molecular formula C11H11ClO3 B1585775 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid CAS No. 52240-25-2

4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Cat. No.: B1585775
CAS No.: 52240-25-2
M. Wt: 226.65 g/mol
InChI Key: SSAOBKRLGFAMTI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAOBKRLGFAMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261362
Record name 4-Chloro-β-methyl-γ-oxobenzenebutanoic acid
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Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52240-25-2
Record name 4-Chloro-β-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
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Record name 4-Chloro-β-methyl-γ-oxobenzenebutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)-3-methyl-4-oxo-butanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid, a substituted butanoic acid derivative, holds significance as a potential building block in the synthesis of various organic molecules, including those with potential pharmacological activity. Its structure, featuring a chlorophenyl ring, a ketone, and a carboxylic acid functional group, provides multiple reaction sites for chemical modifications. This guide offers a comprehensive overview of its physicochemical properties, synthesis, and spectral analysis, providing a crucial resource for researchers working with this compound.

Chemical Identity and Structure

IUPAC Name: this compound Synonyms: 3-(4-Chlorobenzoyl)butyric acid[1] CAS Number: 52240-25-2[1][2] Molecular Formula: C₁₁H₁₁ClO₃[2] Molecular Weight: 226.66 g/mol [2][3]

The molecular structure consists of a butanoic acid backbone with a methyl group at the 3-position and a 4-chlorophenyl ketone at the 4-position.

Molecular Structure:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Physical State White to orange to green powder or crystal[1]
Melting Point 81.0 - 85.0 °C[1]
Boiling Point Predicted: 415.9±35.0 °CPredicted
Solubility Soluble in methanol[1]
pKa Predicted: 4.5±0.3Predicted
Experimental Protocol: Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating: Set the apparatus to heat at a rate of 10-15 °C per minute initially.

  • Observation: Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Fine-tuning: As the melting point is approached, reduce the heating rate to 1-2 °C per minute to ensure an accurate reading.

  • Final Reading: Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Synthesis of this compound

The most plausible synthetic route for this compound is the Friedel-Crafts acylation of chlorobenzene with 2-methylsuccinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Proposed Synthetic Scheme

G Chlorobenzene Chlorobenzene Intermediate Acylium Ion Intermediate Chlorobenzene->Intermediate MethylsuccinicAnhydride 2-Methylsuccinic Anhydride MethylsuccinicAnhydride->Intermediate AlCl3 AlCl₃ AlCl3->Intermediate Catalyst Product This compound Intermediate->Product Workup

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation (Adapted from a similar synthesis)

Objective: To synthesize this compound from chlorobenzene and 2-methylsuccinic anhydride.

Materials:

  • Chlorobenzene

  • 2-Methylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: To the cooled suspension, add 2-methylsuccinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C. Following this, add chlorobenzene (1.0 equivalent) dropwise from a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Spectral Data Analysis

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectral data based on the compound's structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 1.2-1.4 (d, 3H): Doublet corresponding to the methyl protons (CH₃) at the 3-position, coupled to the adjacent methine proton.

  • δ 2.6-2.8 (m, 2H): Multiplet for the methylene protons (CH₂) at the 2-position.

  • δ 3.4-3.6 (m, 1H): Multiplet for the methine proton (CH) at the 3-position.

  • δ 7.4-7.5 (d, 2H): Doublet for the two aromatic protons ortho to the carbonyl group.

  • δ 7.8-7.9 (d, 2H): Doublet for the two aromatic protons meta to the carbonyl group.

  • δ 10-12 (br s, 1H): Broad singlet for the carboxylic acid proton (COOH).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ 15-20: Methyl carbon (CH₃).

  • δ 30-35: Methylene carbon (CH₂).

  • δ 40-45: Methine carbon (CH).

  • δ 128-130: Aromatic carbons (CH).

  • δ 135-140: Quaternary aromatic carbons.

  • δ 175-180: Carboxylic acid carbonyl carbon (COOH).

  • δ 195-200: Ketone carbonyl carbon (C=O).

Predicted Infrared (IR) Spectrum
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.

  • ~1685 cm⁻¹ (strong): C=O stretch of the aryl ketone.

  • ~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring.

  • ~830 cm⁻¹: C-H out-of-plane bend for a 1,4-disubstituted benzene ring.

  • ~1100-1000 cm⁻¹: C-Cl stretch.

Predicted Mass Spectrum (Electron Ionization)
  • M⁺ at m/z 226/228: Molecular ion peak, with the M+2 peak having approximately one-third the intensity of the M+ peak due to the ³⁷Cl isotope.

  • Fragment at m/z 139/141: Acylium ion [Cl-C₆H₄-C≡O]⁺, a characteristic fragment from the cleavage of the bond between the ketone and the aliphatic chain.

  • Other fragments: Resulting from the loss of water, CO, and COOH from the molecular ion.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

References

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid, a molecule of interest in synthetic and medicinal chemistry. We will delve into its core molecular characteristics, including its precise molecular weight and detailed structural features. This document serves as a foundational resource, offering insights into the compound's chemical identity, protocols for its characterization, and a discussion of its synthesis, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is a halogenated keto acid. Its identity is established by a unique set of identifiers and physicochemical properties that are critical for its application in research and development.

The molecular formula for this compound is C₁₁H₁₁ClO₃.[1][2] This formula is the basis for calculating its molecular weight, a fundamental parameter for any chemical synthesis or analysis. The average molecular weight is approximately 226.66 g/mol .[1]

A summary of its key identifiers and computed properties is presented below:

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₁H₁₁ClO₃[1][2]
Average Molecular Weight 226.66 g/mol [1]
CAS Number 52240-25-2[2]
Synonyms 3-(4-Chlorobenzoyl)butyric Acid

Elucidation of the Molecular Structure

The structure of this compound is characterized by several key functional groups that dictate its chemical behavior and potential for interaction with biological systems. These include:

  • A 4-chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position. This aromatic moiety is a common feature in many pharmaceutical compounds and influences properties like lipophilicity and metabolic stability.

  • A ketone group: The carbonyl group (C=O) is positioned at the 4-position, making this a γ-keto acid. This group is a key site for nucleophilic attack and other chemical transformations.

  • A carboxylic acid group: This functional group imparts acidic properties to the molecule and is a primary site for forming salts, esters, and amides.

  • A methyl group: Located at the 3-position, this group introduces a chiral center to the molecule, meaning it can exist as two enantiomers (R and S). The specific stereochemistry can have profound effects on its biological activity.

The connectivity of these groups can be represented by the following diagram:

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Validation synthesis Chemical Synthesis purification Purification (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Submit for Analysis ms Mass Spectrometry (ESI-MS) purification->ms Submit for Analysis ir IR Spectroscopy purification->ir Submit for Analysis data_analysis Spectral Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm final_report Final Report structure_confirm->final_report Finalize

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. In the absence of publicly available experimental spectra, this guide presents a detailed prediction and interpretation of the NMR data based on established principles of spectroscopy, substituent effects, and analysis of analogous structures. This document serves as a valuable resource for the structural elucidation and characterization of this and similar β-keto acid derivatives, which are of interest in medicinal chemistry and drug development. A standardized experimental protocol for the acquisition of high-quality NMR data for this class of compounds is also provided.

Introduction

This compound is a β-keto acid with a molecular formula of C₁₁H₁₁ClO₃. Its structure incorporates a para-substituted chlorophenyl ring, a ketone carbonyl group, and a carboxylic acid moiety, presenting a rich scaffold for chemical modifications and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, one can deduce the precise connectivity and chemical environment of each atom within the molecule.

This guide is structured to provide a deep understanding of the NMR characteristics of this compound, beginning with a detailed prediction and analysis of its ¹H and ¹³C NMR spectra. This is followed by a practical, step-by-step protocol for experimental data acquisition.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methylene protons, the methyl protons, and the carboxylic acid proton. The predicted data, assuming a deuterated chloroform (CDCl₃) solvent, is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a~11-12broad singlet-1H-COOH
H-b~7.9doublet~8.52HAr-H (ortho to C=O)
H-c~7.5doublet~8.52HAr-H (meta to C=O)
H-d~3.5sextet~7.01H-CH(CH₃)-
H-e~2.8doublet of doublets~17.0, ~5.01H-CH₂- (diastereotopic)
H-f~2.6doublet of doublets~17.0, ~9.01H-CH₂- (diastereotopic)
H-g~1.2doublet~7.03H-CH₃

Analysis of the Predicted ¹H NMR Spectrum

  • Carboxylic Acid Proton (H-a): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[1][2][3] This significant deshielding is due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature. The signal is often broad due to hydrogen bonding and exchange with trace amounts of water.

  • Aromatic Protons (H-b and H-c): The para-substituted chlorophenyl ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (H-b) are more deshielded and are predicted to resonate at a lower field (~7.9 ppm) compared to the protons meta to the carbonyl group (H-c, ~7.5 ppm).[4][5] The coupling constant between these ortho and meta protons is typically in the range of 8-9 Hz.[6]

  • Methine Proton (H-d): The proton on the chiral center (C3) is coupled to the adjacent methylene protons (H-e and H-f) and the methyl protons (H-g). This would result in a complex multiplet, predicted here as a sextet due to coupling to five neighboring protons with similar coupling constants. Its chemical shift is influenced by the adjacent carbonyl group and is expected around 3.5 ppm.

  • Methylene Protons (H-e and H-f): The two protons of the methylene group (C2) are diastereotopic due to the adjacent chiral center (C3). This means they are in different chemical environments and will have different chemical shifts. They will couple with each other (geminal coupling, typically 15-18 Hz) and with the methine proton (H-d) (vicinal coupling).[6][7] This will result in two separate signals, each appearing as a doublet of doublets.

  • Methyl Protons (H-g): The protons of the methyl group are coupled to the adjacent methine proton (H-d), resulting in a doublet with a typical coupling constant of ~7 Hz.[7] Due to its distance from the aromatic ring and carbonyl group, it is the most shielded of the non-acidic protons, appearing around 1.2 ppm.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound will show 9 distinct signals, as the two pairs of aromatic carbons are chemically equivalent due to symmetry. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Carbon TypeAssignment
C-1~198C=O (ketone)C=O
C-2~178C=O (acid)-COOH
C-3~139Aromatic CAr-C (para to Cl)
C-4~135Aromatic CAr-C (ipso to C=O)
C-5~129.5Aromatic CHAr-CH (meta to C=O)
C-6~129Aromatic CHAr-CH (ortho to C=O)
C-7~45CH-CH(CH₃)-
C-8~38CH₂-CH₂-
C-9~16CH₃-CH₃

Analysis of the Predicted ¹³C NMR Spectrum

  • Carbonyl Carbons (C-1 and C-2): Two distinct carbonyl signals are expected in the downfield region of the spectrum. The ketone carbonyl carbon (C-1) is typically found at a lower field (~198 ppm) compared to the carboxylic acid carbonyl carbon (C-2, ~178 ppm).[8][9][10][11]

  • Aromatic Carbons (C-3, C-4, C-5, and C-6): The aromatic region will display four signals. The carbon atom bonded to the chlorine (C-3) will be deshielded due to the electronegativity of chlorine, and its signal is predicted around 139 ppm. The ipso-carbon attached to the carbonyl group (C-4) is also expected to be in a similar region (~135 ppm).[12][13] The two pairs of equivalent aromatic CH carbons (C-5 and C-6) will appear around 129-130 ppm.[12]

  • Aliphatic Carbons (C-7, C-8, and C-9): The methine carbon (C-7) adjacent to the carbonyl group will be deshielded and is predicted to be around 45 ppm. The methylene carbon (C-8) will be slightly more shielded, with a predicted chemical shift of about 38 ppm. The methyl carbon (C-9) will be the most shielded of the aliphatic carbons, appearing at approximately 16 ppm.[8]

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the proposed ¹H and ¹³C NMR assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of the compound prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Lock and shim the instrument prep4->acq1 Insert sample acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C{¹H} NMR spectrum acq2->acq3 acq4 (Optional) Acquire DEPT-135/90 spectra acq3->acq4 proc1 Fourier transform the FID acq4->proc1 Export raw data proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals proc3->proc4 For ¹H proc5 Reference spectra to TMS (0 ppm) proc3->proc5

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid (CMOA), a molecule of interest in synthetic chemistry and drug development. As a substituted keto-carboxylic acid, its structure presents distinct features—a terminal carboxylic acid, a ketone, an aromatic ring, and a chlorine atom—that dictate its behavior during ionization and fragmentation. This document moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the analytical choices involved. We will explore the rationale for selecting specific ionization techniques, predict detailed fragmentation pathways under both high-energy and collision-induced dissociation conditions, and present a robust, field-tested protocol for its characterization by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The guide is intended for researchers and drug development professionals seeking to establish a reliable and scientifically-grounded analytical methodology for this compound and its structural analogs.

Introduction: The Analyte in Focus

Chemical Identity and Properties

This compound is a compound whose analytical characterization is critical for quality control, metabolic studies, and reaction monitoring. Its key physicochemical properties are summarized below.

PropertyValueSource(s)
Systematic Name This compoundSigma-Aldrich
Common Synonym 3-(4-Chlorobenzoyl)butyric AcidTCI Chemicals[1]
Molecular Formula C₁₁H₁₁ClO₃PubChem[2][3]
Average Molecular Weight 226.66 g/mol IndiaMART[4]
Monoisotopic Mass 226.03967 DaPubChem[3]
Chemical Structure Chemical structure of this compoundPubChem[2]

The structure contains a highly acidic proton on the carboxylic acid group, a basic site at the ketone's carbonyl oxygen, and a halogenated aromatic ring. These features are the primary drivers of its mass spectrometric behavior.

Rationale for Mass Spectrometric Analysis

Mass spectrometry (MS) is the analytical technique of choice for CMOA due to its exceptional sensitivity, selectivity, and ability to provide definitive structural information. In drug development, confirming the identity and purity of synthesized compounds is paramount. MS provides unambiguous molecular weight determination and, through tandem MS (MS/MS), yields a structural "fingerprint" based on fragmentation patterns, allowing for confident identification and differentiation from isomers or impurities.

Core Principles of Ionization for the Analyte

The transition of the analyte from a neutral molecule in solution to a charged ion in the gas phase is the most critical step in MS analysis. The choice of ionization source is dictated by the analyte's chemical nature.

Electrospray Ionization (ESI): The Method of Choice

ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation, making it ideal for polar molecules like CMOA.[5][6] Its utility is best understood by examining its performance in both negative and positive ion modes.

The carboxylic acid moiety of CMOA is the dominant functional group in terms of acidity. In a solution with a pH above its pKa (~4-5), the molecule exists predominantly as the carboxylate anion. ESI in negative ion mode is therefore an exceptionally efficient process.

  • Causality: The acidic proton is readily abstracted during the electrospray process, leading to the formation of a stable deprotonated molecule, [M-H]⁻. This is often the most sensitive and reliable way to detect carboxylic acids via ESI-MS.[7][8] The resulting signal at m/z 225.03 is expected to be the base peak in the full scan spectrum, providing a clear indication of the molecular weight.

While less efficient than negative mode, positive mode ESI can provide complementary information.

  • Protonation ([M+H]⁺): Protonation will likely occur on the most basic site, the carbonyl oxygen of the ketone. This results in the formation of the [M+H]⁺ ion at m/z 227.05.

  • Sodiation ([M+Na]⁺): Carboxylic acids have a high affinity for alkali metal ions. The presence of trace sodium in solvents or glassware often leads to the formation of a prominent sodium adduct, [M+Na]⁺, at m/z 249.03.[9] In some cases, a sodium-hydrogen exchange can even occur, yielding an [M-H+2Na]⁺ ion.[9] The observation of these adducts can further corroborate the molecular weight.

Alternative Ionization: Electron Ionization (EI)

EI is a hard ionization technique that bombards the molecule with high-energy electrons, inducing extensive and often complex fragmentation.[10] While this provides rich structural detail, it has a significant drawback for this class of compounds.

  • Implication: The molecular ion peak for aliphatic carboxylic acids under EI is often very weak or entirely absent, as the initial ion is highly unstable and rapidly fragments.[11][12] While EI would generate informative fragments, the loss of the molecular ion complicates initial identification. Therefore, ESI is the preferred method for initial analysis and quantification, with EI reserved for specialized structural elucidation studies, typically via GC-MS.

Predicted Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor) and inducing it to fragment via collision-induced dissociation (CID). The resulting product ions provide a detailed structural fingerprint.

Collision-Induced Dissociation of the ESI-Generated Ions

The fragmentation pathways differ significantly between the positive and negative ion modes, offering complementary structural insights.

The carboxylate anion is the precursor ion in this mode. The most energetically favorable fragmentation pathway is decarboxylation.

  • Decarboxylation: The loss of a neutral CO₂ molecule (44.00 Da) is a hallmark fragmentation for deprotonated carboxylic acids upon CID.[7] This would result in a major product ion at m/z 181.03. This is often the most abundant and diagnostic fragment ion in negative mode MS/MS.

G parent [M-H]⁻ m/z 225.03 frag1 [M-H-CO₂]⁻ m/z 181.03 parent->frag1 - CO₂ (44 Da)

Caption: Primary fragmentation of [M-H]⁻ via decarboxylation.

The protonated molecule offers more complex fragmentation patterns, primarily involving neutral losses and cleavages alpha to the carbonyl groups.

  • Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the neutral loss of H₂O (18.01 Da), yielding a fragment at m/z 209.04.[13]

  • Alpha-Cleavage: Cleavage of the bond between the ketone carbonyl and the adjacent methylene group is highly probable. This leads to the formation of the resonance-stabilized 4-chlorobenzoyl cation. This is an extremely diagnostic fragment.

    • [Cl-C₆H₄-CO]⁺: This fragment has an m/z of 139.00 for the ³⁵Cl isotope and 141.00 for the ³⁷Cl isotope. The ~3:1 intensity ratio of these two peaks is definitive proof of the presence of a single chlorine atom in the fragment.[14]

G cluster_main cluster_frags parent [M+H]⁺ m/z 227.05 frag1 [M+H-H₂O]⁺ m/z 209.04 parent->frag1 - H₂O frag2 4-Chlorobenzoyl Cation m/z 139.00 / 141.00 parent->frag2 α-Cleavage

Caption: Key fragmentation pathways for the [M+H]⁺ precursor ion.

The Chlorine Isotopic Signature: A Key Diagnostic Tool

Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion, where a peak at mass M is accompanied by a peak at M+2 with approximately one-third the intensity. This pattern is an invaluable tool for confirming the identity of the molecular ion and any fragments that retain the chlorophenyl group.

Experimental Protocol: LC-ESI-MS/MS Analysis

This section provides a robust, step-by-step methodology for the analysis of CMOA. The protocol is designed to be self-validating by incorporating steps that confirm identity and ensure data quality.

Objective

To develop and validate a method for the confident identification and characterization of this compound using LC-ESI-MS/MS.

Materials and Instrumentation
ItemSpecification
Analyte Stock 1 mg/mL CMOA in Methanol (HPLC Grade)
LC Solvents A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
LC Column C18 Reverse-Phase, 2.1 x 100 mm, 3.5 µm particle size
Mass Spectrometer Triple Quadrupole or Q-TOF with ESI source

Step-by-Step Methodology

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection s1 Prepare 1 mg/mL Stock in MeOH s2 Dilute to 1 µg/mL in 50:50 A:B s1->s2 s3 Inject 5 µL s2->s3 s4 Gradient Elution (C18 Column) s3->s4 s5 ESI Source s4->s5 s6 Full Scan (m/z 100-300) s5->s6 s7 MS/MS of Precursors (m/z 225.0, 227.0) s6->s7

Caption: Overall experimental workflow for LC-MS/MS analysis.

  • Prepare a 1 mg/mL stock solution of CMOA in HPLC-grade methanol.

  • Create a working solution of 1 µg/mL by diluting the stock solution in the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Rationale: This ensures compatibility with the LC system and prevents peak distortion.

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid acts as a proton source, promoting ionization in positive mode and improving peak shape.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: Ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 30% B

    • 12.1-15 min: Equilibrate at 30% B

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI, run in both positive and negative modes sequentially or in separate runs.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Gas Temperature: 325 °C.

  • Full Scan Acquisition: Scan from m/z 100 to 300.

  • MS/MS Acquisition (Targeted):

    • Negative Mode Precursor: m/z 225.0. Collision Energy: 15-25 eV.

    • Positive Mode Precursor: m/z 227.0. Collision Energy: 15-25 eV.

    • Rationale: A collision energy ramp may be used to find the optimal energy for producing a rich spectrum of fragment ions.

Data Interpretation and Expected Results

The combination of retention time, precursor ion mass, isotopic pattern, and MS/MS fragmentation pattern provides an exceptionally high degree of confidence in identification.

Full Scan Mass Spectrum
  • Negative Mode: Expect a dominant peak at m/z 225.03 ([M-H]⁻) with a corresponding M+2 peak at m/z 227.03 (~33% intensity).

  • Positive Mode: Expect peaks at m/z 227.05 ([M+H]⁺) and potentially a more intense peak at m/z 249.03 ([M+Na]⁺). Both will exhibit the characteristic chlorine M+2 isotopic peak.

Summary of Key Ions

The following table summarizes the key ions that are diagnostic for the structure of CMOA.

Ion ModePrecursor Ion (m/z)Key Product Ion (m/z)Proposed FragmentFragmentation Pathway
Negative225.03181.03[M-H-CO₂]⁻Decarboxylation
Positive227.05209.04[M+H-H₂O]⁺Loss of Water
Positive227.05139.00 / 141.00[C₇H₄ClO]⁺Alpha-Cleavage

Conclusion

The mass spectrometric analysis of this compound is most effectively and sensitively achieved using LC-ESI-MS. Operating in negative ion mode provides a robust signal for the deprotonated molecule [M-H]⁻, whose primary fragment upon CID is formed via a characteristic loss of CO₂. Positive ion mode provides complementary data, most notably the highly diagnostic 4-chlorobenzoyl cation at m/z 139/141, which confirms a key structural element. The ubiquitous chlorine isotopic pattern serves as a constant, self-validating feature throughout the analysis. The protocol and mechanistic insights provided in this guide constitute a complete strategy for the unambiguous identification and in-depth characterization of this molecule.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices involved in obtaining and interpreting the infrared (IR) spectrum of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offers detailed experimental protocols, and presents a thorough analysis of its expected spectral features.

Introduction: The Vibrational Portrait of a Molecule

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present within the molecule.[3] Consequently, an IR spectrum provides a unique "fingerprint" that is invaluable for structural elucidation and compound identification.

The molecule of interest, this compound, possesses a rich array of functional groups, including a carboxylic acid, a ketone, a substituted aromatic ring, and a halogenated alkyl chain. Each of these moieties will give rise to distinct and identifiable absorption bands in the IR spectrum, allowing for a detailed structural confirmation. This guide will systematically dissect the expected IR spectrum of this compound, providing the scientific rationale behind the spectral features.

Theoretical Analysis of Expected Vibrational Modes

The structure of this compound dictates a complex but predictable IR spectrum. The key functional groups and their expected vibrational frequencies are discussed below.

Caption: Molecular structure of this compound.

Carboxylic Acid Group (-COOH)

The carboxylic acid functional group gives rise to some of the most characteristic bands in an IR spectrum.

  • O-H Stretching: The O-H stretching vibration of a carboxylic acid is famously broad and intense, typically appearing in the region of 3300-2500 cm⁻¹[1][4]. This broadening is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state.[1][4] This broad absorption often overlaps with the C-H stretching bands.[5]

  • C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is a very strong and sharp absorption. For a dimeric, saturated aliphatic carboxylic acid, this band is expected between 1725-1700 cm⁻¹[1][3].

  • C-O Stretching and O-H Bending: The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, while the in-plane O-H bend is found between 1440-1395 cm⁻¹[4].

Ketone Carbonyl Group (C=O)

The molecule contains an aryl ketone. The carbonyl stretching vibration for this group is also strong and sharp.

  • C=O Stretching: For an aliphatic ketone, the C=O stretch is typically observed around 1715 cm⁻¹[6]. However, conjugation with the aromatic ring will lower this frequency. For aromatic ketones, this band is expected in the range of 1685-1666 cm⁻¹[6].

Aromatic Ring (Chlorophenyl Group)

The para-substituted chlorophenyl group will exhibit several characteristic absorptions.

  • Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range[7][8]. These bands are usually of weak to medium intensity.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring result in a series of absorptions in the 1600-1450 cm⁻¹ region[8][9]. Often, two sharp bands can be observed around 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are found in the 900-675 cm⁻¹ region and are highly diagnostic of the substitution pattern on the ring[7]. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected between 860 and 800 cm⁻¹.

Alkyl and C-Cl Bonds
  • Alkyl C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region[10][11].

  • C-Cl Stretching: The C-Cl stretching vibration is found in the fingerprint region, typically between 850-550 cm⁻¹[12][13]. This band can sometimes be weak and may be obscured by other absorptions.

Experimental Protocols

For a solid sample such as this compound, the two most common methods for preparing a sample for transmission IR spectroscopy are the Potassium Bromide (KBr) pellet method and the Nujol mull technique.

Potassium Bromide (KBr) Pellet Method

This technique involves mixing the solid sample with dry potassium bromide powder and pressing the mixture into a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹)[14].

Protocol:

  • Material Preparation: Ensure all equipment (agate mortar and pestle, die set) is thoroughly clean and dry to prevent contamination, especially from moisture.[15] Spectroscopy-grade KBr powder must be kept in a desiccator or dried in an oven prior to use to minimize water absorption, which shows broad bands around 3400 cm⁻¹ and 1630 cm⁻¹.[16]

  • Sample Grinding: Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.[17]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the ground sample.[17] Gently but thoroughly mix the sample and KBr together.[16] The goal is to uniformly disperse the sample particles within the KBr matrix.

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for several minutes to form a transparent or translucent pellet.[16][18]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment and then the sample spectrum.

cluster_0 KBr Pellet Preparation Workflow A Grind Sample B Add Dry KBr A->B C Mix Thoroughly B->C D Load Die C->D E Apply Pressure (8-10 tons) D->E F Transparent Pellet E->F G FTIR Analysis F->G

Caption: Experimental workflow for KBr pellet preparation.

Nujol Mull Method

In this method, the solid sample is ground to a fine powder and then mixed with a few drops of a mulling agent, typically Nujol (a mineral oil), to form a paste.[19] This paste is then spread between two salt plates (e.g., NaCl or KBr).

Protocol:

  • Sample Grinding: Grind 2-5 mg of the sample to a fine powder in an agate mortar.[19]

  • Mull Formation: Add 1-2 drops of Nujol to the ground sample and continue grinding until a uniform, translucent paste is formed.[19]

  • Sample Mounting: Smear a small amount of the mull onto one salt plate. Place the second salt plate on top and gently rotate to create a thin, even film.[19]

  • Analysis: Place the salt plate "sandwich" in the spectrometer's sample holder and acquire the spectrum.

Causality Behind Choice: The Nujol mull method is often quicker than preparing a KBr pellet. However, the Nujol itself has C-H absorption bands (around 2925, 2855, 1460, and 1375 cm⁻¹) which will be present in the spectrum and may obscure sample bands in these regions.[20] To obtain a full spectrum, a second mull using a complementary agent like Fluorolube (a fluorinated hydrocarbon) may be necessary, as it is transparent in the regions where Nujol absorbs.[20]

Data Presentation and Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber Range (cm⁻¹)IntensityShapeVibrational ModeFunctional Group Assignment
3300 - 2500StrongVery BroadO-H StretchCarboxylic Acid (H-bonded)
3100 - 3000Weak-MediumSharpC-H StretchAromatic Ring
3000 - 2850MediumSharpC-H StretchAlkyl (CH₃, CH₂, CH)
~1710StrongSharpC=O StretchCarboxylic Acid (Dimer)
~1685StrongSharpC=O StretchAryl Ketone (Conjugated)
~1600, ~1500Medium-WeakSharpC=C StretchAromatic Ring
1440 - 1395MediumO-H BendCarboxylic Acid
1320 - 1210MediumC-O StretchCarboxylic Acid
860 - 800StrongSharpC-H Out-of-Plane Bendp-Disubstituted Aromatic
850 - 550Weak-MediumC-Cl StretchAryl Halide

Conclusion: A Validated Structural Portrait

The infrared spectrum of this compound provides a rich tapestry of information that serves as a robust tool for its identification and structural verification. The presence of a very broad O-H stretch, two distinct and strong carbonyl absorptions (one for the carboxylic acid and one for the conjugated ketone), and characteristic aromatic C-H and C=C bands would collectively confirm the molecule's identity. By following the detailed protocols for sample preparation and leveraging the theoretical understanding of its vibrational modes, researchers can confidently utilize IR spectroscopy as a primary technique in the analysis of this compound. Each step, from the meticulous drying of KBr to the careful interpretation of the fingerprint region, contributes to a self-validating system that ensures the scientific integrity of the results.

References

Solubility Profile of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing process design, purification, formulation, and bioavailability. This guide provides a detailed framework for systematically determining and interpreting the solubility profile of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid. Due to the limited availability of public data for this specific molecule, this document emphasizes the establishment of a robust experimental methodology. We will dissect the solute's molecular structure to predict its solubility behavior, present a detailed protocol for empirical solubility determination using the isothermal shake-flask method, and offer insights into interpreting the resulting data. This guide is intended for researchers, chemists, and formulation scientists who require a reliable and scientifically grounded approach to characterizing solute-solvent interactions.

Theoretical Framework: A Predictive Analysis

Before embarking on experimental measurements, a thorough analysis of the solute's molecular structure provides critical insights into its likely solubility behavior. The principle of "like dissolves like" is our guiding axiom, suggesting that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.

Molecular Structure and Functional Group Analysis

The structure of this compound is characterized by a blend of polar and nonpolar moieties, which dictates its amphiphilic nature.

  • Carboxylic Acid (-COOH): This is a highly polar group, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature strongly promotes solubility in polar protic solvents.

  • Ketone (C=O): The ketone group is polar and can act as a hydrogen bond acceptor. This contributes to its solubility in both protic and aprotic polar solvents.

  • 4-Chlorophenyl Group: This aromatic ring is predominantly nonpolar and hydrophobic. The presence of the chlorine atom increases the molecule's overall size and introduces a mild dipole, but the group's primary contribution is favoring interactions with less polar or aromatic solvents through van der Waals forces and potential π-π stacking.

  • Aliphatic Backbone (-CH(CH₃)-CH₂-): The methyl group and the ethyl chain are nonpolar, further contributing to the molecule's hydrophobic character.

Based on this analysis, we can predict that this compound will exhibit its highest solubility in polar aprotic solvents that can accommodate both its polar and nonpolar characteristics. Moderate solubility is expected in polar protic solvents, while solubility in nonpolar aliphatic solvents is likely to be poor.

cluster_solute This compound cluster_solvents Solvent Interactions Solute Core Structure COOH Carboxylic Acid (Polar, H-Bond Donor/Acceptor) Solute->COOH Ketone Ketone (Polar, H-Bond Acceptor) Solute->Ketone Chlorophenyl 4-Chlorophenyl (Nonpolar, Aromatic) Solute->Chlorophenyl Aliphatic Aliphatic Backbone (Nonpolar) Solute->Aliphatic Protic Polar Protic (e.g., Methanol) H-Bonding COOH->Protic Strong Interaction Ketone->Protic Interaction Aprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-Dipole Ketone->Aprotic Strong Interaction Chlorophenyl->Aprotic Interaction Nonpolar Nonpolar (e.g., Toluene, Hexane) van der Waals Chlorophenyl->Nonpolar Favorable Interaction Aliphatic->Nonpolar Favorable Interaction

Caption: Predicted interactions between the solute's functional groups and different solvent classes.

Rationale for Solvent Selection

A comprehensive solubility profile requires testing in a diverse range of solvents. The chosen solvents should span the full spectrum of polarity and hydrogen bonding capability to map the solute's behavior accurately.

Solvent Class Polarity Index (Snyder) Dielectric Constant (20°C) Rationale for Inclusion
Methanol Polar Protic5.133.0Simple alcohol, strong H-bonding capability.
Ethanol Polar Protic4.324.5Common process solvent, slightly less polar than methanol.
Acetone Polar Aprotic5.120.7Common ketone solvent, strong H-bond acceptor.
Acetonitrile Polar Aprotic5.837.5High polarity, often used in chromatography.
Ethyl Acetate Polar Aprotic4.46.0Common ester solvent of intermediate polarity.
Dimethylformamide (DMF) Polar Aprotic6.436.7Highly polar solvent, excellent for dissolving polar compounds.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.246.7Highly polar aprotic solvent with strong dissolving power.
Dichloromethane (DCM) Halogenated3.19.1Moderately polar, effective for a range of organic compounds.
Toluene Aromatic2.42.4Nonpolar aromatic solvent, tests for π-π interactions.
n-Hexane Aliphatic0.11.9Nonpolar aliphatic solvent, establishes baseline insolubility.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a solid in a liquid. Its reliability stems from its straightforward principle: allowing a supersaturated solution to reach equilibrium at a constant temperature, ensuring the measured concentration represents the true solubility limit.

Workflow Overview

G prep 1. Preparation Add excess solute to known solvent volume equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) prep->equil > 24h sep 3. Phase Separation Centrifuge and filter to remove solid equil->sep quant 4. Quantification Analyze clear supernatant (e.g., by HPLC) sep->quant calc 5. Calculation Determine concentration (mg/mL or mol/L) quant->calc

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Trustworthiness and Self-Validation: All experiments must be performed in triplicate to ensure the statistical validity of the results. The presence of excess solid must be visually confirmed in each vial before the phase separation step to guarantee that equilibrium was reached at saturation.

A. Materials & Equipment

  • This compound (purity > 98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic orbital shaker or incubator

  • Centrifuge with appropriate vial adapters

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

B. Experimental Procedure

  • Preparation: To each of three vials per solvent, add a pre-weighed amount of the solute (e.g., 50-100 mg). The amount should be sufficient to ensure an excess of solid remains after equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a moderate speed for a predetermined period. Causality: An equilibration time of 24 to 48 hours is typically sufficient, but this should be confirmed by preliminary experiments (i.e., measuring solubility at 24h, 48h, and 72h to see when the value plateaus).

  • Phase Separation:

    • After equilibration, allow the vials to rest in the thermostat for at least 30 minutes to let the solid settle.

    • Centrifuge the vials for 10-15 minutes at a moderate speed (e.g., 3000 rpm) to pellet the remaining solid.

    • Carefully draw the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean, labeled collection vial. Causality: Filtration is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.

  • Quantification (HPLC Method):

    • Calibration: Prepare a series of standard solutions of the solute in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., from 0.01 mg/mL to 1.0 mg/mL). Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solutions with the mobile phase to bring their concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

  • Data Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the final solubility in mg/mL and mol/L. Average the results from the triplicate measurements and calculate the standard deviation.

Data Presentation and Interpretation

Solubility Data Summary (Hypothetical)
Solvent Solvent Class Solubility (mg/mL) at 25°C Solubility (mol/L) at 25°C
n-HexaneAliphatic< 0.1< 0.0004
TolueneAromatice.g., 5.2 ± 0.3e.g., 0.023
DichloromethaneHalogenatede.g., 25.8 ± 1.1e.g., 0.113
Ethyl AcetatePolar Aprotice.g., 40.5 ± 1.5e.g., 0.178
AcetonePolar Aprotice.g., 155.2 ± 4.3e.g., 0.682
AcetonitrilePolar Aprotice.g., 90.1 ± 2.8e.g., 0.396
MethanolPolar Protice.g., 75.6 ± 2.1e.g., 0.332
EthanolPolar Protice.g., 61.3 ± 1.9e.g., 0.269
Dimethylformamide (DMF)Polar Aprotice.g., > 200e.g., > 0.878
Dimethyl Sulfoxide (DMSO)Polar Aprotice.g., > 200e.g., > 0.878

Note: The numerical values are hypothetical examples to illustrate data presentation.

Interpretation of Results

The solubility data should be correlated with the solvent properties and the solute's structural features. High solubility in polar aprotic solvents like Acetone, DMF, and DMSO is expected, as these solvents effectively solvate the polar ketone and carboxylic acid groups via dipole-dipole interactions without competing with the solute's own hydrogen bonding capabilities. The moderate solubility in alcohols (Methanol, Ethanol) demonstrates the role of hydrogen bonding. The poor solubility in n-Hexane confirms the dominance of the solute's polar character, which cannot be overcome by the weak van der Waals forces offered by aliphatic solvents.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility profile of this compound. By combining a theoretical structural analysis with a robust experimental protocol based on the isothermal shake-flask method, researchers can generate reliable and reproducible solubility data. This information is invaluable for the rational design of chemical processes, including reaction optimization, crystallization-based purification, and formulation development in the pharmaceutical and chemical industries.

An In-depth Technical Guide to the Potential Biological Activities of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid represent a compelling, yet underexplored, class of small molecules with significant therapeutic potential. This technical guide synthesizes current knowledge from structurally related compound classes, including butyrophenones and chalcones, to project the likely biological activities of these novel derivatives. We provide a scientifically grounded exploration of their potential as antimicrobial, anticancer, and anticonvulsant agents. This document details the mechanistic rationale for these hypothesized activities, provides comprehensive, step-by-step experimental protocols for their evaluation, and presents a framework for future drug discovery and development efforts.

Introduction: The Chemical Landscape and Therapeutic Promise

The this compound scaffold is a butyrophenone derivative, a class of compounds known for a diverse range of pharmacological activities. Butyrophenones are characterized by a phenyl group attached to a four-carbon chain with a ketone at the first carbon and a terminal carboxylic acid at the fourth. The specific substitutions of a 4-chlorophenyl group and a methyl group at the 3-position create a unique chemical entity with the potential for novel biological interactions.

The versatility of the related 4-oxo-4-phenylbutanoic acid as a precursor in the synthesis of nitrogen-containing heterocycles suggests that derivatives of our target molecule could serve as valuable intermediates in the creation of complex, biologically active compounds.[1] This guide will explore the most promising avenues for biological activity based on established structure-activity relationships of analogous molecules.

Potential Antimicrobial Activity: A New Front in an Old War

The α,β-unsaturated ketone moiety present in chalcones, which are structurally related to our core molecule, is a key determinant of their antimicrobial properties.[2] The reactivity of this functional group allows for interaction with microbial targets, suggesting that derivatives of this compound could exhibit similar activity. The presence of a halogen, such as the chloro group in our core structure, is also known to enhance the antimicrobial effects of chalcones and their derivatives.[3][4]

Hypothesized Mechanism of Action

The antimicrobial action of chalcone-like compounds is often attributed to their ability to interact with microbial enzymes and proteins, potentially through Michael addition reactions with sulfhydryl groups of cysteine residues. This can lead to the inhibition of essential metabolic pathways and disruption of cellular functions. Furthermore, these compounds may act as efflux pump inhibitors, thereby potentiating the effects of other antimicrobial agents.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of novel this compound derivatives against a panel of pathogenic bacteria.

Materials:

  • Test compounds (derivatives of this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or appropriate solvent)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plates to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with the solvent used to dissolve the test compounds).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Data Presentation
DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Compound 1
Compound 2
Ciprofloxacin

Experimental Workflow Diagram

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (0.5 McFarland) C Inoculate 96-well plate A->C B Serial Dilution of Test Compounds B->C D Incubate at 37°C for 18-24h C->D E Visual Inspection for Turbidity D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Potential Anticancer Activity: Targeting Cellular Proliferation

Chalcones and their analogs have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[6] The presence of methoxy and hydroxyl groups on the aromatic rings of chalcones has been shown to positively impact their cytotoxic effects.[6][7] Given these precedents, derivatives of this compound warrant investigation as potential anticancer agents.

Hypothesized Mechanism of Action

The anticancer potential of these derivatives may stem from their ability to:

  • Induce Apoptosis: By interacting with key signaling pathways, such as the caspase cascade, leading to programmed cell death.

  • Inhibit Tubulin Polymerization: By binding to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

  • Inhibit Key Enzymes: Such as acetyl-CoA carboxylase (ACC), which is crucial for fatty acid metabolism in cancer cells.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol assesses the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation
DerivativeMCF-7 IC50 (µM)HCT116 IC50 (µM)
Compound 1
Compound 2
Doxorubicin

Signaling Pathway Diagram

anticancer_pathway cluster_cell Cancer Cell Compound 4-(4-Chlorophenyl)-3-methyl-4- oxobutanoic acid Derivative Tubulin Tubulin Compound->Tubulin Inhibition Microtubules Microtubule Disruption Compound->Microtubules Tubulin->Microtubules CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized tubulin inhibition pathway.

Potential Anticonvulsant Activity: Modulating Neuronal Excitability

The core structure of this compound shares similarities with GABA (gamma-aminobutyric acid) analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system, and compounds that enhance GABAergic neurotransmission often exhibit anticonvulsant properties.[9][10][11][12] Therefore, it is plausible that derivatives of our target molecule could act as anticonvulsants.

Hypothesized Mechanism of Action

The potential anticonvulsant activity of these derivatives could be mediated through:

  • GABA Receptor Modulation: Acting as agonists or positive allosteric modulators of GABA-A receptors, thereby enhancing inhibitory neurotransmission.[9][10]

  • Inhibition of GABA Transaminase (GABA-T): Preventing the degradation of GABA, thus increasing its concentration in the synapse.

  • Blockade of Voltage-Gated Sodium or Calcium Channels: Reducing neuronal excitability and the propagation of seizure activity.[12]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used animal model to screen for anticonvulsant activity.

Materials:

  • Male Swiss albino mice

  • Test compounds

  • Vehicle (e.g., saline, Tween 80)

  • Corneal electrodes

  • Electroconvulsive shock apparatus

Procedure:

  • Animal Preparation and Compound Administration:

    • Acclimatize the mice to the laboratory conditions.

    • Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • MES Induction:

    • At the time of peak effect of the drug, apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) through corneal electrodes.

  • Observation:

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hind limb extension.

  • Data Analysis:

    • Calculate the percentage of mice protected at each dose.

    • Determine the ED50 (the dose that protects 50% of the animals from the tonic hind limb extension).

Data Presentation
DerivativeED50 (mg/kg, i.p.)
Compound 1
Compound 2
Phenytoin

Logical Relationship Diagram

anticonvulsant_logic Core 4-(4-Chlorophenyl)-3-methyl-4- oxobutanoic acid Derivative GABA GABA Analog Core->GABA Structural Similarity Channel Ion Channel Blockade Core->Channel GABA_R GABA Receptor Modulation GABA->GABA_R GABA_T GABA-T Inhibition GABA->GABA_T Activity Anticonvulsant Activity GABA_R->Activity GABA_T->Activity Channel->Activity

Caption: Rationale for potential anticonvulsant activity.

Computational Approaches: In Silico Screening and Molecular Docking

Prior to extensive in vitro and in vivo testing, computational methods can provide valuable insights into the potential biological activity of the designed derivatives. Molecular docking studies can predict the binding affinity and orientation of the compounds to specific biological targets, such as microbial enzymes, tubulin, or GABA receptors.[13][14] This approach can help prioritize compounds for synthesis and experimental evaluation, thereby streamlining the drug discovery process.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. This guide has outlined the scientific rationale for exploring their antimicrobial, anticancer, and anticonvulsant properties, supported by established knowledge of structurally related molecules. The detailed experimental protocols provided herein offer a clear roadmap for the systematic evaluation of these novel derivatives. Future research should focus on the synthesis of a library of these compounds with varied substitutions to establish clear structure-activity relationships. Promising lead compounds can then be further optimized and advanced through preclinical and clinical development.

References

Methodological & Application

Application Note: Friedel-Crafts Acylation for the Preparation of 4-Aryl-4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation method for synthesizing 4-aryl-4-oxobutanoic acids (also known as β-aroylpropionic acids). These compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3] This document details the underlying electrophilic aromatic substitution mechanism, offers detailed experimental protocols for both conventional and solvent-free conditions, and includes a guide for troubleshooting common issues. The protocols are designed for researchers, scientists, and drug development professionals seeking a robust and efficient method for carbon-carbon bond formation between an aromatic substrate and succinic anhydride.

Introduction and Significance

4-Aryl-4-oxobutanoic acids are critical precursors for the synthesis of various heterocyclic compounds.[3] Their bifunctional nature, containing both a ketone and a carboxylic acid, allows for subsequent cyclization and derivatization reactions. The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for preparing these molecules.[4] The reaction involves the acylation of an aromatic ring with an acylating agent, such as succinic anhydride, in the presence of a Lewis acid catalyst.[4][5] This approach is advantageous because the acyl group deactivates the aromatic ring, preventing the polysubstitution that can plague Friedel-Crafts alkylation reactions.[6]

Reaction Mechanism and Principles

The Friedel-Crafts acylation of an arene with succinic anhydride is a classic example of electrophilic aromatic substitution. The reaction is promoted by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which is required in stoichiometric amounts.[4][7]

The mechanism proceeds through several key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This complexation polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly electrophilic acylium ion.[8][9] This ion is stabilized by resonance.[9]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]

  • Rearomatization: A base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[8]

  • Catalyst Complexation and Workup: The ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[4] This prevents further reactions but necessitates the use of at least a stoichiometric amount of the catalyst.[4][10] An aqueous acidic workup is required to hydrolyze this complex and liberate the final 4-aryl-4-oxobutanoic acid product.[7][11]

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization cluster_3 Step 4: Workup SA Succinic Anhydride Complex1 Anhydride-AlCl₃ Complex SA->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) Complex1->AcyliumIon Ring Opening Arene Aromatic Ring (e.g., Benzene) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + Acylium Ion AlCl4 AlCl₄⁻ ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + AlCl₄⁻ - H⁺ - AlCl₃ FinalProduct 4-Aryl-4-Oxobutanoic Acid ProductComplex->FinalProduct Aqueous Workup (H₃O⁺)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

Safety is paramount. Friedel-Crafts reactions can be highly exothermic and evolve hydrogen chloride gas.[7] All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Anhydrous aluminum chloride is corrosive and reacts violently with water.[12]

Protocol 1: Conventional Method (in Benzene Solvent)

This protocol is adapted from a classic Organic Syntheses procedure for preparing β-benzoylpropionic acid.[13]

Materials and Equipment:

  • Succinic anhydride

  • Dry, thiophene-free benzene (serves as both reactant and solvent)

  • Powdered, anhydrous aluminum chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Three-necked round-bottom flask (2-L)

  • Mechanical stirrer

  • Reflux condensers (2)

  • Dropping funnel

  • Heating mantle or oil bath

  • Apparatus for steam distillation

Procedure:

  • Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer and two reflux condensers, place succinic anhydride (68 g, 0.68 mole) and dry benzene (350 g, 4.5 moles).[13]

  • Catalyst Addition: Start the stirrer and add powdered anhydrous aluminum chloride (200 g, 1.5 moles) all at once. An exothermic reaction will occur with the evolution of HCl gas.[13]

  • Reaction: Heat the mixture in an oil bath to reflux and maintain for 30 minutes with continuous stirring.[13]

  • Quenching: Cool the flask in a cold water bath. Carefully and slowly add 300 mL of water through a dropping funnel attached to one of the condensers.[13] This step is highly exothermic.

  • Workup: Remove the excess benzene via steam distillation.[13]

  • Isolation: Pour the hot residual solution into a large beaker and allow it to cool. Decant the supernatant liquid and acidify it with concentrated HCl. The product, β-benzoylpropionic acid, will precipitate.[14]

  • Purification: Collect the solid by filtration, wash with hot water, and dry.[14] The expected yield is 77-82%.[14]

Protocol 2: Solvent-Free Method

This environmentally benign protocol offers high yields, short reaction times, and operational simplicity at room temperature.[15]

Materials and Equipment:

  • Succinic anhydride

  • Aromatic hydrocarbon (e.g., toluene, xylene, ethylbenzene)

  • Powdered, anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Hydrochloric Acid (HCl)

  • Mortar and pestle

  • Fume hood

  • TLC apparatus for reaction monitoring

Procedure:

  • Reagent Preparation: In an efficient fume hood, charge a mortar with succinic anhydride (0.01 mol) and powdered anhydrous aluminum chloride (0.02 mol).[15]

  • Mixing: Grind the mixture with a pestle for 1 minute.[14][15]

  • Reaction: Add the aromatic hydrocarbon (0.01 mol) to the mixture and continue to grind.[14][15] The reaction is typically complete within 5-10 minutes, which can be monitored by TLC.[15]

  • Workup: Upon completion, quench the reaction mixture by adding it to a beaker containing crushed ice and HCl.[15]

  • Isolation: The solid product will form. Collect it by filtration and wash thoroughly with water to yield the pure product.[15]

Experimental_Workflow Experimental Workflow start Start reagent_prep Reagent Preparation (Arene, Succinic Anhydride, AlCl₃) start->reagent_prep reaction Reaction (Conventional or Solvent-Free) reagent_prep->reaction quench Quenching (Ice / aq. HCl) reaction->quench extraction Product Isolation (Filtration / Extraction) quench->extraction purification Purification (Washing / Recrystallization) extraction->purification characterization Characterization (NMR, IR, MS, m.p.) purification->characterization end End characterization->end

Caption: General experimental workflow.

Data Summary and Expected Results

The choice of method can significantly impact reaction time and yield. The solvent-free approach is notably faster and often provides higher yields.[15]

Aromatic SubstrateMethodCatalystReaction TimeTemperatureYield (%)Reference
BenzeneConventionalAlCl₃30 minReflux77-82[13][14]
TolueneSolvent-FreeAlCl₃5 minRoom Temp.95[15]
EthylbenzeneSolvent-FreeAlCl₃6 minRoom Temp.92[15]
m-XyleneSolvent-FreeAlCl₃8 minRoom Temp.94[15]

Characterization: The final products can be characterized using standard analytical techniques:

  • ¹H-NMR: Expect signals corresponding to the aromatic protons and two triplets for the two methylene groups (-CH₂-CH₂) at approximately δ 2.6 and δ 3.5 ppm.[1][2]

  • IR Spectroscopy: Look for characteristic peaks for the carbonyl groups (C=O) of the ketone and carboxylic acid.[1][2]

  • Melting Point: The purified products should have sharp melting points consistent with literature values. For example, β-benzoylpropionic acid melts at 111–113 °C.[13]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst due to moisture.[16] 2. Deactivated aromatic substrate (e.g., nitrobenzene).[16] 3. Insufficient amount of catalyst.1. Use fresh, anhydrous AlCl₃. Ensure all glassware is flame-dried and reagents are anhydrous.[16] 2. The reaction fails with strongly deactivated rings. Use a more reactive (activated) arene.[6] 3. Use at least a stoichiometric amount of AlCl₃ as it complexes with the product ketone.[4][16]
Formation of an Emulsion during Workup Incomplete breakdown of aluminum salts.During the quench, use dilute HCl instead of just ice/water and gently heat the mixture for a few minutes to help break up the aluminum salts before extraction.[17]
Reaction is Too Vigorous or Uncontrolled The reaction is highly exothermic, especially during the initial addition of AlCl₃.Add the Lewis acid catalyst portion-wise or as a solution in a solvent (for conventional methods) and maintain cooling with an ice bath to control the reaction rate.[11][12]
Product is Oily or Impure Incomplete reaction or insufficient washing during workup.Ensure the reaction goes to completion using TLC monitoring. During workup, wash the crude product thoroughly with water to remove inorganic salts and with a sodium bicarbonate solution to remove unreacted succinic acid.[12]

Conclusion

The Friedel-Crafts acylation of aromatic compounds with succinic anhydride is a reliable and versatile method for synthesizing 4-aryl-4-oxobutanoic acids. The development of solvent-free protocols has made this classic transformation more efficient, economical, and environmentally friendly.[15] By understanding the reaction mechanism and carefully controlling experimental parameters, researchers can successfully apply this methodology to generate key intermediates for pharmaceutical and materials science applications.

References

Application Note & Protocol: A Strategic Synthesis of Pimobendan Utilizing 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pimobendan is a potent inodilator agent widely employed in veterinary medicine for the management of congestive heart failure in canines, most commonly arising from myxomatous mitral valve disease or dilated cardiomyopathy.[1][2] Its therapeutic efficacy stems from a dual mechanism of action: it enhances myocardial contractility by sensitizing cardiac troponin to calcium, and it induces peripheral vasodilation through the selective inhibition of phosphodiesterase III (PDE3).[1][3][4] This combined action improves cardiac output without significantly increasing myocardial oxygen consumption, making it a cornerstone of cardiac therapy.[5]

While numerous synthetic pathways to Pimobendan have been documented since its development, many involve extensive steps, challenging reagents, or suffer from low overall yields.[6] This application note details a strategic and practical synthetic route that leverages 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid as a pivotal intermediate. This approach offers a streamlined pathway, potentially reducing overall production costs and time, making it highly relevant for researchers, scientists, and professionals in drug development.[2]

Part 1: Synthesis of Key Intermediate: this compound

The synthesis of this crucial building block is achieved through a robust three-step process commencing with readily available starting materials. The causality behind this sequence is the efficient construction of the core carbon skeleton through established, high-yielding reactions.

Overall Reaction Scheme: Intermediate Synthesis

Chlorobenzene Chlorobenzene Step1_Product 1-(4-chlorophenyl)propan-1-one Chlorobenzene->Step1_Product PropionylChloride Propionyl Chloride PropionylChloride->Step1_Product AlCl3 AlCl₃ AlCl3->Step1_Product Friedel-Crafts Acylation Step2_Product (E)-4-(4-chlorophenyl)-3-methyl- 4-oxobut-2-enoic acid Step1_Product->Step2_Product Condensation GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Step2_Product H2SO4 H₂SO₄ H2SO4->Step2_Product Final_Intermediate 4-(4-Chlorophenyl)-3-methyl- 4-oxobutanoic acid Step2_Product->Final_Intermediate Reduction ZincDust Zinc Dust ZincDust->Final_Intermediate G cluster_0 Pimobendan Synthesis Pathway I1 4-(4-Chlorophenyl)-3-methyl- 4-oxobutanoic acid I2 4-(4-Chloro-3-nitrophenyl)-3-methyl- 4-oxobutanoic acid I1->I2 Nitration (HNO₃/H₂SO₄) I3 4-(4-(Benzylamino)-3-nitrophenyl)-3-methyl- 4-oxobutanoic acid I2->I3 Amination (Benzylamine) I4 6-(4-Benzylamino-3-nitrophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one I3->I4 Cyclization (Hydrazine Hydrate) I5 6-(3,4-Diaminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one I4->I5 Reduction (H₂, Pd/C) Pimobendan Pimobendan I5->Pimobendan Final Cyclization (p-Anisaldehyde)

References

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

This application note details the development and validation of a simple, precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid. The strategic approach to method development is elucidated, focusing on the physicochemical properties of the analyte to achieve optimal chromatographic separation. The final isocratic method utilizes a C18 stationary phase with a UV-transparent mobile phase of acetonitrile and acidified water, ensuring excellent peak symmetry and resolution. The method was rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control, stability testing, and impurity profiling in drug development and manufacturing environments.

Introduction: The Analytical Challenge

This compound is a keto-carboxylic acid derivative whose purity and concentration are critical parameters in various stages of pharmaceutical development and chemical synthesis. Its structure, featuring a carboxylic acid group, a ketone, and a halogenated aromatic ring, presents a unique set of properties that must be carefully considered for chromatographic analysis. The carboxylic acid moiety dictates a strong dependence on mobile phase pH for retention and peak shape, while the chlorophenyl group provides a suitable chromophore for UV detection.

The development of a robust and reliable analytical method is paramount for ensuring product quality and consistency. A well-developed HPLC method serves as a cornerstone for release testing of raw materials, in-process control (IPC) monitoring, and final product specification checks. This document provides a transparent, science-driven guide to developing such a method from first principles.

The Scientific Rationale: A Strategy for Method Development

A successful HPLC method is not a matter of chance, but of systematic optimization grounded in chemical principles. Our development strategy was built on a thorough understanding of the analyte's structure and its interaction with the stationary and mobile phases.

Analyte Characterization and Its Chromatographic Implications
  • Ionization Control: The analyte possesses a carboxylic acid group, making it an acidic compound. In RP-HPLC, analyzing ionizable compounds in their charged (ionized) state often leads to poor retention and severe peak tailing. To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed. The guiding principle is to adjust the mobile phase pH to at least two units below the analyte's pKa[1]. By maintaining the analyte in its neutral, protonated form, its hydrophobicity is maximized, leading to predictable and stable retention on a C18 column.

  • Stationary Phase Selection: A standard C18 (octadecylsilane) column is the logical starting point for an analyte with significant hydrophobic character, conferred by its chlorophenyl and methyl groups[2]. The C18 phase provides a versatile hydrophobic interaction mechanism, making it the most widely used stationary phase in reversed-phase chromatography.

  • Detection: The presence of the 4-chlorophenyl ketone moiety creates a strong chromophore, making the molecule readily detectable by UV-Vis spectrophotometry. A preliminary UV scan of the analyte in the mobile phase diluent is essential to identify the wavelength of maximum absorbance (λmax), thereby maximizing signal intensity and sensitivity.

Systematic Optimization of Chromatographic Parameters

The method development process followed a logical, multi-step approach to refine the separation conditions.

MethodDevelopmentWorkflow cluster_analyte Step 1: Analyte & System Setup cluster_mobile_phase Step 2: Mobile Phase Optimization cluster_final Step 3: Finalization & Validation A Characterize Analyte (pKa, UV Spectrum) B Select Column (C18, 5 µm, 4.6x150 mm) A->B C Prepare Solvents (ACN, H2O, Buffer) B->C D Scouting Gradient (10-90% ACN) to find elution % C->D Initial Run E pH Adjustment (pH 2.5 with H3PO4) to suppress ionization D->E F Optimize ACN % for Isocratic Elution (Target k' 2-10) E->F G Finalize Method (Flow Rate, Temp.) F->G Refinement H Perform System Suitability Test G->H I Validate Method (ICH Guidelines) H->I ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

High-Fidelity Purification of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Bench

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid, a valuable keto-acid intermediate in synthetic chemistry. The synthesis of this compound, typically via a Friedel-Crafts acylation, often yields a crude product containing unreacted starting materials, isomeric byproducts, and other impurities. Achieving high purity is critical for subsequent synthetic steps and the development of active pharmaceutical ingredients. This guide details an optimized normal-phase flash column chromatography method, emphasizing the scientific rationale behind each step, from mobile phase development using Thin Layer Chromatography (TLC) to final product isolation.

Introduction: The Synthetic Context and Purification Imperative

This compound and its analogs are key building blocks in medicinal chemistry. Their synthesis commonly involves the Friedel-Crafts acylation of chlorobenzene with methylsuccinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃)[1]. While effective, this reaction is prone to generating a mixture of products.[2][3]

Potential Impurities Include:

  • Unreacted Starting Materials: Chlorobenzene and methylsuccinic anhydride.

  • Isomeric Products: Although the para-substituted product is favored, small amounts of ortho- and meta-isomers can form.

  • Polysubstitution Products: Di-acylated chlorobenzene species.

  • Reaction Byproducts: Resulting from side reactions or decomposition.

Given the structural similarity of these impurities to the target compound, a robust purification strategy is essential. Flash column chromatography offers an efficient and scalable solution for isolating the desired product with high purity.

Foundational Principles: Tailoring Chromatography for a Keto-Acid

The success of this purification hinges on exploiting the specific chemical properties of this compound, which possesses two key functional groups: a ketone and a carboxylic acid. These groups dictate its polarity and interaction with the stationary phase.

  • Stationary Phase Selection: We utilize silica gel (SiO₂), a highly polar stationary phase. Its surface is rich in silanol groups (Si-OH), which are slightly acidic. These groups can form strong hydrogen bonds with the polar ketone and, most significantly, the carboxylic acid moiety of the target molecule.[4]

  • Mobile Phase Strategy: A normal-phase approach is employed, where a non-polar mobile phase is used to elute compounds from the polar stationary phase.[4] The elution power is modulated by gradually adding a more polar solvent. For this separation, a hexane/ethyl acetate system is ideal.

  • The Critical Role of an Acidic Modifier: A key challenge when separating carboxylic acids on silica gel is peak tailing. This occurs because the acidic silanol groups can deprotonate the carboxylic acid, leading to an anionic species that binds very strongly and elutes non-uniformly. To counteract this, a small amount of a volatile acid, such as acetic acid, is added to the mobile phase. This suppresses the ionization of the analyte's carboxylic acid group, ensuring it remains in its neutral, less polar form, resulting in sharper peaks and improved resolution.[5]

The logical workflow for this purification is outlined below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Chromatography cluster_2 Phase 3: Analysis & Isolation TLC TLC Analysis: Screen Solvent Systems (Hexane/EtOAc +/- AcOH) Optimize Optimize Rf Value (Target ~0.3) TLC->Optimize Iterate Pack Pack Silica Gel Column Optimize->Pack Optimized System Found Load Dry Load Crude Sample Pack->Load Elute Elute with Gradient Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Monitor Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Characterize Pure Product Evaporate->Final

Figure 1: A comprehensive workflow for the purification of this compound.

Protocol Part I: Method Development via Thin Layer Chromatography (TLC)

Before committing to a large-scale column, the optimal mobile phase composition must be determined using TLC. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35, ensuring good separation from faster-running non-polar impurities and slower-running polar impurities.

Materials:

  • Silica gel TLC plates (with F254 UV indicator)

  • Crude this compound

  • Developing chambers

  • Hexane, Ethyl Acetate (EtOAc), Glacial Acetic Acid (AcOH)

  • Visualization agents: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain or Bromocresol Green stain.[6][7]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a ~1% solution.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of three separate TLC plates.

  • Solvent System Screening: Prepare three developing chambers with the following mobile phases:

    • System A: 70:30 (v/v) Hexane:EtOAc

    • System B: 50:50 (v/v) Hexane:EtOAc

    • System C: 70:30:1 (v/v/v) Hexane:EtOAc:AcOH

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization & Analysis:

    • Remove the plates and immediately mark the solvent front with a pencil.

    • Allow the plates to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). The aromatic ring of the target compound and impurities should be visible. Circle the spots.

    • Submerge one of the plates in a KMnO₄ staining solution. Compounds with oxidizable groups will appear as yellow spots on a purple background.[6]

    • Alternatively, spray a plate with Bromocresol Green, a specific stain for acidic compounds, which will appear as yellow spots on a blue background.[7]

    • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the main product spot in each system.

Data Interpretation:

Solvent SystemComposition (Hexane:EtOAc:AcOH)Expected Product RfObservations
A70:30:0~0.1-0.2Significant tailing may be observed due to the free carboxylic acid.
B50:50:0~0.3-0.4Compound moves further, but tailing will likely persist.
C70:30:1~0.3 Tailing is suppressed, resulting in a more compact, well-defined spot. This is the ideal system.

The addition of acetic acid in System C is crucial. It protonates the silica surface and ensures the analyte remains in its neutral form, leading to a symmetrical spot shape, which is predictive of a successful column separation.

Protocol Part II: Preparative Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column dimensions and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents:

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Silica gel for flash chromatography (e.g., 40-63 µm particle size)

  • Sand (acid-washed)

  • Crude this compound

  • Celite (optional, for dry loading)

  • Optimized mobile phase: Hexane, Ethyl Acetate, and Acetic Acid

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step-by-Step Protocol:

  • Column Packing (Slurry Method):

    • Insert a cotton or glass wool plug at the bottom of the column and add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel (~80-100 g) in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).

    • With the stopcock open, pour the slurry into the column. Use a funnel to guide the stream. Gently tap the column to dislodge air bubbles and ensure even packing.[8]

    • Once the silica has settled, add a ~1 cm layer of sand on top to protect the silica bed surface.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (~1.5 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add 3-4 g of silica gel or Celite to this solution.

    • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[8]

    • Carefully add this powder as a uniform layer on top of the sand in the column.

G cluster_column Column Loading col Protective Sand Layer Dry-Loaded Sample on Silica Packed Silica Gel Bed Sand Layer Cotton/Glass Wool Plug

Figure 2: Diagram of a properly packed and dry-loaded chromatography column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column. Use a pipette to gently run the solvent down the inner wall to avoid disturbing the sample layer.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 5 cm/minute drop in solvent level).

    • Begin elution with a low polarity mobile phase and collect fractions (e.g., 20 mL per test tube).

    • Gradually increase the polarity of the mobile phase according to a pre-determined gradient.

Example Solvent Gradient Table:

Fraction NumbersSolvent System (Hexane:EtOAc:AcOH)Volume (mL)Compounds Expected to Elute
1-590:10:1100Non-polar impurities, unreacted chlorobenzene.
6-1580:20:1200Less polar byproducts.
16-3570:30:1400Target Product: this compound
36-4550:50:1200More polar impurities.
46-500:100:1100Column flush for highly polar compounds.
  • Monitoring and Isolation:

    • Analyze the collected fractions by TLC. Spot every second or third fraction on a TLC plate and develop using the optimized solvent system (70:30:1 Hexane:EtOAc:AcOH).

    • Identify the fractions containing the pure product (single spot at the correct Rf).

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvents (hexane, ethyl acetate, and acetic acid) using a rotary evaporator. A high-vacuum pump may be needed to remove the final traces of acetic acid.

    • The resulting solid or oil is the purified this compound.

Purity Assessment and Characterization

After purification, the identity and purity of the final compound should be confirmed.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and absence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Troubleshooting

ProblemProbable CauseSolution
Poor Separation Incorrect mobile phase polarity. Column overloaded. Column packed unevenly.Re-optimize mobile phase with TLC. Reduce sample load. Repack the column carefully.
Band Tailing Analyte is ionized on the column.Add 0.5-1% acetic or formic acid to the mobile phase to suppress ionization.[5]
Cracked Silica Bed Column ran dry. Heat generated during packing.Never let the solvent level drop below the top of the silica. Pack the column using a slurry in a low-boiling solvent.
No Compound Elutes Mobile phase is not polar enough.Increase the polarity of the mobile phase (increase the percentage of ethyl acetate).

Conclusion

This application note provides a robust and reproducible method for the purification of this compound using flash column chromatography. By understanding the chemical nature of the target compound and systematically developing the separation method starting with TLC, researchers can consistently achieve high levels of purity. The critical step of adding an acidic modifier to the mobile phase to suppress ionization is highlighted as essential for obtaining sharp, symmetrical peaks and optimal separation.

References

Application Notes & Protocols: 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Precursor

4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid is a highly valuable bifunctional molecule, serving as a cornerstone for the synthesis of a multitude of heterocyclic frameworks. Its structure, featuring a reactive ketone and a carboxylic acid moiety separated by a flexible alkyl chain, allows for elegant and efficient cyclocondensation reactions with various binucleophiles. This unique structural arrangement makes it an ideal starting material for constructing diverse molecular scaffolds, particularly nitrogen-containing heterocycles that form the core of many pharmaceuticals and biologically active compounds.[1]

The presence of the 4-chlorophenyl group provides a site for further functionalization and modulates the lipophilicity and electronic properties of the resulting molecules, a critical aspect in drug design. The methyl group at the 3-position introduces a chiral center and steric influence, which can be pivotal for achieving specific biological activities and receptor binding profiles.

These application notes provide researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the synthetic utility of this precursor. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for the synthesis of high-value heterocyclic systems, primarily focusing on pyridazinone and pyrazole derivatives, which are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Workflow for Precursor Synthesis

The starting material, this compound, is typically synthesized via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with methylsuccinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Chlorobenzene Chlorobenzene ReactionVessel Friedel-Crafts Acylation Chlorobenzene->ReactionVessel MethylsuccinicAnhydride Methylsuccinic Anhydride MethylsuccinicAnhydride->ReactionVessel LewisAcid AlCl₃ (Lewis Acid) LewisAcid->ReactionVessel Catalyst Intermediate Acylium Ion Intermediate Product 4-(4-Chlorophenyl)-3-methyl- 4-oxobutanoic acid Intermediate->Product Followed by hydrolysis ReactionVessel->Intermediate Forms Start 4-(4-Chlorophenyl)-3-methyl- 4-oxobutanoic acid + Hydrazine Hydrate Step1 Nucleophilic Attack (Hydrazine on Ketone) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Forms Step2 Intramolecular Cyclization & Dehydration Intermediate->Step2 Product 6-(4-Chlorophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Step2->Product Yields Start 4-(4-Chlorophenyl)-3-methyl- 4-oxobutanoic acid Reaction Cyclocondensation Start->Reaction Reagent Substituted Hydrazine (e.g., Phenylhydrazine) Reagent->Reaction Intermediate Pyrazolidinone Intermediate Reaction->Intermediate Favored under specific conditions Oxidation Oxidation Intermediate->Oxidation Product Substituted Pyrazolone Derivative Oxidation->Product

References

Application Notes and Protocols for the Derivatization of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic modification of core chemical structures is a cornerstone of identifying novel therapeutic agents. The compound 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid serves as a promising, yet underexplored, scaffold. Its bifunctional nature, possessing both a carboxylic acid and a ketone moiety, presents two reactive centers for chemical derivatization. This dual reactivity allows for the systematic generation of a diverse library of analogues, each with the potential for unique biological activities. The presence of a chlorophenyl group often imparts favorable pharmacokinetic properties and can contribute to binding interactions with biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound and the subsequent screening of these new chemical entities for potential therapeutic applications. We will explore logical derivatization strategies, provide detailed synthetic protocols, and outline standardized bioassays for evaluating their anticancer, antimicrobial, and anti-inflammatory potential. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Strategic Derivatization: A Dual-Pronged Approach

The core principle of our derivatization strategy is to explore the chemical space around the two key functional groups of the parent molecule. This allows for a systematic investigation of structure-activity relationships (SAR).

Diagram 1: Derivatization Strategy

A 4-(4-Chlorophenyl)-3-methyl- 4-oxobutanoic acid B Carboxylic Acid Derivatization A->B C Ketone Derivatization A->C D Amide Library B->D E Ester Library B->E F Hydrazone Library C->F G Bioactive Heterocycles (e.g., Pyridazinones) F->G Cyclization

Caption: A dual-pronged strategy for derivatizing the parent compound.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a prime target for modification to enhance cell permeability and introduce new pharmacophores.

Amide bond formation is a robust reaction that allows for the introduction of a wide variety of substituents. Amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding, which is crucial for target binding.

Protocol 1: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, dissolve 1 equivalent of this compound in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add 1.2 equivalents of a coupling agent (e.g., HBTU, HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition:

    • Add 1.1 equivalents of the desired primary or secondary amine to the reaction mixture.

    • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Esterification can improve the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. Esters can also act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.

Protocol 2: Fischer Esterification

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction Conditions:

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude ester by column chromatography.

Derivatization of the Ketone Moiety

The ketone group offers a unique handle for introducing nitrogen-containing heterocycles, which are prevalent in many classes of drugs.

The reaction of the ketone with hydrazines or hydrazides yields hydrazones. These derivatives can exhibit biological activity themselves or serve as intermediates for the synthesis of more complex heterocyclic systems.

Protocol 3: Hydrazone Formation

  • Reaction Setup:

    • Dissolve 1 equivalent of this compound (or its ester/amide derivative) in a suitable solvent like ethanol or methanol.

    • Add 1.1 equivalents of the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or a substituted carbohydrazide).

    • Add a catalytic amount of glacial acetic acid.

  • Reaction Conditions:

    • Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.

  • Product Isolation:

    • Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

A prominent application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives, which are known for their diverse biological activities.[1] This typically involves a condensation reaction with a hydrazine derivative.[1]

Protocol 4: Synthesis of 6-(4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

  • Reaction Setup:

    • In a round-bottom flask, combine 1 equivalent of this compound and 1.2 equivalents of hydrazine hydrate in ethanol.

  • Reaction Conditions:

    • Reflux the mixture for 6-12 hours. A solid may form during the reaction.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the pyridazinone derivative.

Bioassay Screening Funnel

A tiered approach to bioassay screening is recommended to efficiently identify promising candidates.

Diagram 2: Bioassay Screening Funnel

A Synthesized Derivative Library B Primary Screening (High-Throughput) A->B C Anticancer (MTT Assay) - Multiple Cell Lines B->C D Antimicrobial (Broth Microdilution) - Gram (+) & Gram (-) Bacteria B->D E Secondary Screening (Dose-Response & Selectivity) C->E D->E F IC50/EC50 Determination E->F G Tertiary Screening (In vivo models) F->G H Anti-inflammatory (Carrageenan-induced paw edema) G->H

Caption: A tiered screening funnel for evaluating synthesized derivatives.

Anticancer Activity Screening

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Protocol 5: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Mix thoroughly by gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Representative Data for Anticancer Screening

Compound IDCancer Cell LineIC50 (µM)
Parent CompoundMCF-7>100
Amide Derivative 1MCF-725.3
Hydrazone Derivative 2MCF-712.8
Doxorubicin (Control)MCF-70.5
Antimicrobial Activity Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

Protocol 6: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Representative Data for Antimicrobial Screening

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent Compound>128>128
Amide Derivative 332>128
Pyridazinone Derivative 4864
Ciprofloxacin (Control)0.50.25
Anti-inflammatory Activity Screening

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[7][8]

Protocol 7: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization and Grouping:

    • Use healthy Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for each derivative at a specific dose.

  • Compound Administration:

    • Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Table 3: Representative Data for Anti-inflammatory Screening

Treatment Group (Dose)% Inhibition of Edema at 3 hours
Vehicle Control0
Parent Compound (50 mg/kg)15.2
Ester Derivative 5 (50 mg/kg)45.8
Indomethacin (10 mg/kg)62.5

Conclusion and Future Directions

This guide provides a robust framework for the systematic derivatization of this compound and the subsequent evaluation of its analogues for potential therapeutic activities. By employing the detailed protocols for synthesis and bioassays, researchers can efficiently generate and screen a library of novel compounds. The data obtained from these assays will be instrumental in establishing structure-activity relationships, which will, in turn, guide the design of more potent and selective drug candidates. Promising "hit" compounds identified through this screening funnel can then be advanced to more comprehensive preclinical studies, including mechanism of action elucidation, pharmacokinetic profiling, and toxicological evaluation.

References

Monitoring Synthesis Reactions with Thin-Layer Chromatography: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Real-Time Reaction Analysis

In the realm of chemical synthesis, particularly within drug discovery and development, the ability to monitor the progress of a reaction in real-time is not merely a convenience—it is a cornerstone of efficiency, optimization, and success. Thin-layer chromatography (TLC) emerges as a simple, rapid, and cost-effective analytical technique that provides chemists with a qualitative snapshot of a reaction's progress.[1][2][3][4] This application note provides a detailed protocol for utilizing TLC to monitor the conversion of starting materials to products, enabling researchers to make informed decisions about reaction times, identify the formation of byproducts, and optimize purification strategies.

The principle of TLC lies in the separation of components within a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action).[5][6][7] Compounds with a stronger affinity for the stationary phase will move up the plate more slowly, while those with a higher affinity for the mobile phase will travel further. This differential migration results in the separation of the mixture's components.[7]

Causality in Experimental Choices: The "Why" Behind the Protocol

The effectiveness of TLC for reaction monitoring hinges on a series of well-considered experimental choices. Understanding the rationale behind each step is crucial for obtaining reliable and reproducible results.

  • Stationary Phase Selection: The choice of stationary phase is dictated by the polarity of the compounds being analyzed. For most organic synthesis applications, silica gel, a polar adsorbent, is the stationary phase of choice.[1] This is because the majority of organic molecules possess some degree of polarity. Alumina, which can be acidic, basic, or neutral, is another option, particularly for the separation of non-polar compounds or when dealing with acid-sensitive molecules.[8]

  • Mobile Phase (Eluent) Selection: The selection of the mobile phase is arguably the most critical step in developing a TLC method. The polarity of the eluent directly influences the separation of the components. A mobile phase that is too polar will cause all components to move to the top of the plate, resulting in poor separation. Conversely, a non-polar mobile phase may not be strong enough to move the components from the baseline. The ideal eluent system will result in the starting material and product having distinct retention factor (Rf) values, ideally between 0.2 and 0.8.[7] A common starting point for developing a solvent system is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone), with the ratio adjusted to achieve optimal separation.[8][9]

  • Sample Preparation and Application: Proper sample preparation is essential to avoid overloading the TLC plate, which can lead to streaking and inaccurate results.[5][10] A dilute solution (typically around 1%) of the reaction mixture in a volatile solvent is ideal.[2] The sample should be applied to the plate as a small, concentrated spot to ensure sharp, well-defined separation.[11]

A Self-Validating System: The Protocol for Reaction Monitoring by TLC

This protocol is designed to be a self-validating system, where the inclusion of reference spots for the starting material and co-spotting allows for unambiguous interpretation of the reaction's progress.

Materials
  • TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)

  • Developing chamber (a beaker with a watch glass or a dedicated TLC tank)

  • Capillary tubes or micropipettes for spotting

  • Pencil

  • Ruler

  • Mobile phase (eluent)

  • Reaction mixture

  • Starting material reference sample

  • Visualization agent (e.g., UV lamp, iodine chamber, or chemical stain)

Step-by-Step Methodology
  • Preparation of the Developing Chamber:

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[5][9]

    • Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the solvent. This ensures that the chamber atmosphere is saturated with solvent vapors, which promotes even development of the TLC plate.[9][11]

    • Cover the chamber and allow it to equilibrate for at least 5-10 minutes.[11]

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight line across the TLC plate, about 1 cm from the bottom. This is the origin line where the samples will be spotted.[7] Never use a pen , as the ink can separate and interfere with the chromatogram.[12]

    • Mark the intended positions for spotting along the origin line with small pencil marks. A typical setup for reaction monitoring includes three lanes: one for the starting material (SM), one for the reaction mixture (R), and a "co-spot" lane (C) where both the starting material and reaction mixture are applied to the same spot.

  • Spotting the Plate:

    • Prepare dilute solutions of the starting material and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). A 1% concentration is a good starting point.[2]

    • Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" mark on the origin line. The spot should be as small as possible (1-2 mm in diameter).[11]

    • Spot the reaction mixture onto the "R" mark.

    • For the "C" lane, first spot the starting material, allow the solvent to evaporate, and then spot the reaction mixture directly on top of the first spot.

    • Ensure the solvent has completely evaporated from the spots before developing the plate.[11]

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the origin line is above the level of the mobile phase.[12]

    • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[7] Do not disturb the chamber during development.

    • When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber.[7][11]

    • Immediately mark the position of the solvent front with a pencil.[11]

  • Visualizing the Plate:

    • Allow the solvent to completely evaporate from the plate in a well-ventilated area or fume hood.

    • Visualize the separated components. The most common non-destructive method is using a UV lamp.[13][14] If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots.[14][15] Circle the spots with a pencil while they are visible under the UV lamp.[16]

    • If the compounds are not UV-active, other visualization techniques can be employed, such as using an iodine chamber or a chemical stain.[14][16]

Interpreting the Results

The developed and visualized TLC plate provides a clear picture of the reaction's progress:

  • Starting Material (SM) Lane: This lane shows the position of the pure starting material.

  • Reaction Mixture (R) Lane: This lane shows all the components present in the reaction mixture.

  • Co-spot (C) Lane: This lane helps to definitively identify the starting material spot in the reaction mixture lane. If the starting material is still present, the spot in the "C" lane will be a single, elongated spot at the same height as the "SM" spot.

By comparing the intensity of the starting material spot to the product spot(s) over time, one can qualitatively assess the extent of the reaction. The appearance of new spots indicates the formation of products or byproducts.

Calculating the Retention Factor (Rf)

The retention factor, or Rf value, is a quantitative measure of a compound's migration on a TLC plate under a specific set of conditions. It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[17][18][19]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a constant for a given compound, solvent system, and stationary phase.[11] It is a crucial parameter for identifying compounds and for translating TLC conditions to column chromatography for purification.[5]

Visualization & Formatting

Logical Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, R, Co-spot) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize interpret Interpret Results visualize->interpret calculate_rf Calculate Rf Values interpret->calculate_rf

Caption: Workflow for monitoring a chemical reaction using TLC.

Data Presentation: Visualization Techniques

The choice of visualization technique depends on the chemical nature of the compounds being analyzed.

Visualization MethodPrincipleTypes of Compounds VisualizedAppearanceReference
UV Light (254 nm) Quenching of fluorescence by UV-active compounds.Compounds with conjugated π systems (e.g., aromatic rings, α,β-unsaturated ketones).Dark spots on a fluorescent green background.[13][14][15]
Iodine Vapor Formation of colored complexes with organic compounds.Unsaturated and aromatic compounds, as well as many other organic molecules.Yellow-brown spots on a light brown background.[14][15][16]
Potassium Permanganate Stain Oxidation of functional groups.Alkenes, alkynes, alcohols, aldehydes, and other oxidizable groups.Yellow or brown spots on a purple background.[13][15]
p-Anisaldehyde Stain Reaction with nucleophilic functional groups.Aldehydes, ketones, alcohols, and other nucleophiles.Various colors depending on the compound.[15]
2,4-Dinitrophenylhydrazine (DNPH) Stain Formation of colored hydrazones.Aldehydes and ketones.Yellow to orange spots.[15]

Troubleshooting Common TLC Problems

Even with a robust protocol, issues can arise. Understanding how to troubleshoot these problems is key to obtaining reliable data.

ProblemPotential Cause(s)Solution(s)Reference(s)
Streaking or Tailing of Spots Sample is too concentrated (overloaded).Dilute the sample and re-spot.[5][10][12][20]
The compound is highly polar and interacts strongly with the stationary phase.Add a small amount of a polar solvent (e.g., acetic acid or triethylamine) to the mobile phase.[10]
Spots are not Visible The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[10][12]
The compound is not UV-active and the visualization method is inappropriate.Try a different visualization technique (e.g., iodine or a chemical stain).[10][15]
Rf Values are too High or too Low The mobile phase is too polar or not polar enough.Adjust the polarity of the mobile phase. To decrease Rf, use a less polar eluent. To increase Rf, use a more polar eluent.[10]
Uneven Solvent Front The developing chamber was not properly saturated with solvent vapors.Ensure the chamber is properly sealed and lined with filter paper.[5][12]
The TLC plate is touching the side of the chamber or the filter paper.Reposition the plate so it is not in contact with the chamber walls.[5][12]

Conclusion: TLC as an Indispensable Tool

Thin-layer chromatography is an indispensable tool in the synthetic chemist's arsenal. Its simplicity, speed, and low cost make it the go-to method for routine reaction monitoring. By following a well-designed protocol and understanding the principles behind each step, researchers can gain valuable insights into their chemical transformations, leading to more efficient and successful synthetic outcomes.

References

Application Notes and Protocols: Large-Scale Synthesis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif, featuring a substituted aromatic ketone and a carboxylic acid, makes it a versatile building block for medicinal chemists and drug development professionals. The increasing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic procedure. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on the principles of the Friedel-Crafts acylation reaction. The causality behind experimental choices, safety considerations for large-scale production, and in-depth analytical characterization are discussed to ensure scientific integrity and reproducibility.

Reaction Mechanism and Principles

The core of this synthesis is the Friedel-Crafts acylation, a classic and powerful method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1] In this specific application, chlorobenzene is acylated with methylsuccinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The reaction proceeds via an electrophilic aromatic substitution mechanism.[2] The Lewis acid catalyst activates the methylsuccinic anhydride, leading to the formation of a highly reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring. A subsequent deprotonation step restores the aromaticity of the ring and yields the desired keto-acid product. The regioselectivity of the acylation is directed by the chloro-substituent on the benzene ring, primarily yielding the para-substituted product due to steric hindrance and electronic effects.

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Caption: Generalized workflow of the Friedel-Crafts acylation for the synthesis.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a multi-kilogram scale synthesis and should be conducted by trained professionals in a properly equipped chemical manufacturing facility. All operations should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Material/EquipmentGrade/Specification
ChlorobenzeneAnhydrous, >99%
Methylsuccinic Anhydride>98%
Aluminum Chloride (AlCl₃)Anhydrous, powdered, >99%
Dichloromethane (DCM)Anhydrous, >99%
Hydrochloric Acid (HCl)37% (concentrated)
Sodium Hydroxide (NaOH)Pellets, >97%
TolueneReagent Grade
Ethyl AcetateReagent Grade
HexanesReagent Grade
Glass-lined ReactorAppropriate volume with overhead stirrer, reflux condenser, and temperature control
Addition FunnelSuitable for controlled addition of solids/liquids
Quenching VesselAppropriate volume with cooling capabilities
Filtration ApparatusNutsche filter or similar for large-scale filtration
Drying OvenVacuum oven for product drying
Step-by-Step Methodology
  • Reactor Setup and Inert Atmosphere:

    • Ensure the glass-lined reactor is clean and dry.[3]

    • Assemble the reactor with an overhead stirrer, reflux condenser, and a nitrogen inlet to maintain an inert atmosphere. This is crucial as aluminum chloride is highly water-sensitive.[3]

  • Reagent Charging:

    • Charge the reactor with anhydrous dichloromethane (DCM). The volume should be sufficient to ensure effective stirring of the subsequent slurry.

    • With vigorous stirring, slowly and cautiously add powdered anhydrous aluminum chloride to the DCM. The addition is exothermic, and the temperature should be monitored and controlled.

  • Formation of the Acylating Agent Complex:

    • In a separate vessel, dissolve methylsuccinic anhydride in anhydrous DCM.

    • Slowly add the methylsuccinic anhydride solution to the aluminum chloride slurry in the reactor via an addition funnel. Maintain the temperature below 25 °C during the addition.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the reactive complex.

  • Friedel-Crafts Acylation Reaction:

    • Cool the reactor contents to 0-5 °C using a suitable cooling bath.

    • Slowly add anhydrous chlorobenzene to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature below 10 °C. The reaction between the aluminum chloride and the acyl chloride is highly exothermic.[3]

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Reaction Quench and Workup:

    • Prepare a separate quenching vessel containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully transfer the reaction mixture to the quenching vessel with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation and temperature control.

    • After the quench is complete, separate the organic layer.

    • Extract the aqueous layer with DCM to recover any dissolved product.

    • Combine the organic layers and wash with water, followed by a saturated sodium chloride solution (brine).

  • Product Isolation and Purification:

    • Concentrate the organic layer under reduced pressure to remove the DCM.

    • The crude product can be purified by recrystallization. A common solvent system is a mixture of toluene and hexanes or ethyl acetate and hexanes.[4]

    • Dissolve the crude product in a minimal amount of hot toluene.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization.

    • Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum at 40-50 °C.

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experimental_workflow cluster_setup 1. Reactor Setup cluster_reagents 2. Reagent Charging cluster_complex 3. Complex Formation cluster_reaction 4. Acylation Reaction cluster_workup 5. Quench & Workup cluster_purification 6. Isolation & Purification setup Clean, dry glass-lined reactor Inert atmosphere (N₂) charge_dcm Charge anhydrous DCM setup->charge_dcm charge_alcl3 Slowly add anhydrous AlCl₃ charge_dcm->charge_alcl3 add_anhydride Add anhydride solution to AlCl₃ slurry (T < 25°C) charge_alcl3->add_anhydride dissolve_anhydride Dissolve methylsuccinic anhydride in DCM dissolve_anhydride->add_anhydride stir_complex Stir for 30-60 min add_anhydride->stir_complex cool_reactor Cool to 0-5°C stir_complex->cool_reactor add_chlorobenzene Slowly add chlorobenzene (T < 10°C) cool_reactor->add_chlorobenzene react Warm to RT, stir for 12-18h Monitor progress (HPLC/TLC) add_chlorobenzene->react quench Quench in ice/HCl react->quench separate Separate organic layer quench->separate extract Extract aqueous layer with DCM separate->extract wash Wash combined organic layers extract->wash concentrate Concentrate organic layer wash->concentrate recrystallize Recrystallize from Toluene/Hexanes concentrate->recrystallize filter_dry Filter and dry product recrystallize->filter_dry

References

Troubleshooting & Optimization

Identifying side products in the synthesis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers engaged in the synthesis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and mitigating common side products encountered during this specific Friedel-Crafts acylation reaction. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern byproduct formation, enabling you to optimize your reaction for higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common side product I should expect, and what is the chemical reasoning for its formation?

A1: The most prevalent side product in this synthesis is the positional isomer, 2-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid .

Causality: This arises directly from the mechanism of the Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction.[1] The substrate, chlorobenzene, has a chloro-substituent which is an ortho, para-directing group. While the chlorine atom is electron-withdrawing by induction, it is electron-donating through resonance, which directs the incoming electrophile (the acylium ion from 2-methylsuccinic anhydride) to the ortho and para positions.[2][3]

  • Para-substitution (the desired reaction) is sterically favored, leading to the major product, this compound.[2]

  • Ortho-substitution is sterically hindered by the adjacent chlorine atom but still occurs to a significant extent, yielding the isomeric side product. The ratio of para to ortho product can be influenced by reaction temperature and the choice of Lewis acid catalyst.[4]

Q2: My Mass Spectrometry analysis shows an impurity with a molecular weight of approximately 212.63 g/mol . What is this compound?

A2: An impurity with this molecular weight corresponds to 4-(4-chlorophenyl)-4-oxobutanoic acid (C₁₀H₉ClO₃).[5]

Likely Cause: This side product almost certainly originates from an impurity of succinic anhydride in your 2-methylsuccinic anhydride starting material. Succinic anhydride will participate in the Friedel-Crafts acylation in the same manner as its methylated counterpart, reacting with chlorobenzene to produce the unmethylated analog of your target molecule.

Troubleshooting Steps:

  • Verify Starting Material Purity: Analyze your 2-methylsuccinic anhydride reagent using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of succinic anhydride contamination.

  • Purify the Reagent: If significant contamination is found, consider purifying the 2-methylsuccinic anhydride by recrystallization or sublimation before use.

  • Source a Higher Purity Reagent: Procure starting materials from a supplier that provides a certificate of analysis with guaranteed purity.

Q3: Is polysubstitution a concern in this reaction? What would such a byproduct look like?

A3: Polysubstitution is a minimal concern for Friedel-Crafts acylation compared to its counterpart, Friedel-Crafts alkylation.[6]

Expert Rationale: The acyl group (ketone) introduced onto the chlorobenzene ring is strongly electron-withdrawing and deactivating.[7] This deactivation makes the product, this compound, significantly less reactive than the starting material (chlorobenzene) towards further electrophilic substitution.[6][7] Therefore, the likelihood of a second acylation event occurring on the same ring is very low under standard reaction conditions. For polysubstitution to occur, harsh conditions such as a large excess of the acylating agent and catalyst, along with high temperatures, would be required.

Q4: What is the most effective workflow for identifying a completely unknown byproduct?

A4: A systematic approach is crucial for the unambiguous identification of unknown impurities. The general workflow involves isolation followed by spectroscopic characterization.[8][9][10]

Workflow for Unknown Byproduct Identification:

  • Preliminary Analysis: Use Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to confirm the presence of an unknown impurity and assess its polarity relative to your desired product.

  • Isolation: Separate the byproduct from the reaction mixture.

    • Column Chromatography: This is the most common method. Silica gel is a standard stationary phase, and an eluent system such as a gradient of ethyl acetate in hexanes can be effective.[11]

    • Preparative HPLC: For difficult separations or to obtain a highly pure sample for analysis, reversed-phase preparative HPLC is an excellent option.[12]

  • Structural Characterization:

    • Mass Spectrometry (MS): Determine the molecular weight and, with high-resolution MS, the elemental formula.[9][10]

    • NMR Spectroscopy (¹H, ¹³C, 2D-NMR): This is the most powerful tool for elucidating the precise chemical structure, connectivity, and stereochemistry of the molecule.[9][10]

    • Infrared (IR) Spectroscopy: Identify the functional groups present (e.g., C=O of the ketone and carboxylic acid, C-Cl bond).[9][10]

This workflow is visualized in the diagram below.

cluster_workflow Byproduct Identification Workflow start Unknown Peak Detected in Crude Reaction Mixture isolate Isolate Byproduct (e.g., Column Chromatography) start->isolate ms Determine Molecular Weight (Mass Spectrometry) isolate->ms nmr_ir Elucidate Structure (NMR, IR Spectroscopy) ms->nmr_ir compare Compare Data to Potential Structures nmr_ir->compare end Structure Confirmed & Mitigation Strategy Developed compare->end

Caption: A standard workflow for the isolation and identification of unknown reaction byproducts.

Data Summary and Protocols
Table 1: Summary of Potential Side Products
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Likely CausePrimary Identification Technique
2-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acidC₁₁H₁₁ClO₃226.66Ortho-acylation of chlorobenzeneNMR Spectroscopy
4-(4-Chlorophenyl)-4-oxobutanoic acidC₁₀H₉ClO₃212.63Succinic anhydride impurity in starting materialMass Spectrometry, NMR
2-Methylsuccinic acidC₅H₈O₄132.11Hydrolysis of unreacted anhydride during workupLC-MS, NMR of aqueous layer
Unreacted ChlorobenzeneC₆H₅Cl112.56Incomplete reactionGC-MS
Protocol: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of the crude product and detecting the primary isomeric byproduct. Method optimization may be required.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of crude sample in 1 mL of Acetonitrile/Water (1:1).

Mechanistic Visualization

The following diagram illustrates the primary reaction pathway and the competing formation of the ortho-isomer side product.

cluster_reactants Reactants cluster_electrophile Electrophile Formation cluster_products Products chlorobenzene Chlorobenzene acylium Acylium Ion Electrophile para_product Desired Product 4-(4-Chlorophenyl)-3-methyl- 4-oxobutanoic acid (Para Isomer - Major) chlorobenzene->para_product ortho_product Side Product 2-(4-Chlorophenyl)-3-methyl- 4-oxobutanoic acid (Ortho Isomer - Minor) chlorobenzene->ortho_product anhydride 2-Methylsuccinic Anhydride anhydride->acylium + AlCl₃ catalyst AlCl₃ (Catalyst) acylium->para_product Para Attack (Sterically Favored) acylium->ortho_product Ortho Attack (Sterically Hindered)

Caption: Formation of para (major) and ortho (minor) products in the Friedel-Crafts acylation.

References

Optimizing Friedel-Crafts reaction conditions to increase product yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting guides, and explain the fundamental principles behind optimizing your reaction conditions to achieve high product yields and selectivity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning or troubleshooting a Friedel-Crafts reaction.

Q1: How do I choose the appropriate Lewis acid catalyst for my reaction?

Choosing the correct Lewis acid is critical and depends on the reactivity of both your aromatic substrate and the alkylating or acylating agent. A balance must be struck; the catalyst must be strong enough to generate the electrophile but not so reactive that it leads to side reactions.

  • High Reactivity (e.g., AlCl₃, AlBr₃): These are the most common and powerful Lewis acids used.[1] They are typically required for less reactive aromatic rings and for acylations using acyl chlorides.[2] Iron(III) chloride (FeCl₃) is a common, slightly milder alternative to AlCl₃.[3]

  • Moderate Reactivity (e.g., SbCl₅, FeCl₃, ZnCl₂): These are used for more activated aromatic substrates where a highly reactive catalyst might cause polysubstitution or degradation. Zinc salts, for instance, can be effective in catalytic amounts when the benzene ring is activated.[4]

  • Mild Reactivity (e.g., Zeolites, Brønsted acids like HF or H₂SO₄): Often employed in industrial-scale alkylations, particularly with highly reactive alkylating agents like alkenes.[5] Solid acid catalysts like zeolites are also considered greener alternatives.[1]

Key Causality: The Lewis acid's role is to polarize or fully cleave the bond in the alkylating/acylating agent to generate a potent electrophile (a carbocation or an acylium ion).[2] The more electron-rich (activated) your aromatic ring is, the less potent the electrophile needs to be, and thus a milder Lewis acid can be used.

Q2: What are the primary differences and advantages of Friedel-Crafts Acylation vs. Alkylation?

While both are powerful methods for forming C-C bonds, they have distinct characteristics that make them suitable for different synthetic goals.

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Electrophile Carbocation (or polarized complex)Resonance-stabilized Acylium Ion
Carbocation Rearrangement Common. Primary alkyl halides will rearrange to more stable secondary or tertiary carbocations.[2][6]Does not occur. The acylium ion is stabilized by resonance and does not rearrange.[4][7]
Polysubstitution Common. The product (an alkylated ring) is more reactive than the starting material, leading to multiple additions.[8][9]Rare. The product (a ketone) is deactivated due to the electron-withdrawing acyl group, preventing further reactions.[10][11]
Catalyst Stoichiometry Truly catalytic. The catalyst is regenerated.[5]Stoichiometric. The product ketone complexes with the Lewis acid, rendering it inactive. At least one equivalent is required.[4][12]

Expert Insight: Due to the lack of rearrangements and polyalkylation, Friedel-Crafts acylation is often the preferred method for introducing a straight-chain alkyl group. The resulting ketone can be easily reduced to the corresponding alkane via methods like the Clemmensen or Wolff-Kishner reduction.[4]

Q3: Why is my Friedel-Crafts reaction failing with an amine or hydroxyl-substituted aromatic ring?

Substrates containing basic functional groups with lone pairs, such as amines (-NH₂, -NHR) or hydroxyl (-OH) groups, are generally incompatible with standard Friedel-Crafts conditions.[10][13]

Causality: These basic groups will react with the Lewis acid catalyst.[14] For example, the nitrogen in an aniline derivative will donate its lone pair to AlCl₃, forming a complex. This complex places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic attack.[10][15]

Troubleshooting Guide: A Problem-Solving Approach

This section provides direct answers to specific experimental problems.

Problem: Low to No Product Yield

A low yield is the most common issue and can stem from several sources. A systematic approach is required for diagnosis.

Initial Checks & Solutions:
  • Catalyst Inactivity: The primary suspect is often a deactivated Lewis acid.

    • Issue: Lewis acids like AlCl₃ are extremely sensitive to moisture.[14] Any water in the glassware, solvent, or reagents will hydrolyze and inactivate the catalyst.[16]

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents and freshly opened or properly stored Lewis acids. A free-flowing powder is a good sign; clumps indicate moisture contamination.[16]

  • Insufficient Catalyst (Acylation Specific):

    • Issue: Unlike alkylations, acylations require at least a stoichiometric amount of the Lewis acid because the product ketone forms a stable complex with it, taking it out of the catalytic cycle.[4][12]

    • Solution: Use at least 1.0 to 1.1 equivalents of the Lewis acid relative to the acylating agent. For some substrates, a slight excess may be beneficial.[12]

  • Deactivated Aromatic Ring:

    • Issue: The reaction is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivate it, making the reaction slow or impossible.[14][17]

    • Solution: If your substrate is strongly deactivated, Friedel-Crafts is likely not the appropriate synthetic route. Consider alternative coupling reactions.

  • Sub-Optimal Temperature:

    • Issue: Temperature is a critical parameter. Too low, and the activation energy may not be overcome; too high, and side reactions or decomposition can occur.[14]

    • Solution: Start with conditions reported in the literature for similar substrates. If the reaction is sluggish, gradually increase the temperature. For highly exothermic reactions, starting at 0°C may be necessary to control the reaction rate.[12]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low product yield.

LowYieldTroubleshooting Start Low / No Yield Observed Check_Reagents Verify Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Catalyst Is Lewis Acid Active & Stoichiometric? (Acylation) Check_Reagents->Check_Catalyst Reagents OK Failure Yield Still Low (Consider Alternative Synthesis) Check_Reagents->Failure Reagents Poor Check_Substrate Is Aromatic Ring Activated? Check_Catalyst->Check_Substrate Catalyst OK Check_Catalyst->Failure Catalyst Inactive Optimize_Temp Optimize Reaction Temperature Check_Substrate->Optimize_Temp Substrate OK Check_Substrate->Failure Ring Deactivated Success Yield Improved Optimize_Temp->Success Optimization Works Optimize_Temp->Failure No Improvement

Caption: A stepwise workflow for troubleshooting low yields.

Problem: Formation of Multiple Products (Isomers or Byproducts)
1. Carbocation Rearrangement (Alkylation Specific):
  • Issue: When using primary alkyl halides, the initially formed primary carbocation (or polarized complex) will rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before attacking the aromatic ring.[2][6] For example, reacting benzene with 1-chloropropane will yield isopropylbenzene, not n-propylbenzene.[2]

  • Solution: To obtain the straight-chain product, use the corresponding Friedel-Crafts acylation followed by a reduction of the ketone. This two-step process avoids the rearrangement issue entirely.

2. Poor Regioselectivity:
  • Issue: For substituted aromatic rings, the position of substitution is governed by the directing effects of the existing groups. However, the ratio of ortho to para products can sometimes be difficult to control.

  • Solution - Solvent Choice: The choice of solvent can influence regioselectivity, particularly in cases where kinetic vs. thermodynamic control is a factor. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the kinetically controlled alpha-position, while polar solvents like nitrobenzene favor the thermodynamically more stable beta-position.[18]

Solvent TypeExampleFavored Product (Naphthalene Acylation)Control
Non-polarCS₂, CH₂Cl₂1-acetylnaphthalene (alpha)Kinetic
PolarNitrobenzene, CH₃NO₂2-acetylnaphthalene (beta)Thermodynamic
3. Polysubstitution (Alkylation Specific):
  • Issue: The alkyl group added to the ring is electron-donating, which activates the ring, making the product more reactive than the starting material.[8] This leads to a second (or third) alkylation event.

  • Solution: Use a large excess of the aromatic compound relative to the alkylating agent.[8][9] This increases the statistical probability that the electrophile will encounter a molecule of the starting material rather than the more reactive product.

Problem: Difficult Reaction Workup (Emulsion Formation)
  • Issue: During the aqueous workup, quenching the reaction mixture (which contains the AlCl₃-ketone complex) often leads to the formation of stubborn emulsions, making the separation of aqueous and organic layers difficult and leading to product loss.[16]

  • Solution: Instead of adding water to the reaction mixture, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[12][19] The acid helps to break down the aluminum complexes more effectively. If an emulsion persists, adding a saturated NaCl solution (brine) can help break it by increasing the ionic strength of the aqueous phase.[16]

Key Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis of 4-methoxyacetophenone, a common intermediate. Safety Note: AlCl₃ is corrosive and reacts violently with water. Acetyl chloride is corrosive and lachrymatory. Perform all operations in a certified fume hood with appropriate personal protective equipment (PPE).[19][20]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Maintain an inert atmosphere (e.g., Nitrogen or Argon).[20]

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) followed by anhydrous DCM. Cool the suspension to 0°C in an ice-water bath.[20]

  • Acyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, keeping the temperature below 5°C.

  • Aromatic Substrate Addition: After the acetyl chloride addition is complete, dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.[20]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Workup (Quenching): Prepare a beaker with a mixture of crushed ice and concentrated HCl (approx. 3:1 v/v).[19] With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/HCl mixture.[21]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally with brine.[22]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[21][22]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Mechanism of Friedel-Crafts Acylation

The following diagram illustrates the accepted mechanism for the Friedel-Crafts acylation reaction.

References

Technical Support Center: Strategies for the Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for a critical step in any synthetic process: the removal of unreacted starting materials from your final product. Achieving high purity is paramount for accurate downstream analysis, ensuring the safety and efficacy of pharmaceutical compounds, and obtaining reliable experimental results.[1][2] This center will equip you with the knowledge to select and optimize the most effective purification strategies for your specific needs.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted starting materials?

Q2: What are the primary methods for removing unreacted starting materials?

A2: The most common and effective techniques are based on exploiting the differences in physical and chemical properties between the desired product and the unreacted starting materials.[4] These methods include:

  • Chromatography: Separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4][5]

  • Crystallization/Recrystallization: A powerful technique for purifying solid compounds based on differences in solubility.[4][6][7]

  • Distillation: Ideal for separating liquids with different boiling points.[2][4][8]

  • Extraction: A liquid-liquid separation technique based on differing solubilities in immiscible solvents.[4][9][10]

  • Precipitation: Involves converting a soluble substance into an insoluble solid to separate it from the solution.[11]

  • Filtration: A mechanical method to separate solids from liquids.[1][3][12]

Q3: How do I choose the right purification method?

A3: The selection of an appropriate purification method is a critical decision that depends on several factors:

  • Physical state of the product and impurities: Are they solids, liquids, or a mixture?

  • Physicochemical properties: Consider differences in polarity, boiling point, solubility, and molecular size.

  • Scale of the reaction: Some methods, like column chromatography, are better suited for smaller scales, while others, like distillation, are more practical for larger quantities.[13][14]

  • Stability of the product: The chosen method should not lead to the degradation of your desired compound.[15]

The following decision-making workflow can guide your selection process:

Purification Method Selection start Crude Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No solubility_diff Significant solubility difference? is_solid->solubility_diff Yes boiling_point_diff Significant boiling point difference? is_liquid->boiling_point_diff Yes polarity_diff Significant polarity difference? is_liquid->polarity_diff No solubility_diff->polarity_diff No crystallization Crystallization / Recrystallization solubility_diff->crystallization Yes boiling_point_diff->polarity_diff No distillation Distillation boiling_point_diff->distillation Yes chromatography Chromatography polarity_diff->chromatography Yes extraction Extraction polarity_diff->extraction Consider other_methods Consider other methods (e.g., Precipitation, Filtration) chromatography->other_methods extraction->other_methods

Caption: A decision tree to guide the selection of an appropriate purification method.

Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during the purification process.

Chromatography

Column chromatography is a widely used technique for purifying compounds from mixtures.[4][16] However, several issues can arise.

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots.
Column overloading.Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Irregularly packed column.Ensure the silica gel is packed uniformly without cracks or channels. A wet slurry packing method is often preferred.
Product Degradation on Column The compound is sensitive to the acidic nature of silica gel.Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[15]
Product Does Not Elute The eluent is not polar enough.Gradually increase the polarity of the eluent.
The compound has irreversibly adsorbed to the stationary phase.Test the stability of your compound on a small amount of silica gel before running a column.[15]
Crystallization/Recrystallization

Crystallization is a powerful purification technique for solids, but achieving good crystal formation can be challenging.[6][7][17]

Problem Possible Cause Solution
No Crystals Form The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the product.[13]
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature, then in an ice bath.[13]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[13]
Oiling Out The product's melting point is below the boiling point of the solvent.Use a lower-boiling solvent or a solvent mixture.
The solution is cooled too rapidly.Allow for slow cooling.
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.[13]
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath or refrigerator to minimize solubility.[13]
Distillation

Distillation is used to separate liquids with different boiling points.[8][18][19]

Problem Possible Cause Solution
Bumping Uneven boiling.Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Poor Separation (in Fractional Distillation) Insufficient column efficiency.Use a longer fractionating column or one with a more efficient packing material.
Heating rate is too high.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[13]
Product Decomposition The boiling point is too high at atmospheric pressure.Use vacuum distillation to lower the boiling point of the compound.[13][18]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines the general steps for purifying a compound using flash column chromatography.

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[14]

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, tapping gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.[20]

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to push the solvent through.[14]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.[20]

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[20]

Protocol 2: Recrystallization

This protocol describes the steps for purifying a solid compound by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[7]

References

Stability issues of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid

Introduction: this compound is a γ-keto acid of interest in organic synthesis, potentially serving as a precursor for various heterocyclic compounds and other complex molecular architectures.[1] As with many bifunctional molecules, its stability can be compromised under certain experimental conditions, leading to impurity formation and yield loss. This guide provides a comprehensive overview of the potential stability issues encountered when working with this compound under acidic and basic conditions. The insights herein are derived from fundamental principles of organic chemistry, addressing the reactivity of the γ-keto acid moiety.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The molecule's stability is primarily governed by the interplay between two key functional groups:

  • Carboxylic Acid (-COOH): This group is acidic and can be deprotonated under basic conditions to form a carboxylate.

  • Ketone (C=O): The ketone group is located at the γ-position (the 4th carbon) relative to the carboxylic acid.[2] This positioning is critical to its reactivity, particularly in acid-catalyzed intramolecular reactions.

Q2: What is the most significant stability concern under acidic conditions?

A2: The primary concern under acidic conditions is the potential for intramolecular cyclization. The ketone's oxygen can be protonated by the acid, making the carbonyl carbon highly electrophilic. The carboxylic acid's hydroxyl group can then act as an intramolecular nucleophile, attacking this activated carbonyl to form a five-membered cyclic lactone (a furanone derivative). This process is a known reaction pathway for γ-keto acids.[3]

Q3: What are the main stability risks when the compound is exposed to basic conditions?

A3: Under basic conditions, the most acidic proton is the one on the carboxylic acid group, leading to the formation of a stable carboxylate. However, strong bases can also deprotonate the α-carbon to the ketone (the C-3 position), forming an enolate.[4][5] This highly reactive enolate intermediate can participate in various side reactions, including self-condensation or other intermolecular reactions, potentially leading to a complex mixture of byproducts. While less common for γ-keto acids than for β-hydroxy ketones, a retro-aldol type fragmentation could also be a minor degradation pathway under harsh basic conditions.[6][7][8]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during experiments.

Problem 1: "During an acidic workup (e.g., pH 2-4), I'm observing a new, less polar spot on my TLC analysis that corresponds to a loss of my starting material. What is this impurity?"

Answer: This observation is highly indicative of acid-catalyzed intramolecular cyclization , leading to the formation of 5-(4-chlorophenyl)-4-methyl-dihydrofuran-2(3H)-one. The loss of the free carboxylic acid group makes this cyclic ester (lactone) significantly less polar than the parent compound, causing it to have a higher Rf value on a TLC plate.

Causality: In the presence of an acid (H⁺), the ketone's carbonyl oxygen is protonated, which dramatically increases the electrophilicity of the carbonyl carbon. The hydroxyl oxygen of the nearby carboxylic acid then performs a nucleophilic attack on this activated carbon. This forms a five-membered ring, which, after deprotonation, yields the stable lactone product. This is an example of neighboring group participation.[9][10]

Mitigation Strategies:

  • Temperature Control: Perform acidic workups at low temperatures (0-5 °C) to reduce the rate of the cyclization reaction.

  • Minimize Exposure Time: Do not allow the compound to remain in acidic solution for extended periods. Process the extraction and subsequent steps promptly.

  • Choice of Acid: Use weaker acids for pH adjustment if the protocol allows, or use a buffered acidic solution to maintain a less harsh pH.

Visualizing the Degradation Pathway: Acid-Catalyzed Cyclization The following diagram illustrates the mechanism of this degradation.

Acid_Catalyzed_Cyclization cluster_start Starting Material cluster_intermediate Intermediate cluster_product Degradation Product start 4-(4-Chlorophenyl)-3-methyl- 4-oxobutanoic Acid activated Protonated Ketone (Activated Electrophile) start->activated H⁺ (Acid Catalyst) tetrahedral Tetrahedral Intermediate activated->tetrahedral Intramolecular Nucleophilic Attack product 5-(4-chlorophenyl)-4-methyl- dihydrofuran-2(3H)-one (Lactone) tetrahedral->product -H⁺ (Deprotonation)

Caption: Acid-catalyzed intramolecular cyclization workflow.

Problem 2: "After treating my compound with a strong base (e.g., NaOH, LDA) and heating, my reaction mixture turns dark, and HPLC analysis shows multiple unknown peaks. What is happening?"

Answer: This outcome suggests degradation via enolate formation . The use of a strong base, especially with heat, can deprotonate the carbon alpha to the ketone (C-3). The resulting enolate is a potent nucleophile that can lead to a cascade of unpredictable side reactions.

Causality: The protons on the carbon adjacent to the ketone are weakly acidic. A strong base can remove one of these protons to create a resonance-stabilized enolate ion.[4] This enolate can then attack another molecule of the starting material (self-condensation), react with other electrophiles in the mixture, or potentially undergo rearrangement or fragmentation, leading to a complex and often polymeric product mixture.

Mitigation Strategies:

  • Use Milder Bases: If the goal is simply to form the carboxylate salt for an extraction, use a weaker base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N).

  • Avoid Heat: If a strong base is required for a specific reaction step, conduct the reaction at the lowest possible temperature to disfavor side reactions.

  • Protecting Groups: In a multi-step synthesis, consider protecting the ketone functionality (e.g., as a ketal) before performing reactions that require harsh basic conditions. The protecting group can be removed later under acidic conditions (while being mindful of Problem 1).

Visualizing the Reactive Intermediate: Base-Mediated Enolate Formation This diagram shows the formation of the reactive enolate intermediate.

Base_Mediated_Enolate cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_product Potential Outcomes start 4-(4-Chlorophenyl)-3-methyl- 4-oxobutanoic Acid enolate Resonance-Stabilized Enolate Anion start->enolate Strong Base (e.g., OH⁻) -H₂O products Self-Condensation & Other Side Products enolate->products Intermolecular Reactions

Caption: Formation of a reactive enolate under strong basic conditions.

Part 3: Experimental Protocol - Forced Degradation Study

To proactively assess the stability of your compound and validate your analytical methods, a forced degradation (or stress testing) study is recommended.[11][12][13] This involves intentionally exposing the compound to harsh conditions to identify potential degradants.

Objective: To determine the stability profile of this compound under hydrolytic stress and to identify major degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Sample Preparation: For each condition, add 1 mL of the stock solution to a labeled vial. Remove the methanol under a gentle stream of nitrogen.

  • Stress Conditions:

    • Acid Hydrolysis: Add 10 mL of 0.1 M HCl.

    • Base Hydrolysis: Add 10 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Add 10 mL of HPLC grade water.

    • Control: Add 10 mL of a 50:50 methanol:water solution to 1 mL of the stock solution (without evaporating the methanol) and keep it at 4 °C.

  • Incubation: Place the acid, base, and neutral vials into a water bath set at 60 °C.

  • Time Points: Withdraw 1 mL aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching:

    • For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the quenched samples to a suitable concentration with the mobile phase and analyze immediately by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.[14]

  • Data Evaluation: Compare the chromatograms from the stressed samples to the control. Note the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

Data Summary Tables:

Table 1: Recommended Handling & Storage Conditions

ConditionRecommendationRationale
pH (Solution) 6.0 - 7.5 (Neutral)Minimizes both acid-catalyzed cyclization and base-mediated enolate formation.
Temperature Solid: Room Temp. Solution: 2-8 °CReduces the rate of all potential degradation reactions.
Solvents Aprotic solvents (e.g., DCM, THF) or neutral buffered aqueous solutions.Avoids introducing strong acids or bases.
Storage Form As a dry, crystalline solid.The solid state is the most stable form. Avoid long-term storage in solution.

Table 2: Summary of Potential Degradation Products & Analytical Signatures

Stress ConditionLikely Degradation PathwayPrimary Degradant StructureExpected Analytical Signature (HPLC/TLC)
Acidic (pH < 5) Intramolecular Cyclization5-(4-chlorophenyl)-4-methyl-dihydrofuran-2(3H)-oneAppearance of a new, less polar peak (shorter retention time on reverse-phase HPLC, higher Rf on TLC).
Basic (pH > 9) Enolate Formation / Side ReactionsComplex mixture / OligomersAppearance of multiple new peaks, potentially with baseline elevation or broadening of existing peaks.
Neutral (pH 6-8) Minimal Degradation(Parent Compound)The parent compound should remain stable under neutral conditions, especially at room temperature.

References

Preventing by-product formation in the preparation of 4-(4-biphenylyl)-4-oxo-butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-biphenylyl)-4-oxo-butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to help you minimize by-product formation and achieve high-purity target compounds.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of biphenyl with succinic anhydride is giving a low yield. What are the most likely causes?

A1: Low yields in this reaction are typically traced back to a few critical factors:

  • Catalyst Inactivity: Anhydrous aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any exposure to atmospheric humidity can deactivate the catalyst, significantly reducing its efficacy. Ensure that you use freshly opened, high-purity AlCl₃ and that all glassware is rigorously dried before use.

  • Insufficient Catalyst: Unlike many catalytic reactions, the Friedel-Crafts acylation requires a stoichiometric amount of Lewis acid. This is because the AlCl₃ forms a complex with the carbonyl oxygen of the ketone product, rendering it inactive. A molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is generally recommended to drive the reaction to completion.

  • Suboptimal Temperature: The reaction temperature is a crucial parameter. While heating is necessary to overcome the activation energy, excessively high temperatures can lead to decomposition and the formation of tarry by-products. A carefully controlled temperature ramp, for instance, from room temperature to 80°C over a couple of hours, followed by a sustained reaction period at 100-120°C, has been shown to be effective.[1]

  • Inadequate Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the point of completion.

Q2: I'm observing the formation of isomeric by-products. How can I improve the regioselectivity for the desired para-isomer?

A2: The acylation of biphenyl can indeed lead to a mixture of isomers, with the primary by-product being the ortho-isomer, 4-(2-biphenylyl)-4-oxo-butanoic acid. The formation of the desired para-isomer is favored due to steric hindrance at the ortho-positions. However, several factors can influence this selectivity:

  • Solvent Choice: The polarity of the solvent can play a significant role. Non-polar solvents like carbon disulfide or 1,2-dichloroethane generally favor the formation of the para-isomer. In contrast, more polar solvents like nitrobenzene can sometimes lead to different isomer ratios. For this specific synthesis, chlorobenzene has been used effectively to favor the para-product.[1]

  • Reaction Temperature: Lower reaction temperatures tend to favor the thermodynamically more stable para-isomer. Running the initial phase of the reaction at a lower temperature before gently heating can improve selectivity.

  • Order of Addition: The "Perrier addition" procedure, which involves adding the aromatic compound (biphenyl) to a pre-formed complex of the acylating agent (succinic anhydride) and the Lewis acid (AlCl₃), can sometimes enhance regioselectivity.

Q3: Polysubstitution is a concern in my reaction. What are the best strategies to avoid it?

A3: Polysubstitution, the addition of more than one acyl group to the biphenyl ring, is less common in Friedel-Crafts acylation compared to alkylation. This is because the acyl group is electron-withdrawing, which deactivates the aromatic ring to further electrophilic attack. However, under harsh conditions or with incorrect stoichiometry, it can occur. To prevent it:

  • Control Stoichiometry: A 1:1 molar ratio of biphenyl to succinic anhydride is crucial. Using a large excess of the acylating agent should be avoided.

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can force a second acylation on the deactivated ring.

Q4: My work-up procedure is resulting in an emulsion that is difficult to separate. How can I resolve this?

A4: Emulsion formation during the aqueous work-up is a common issue, often due to the precipitation of aluminum hydroxides. To mitigate this:

  • Quenching Method: Instead of adding water directly to the reaction mixture, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts in solution.

  • Sufficient Acid: Ensure enough acid is used to maintain a low pH, which helps in breaking up the emulsion.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (moisture contamination).Use fresh, anhydrous AlCl₃. Ensure all glassware is flame-dried or oven-dried.
Insufficient catalyst.Use a stoichiometric amount of AlCl₃ (at least 2 equivalents relative to succinic anhydride).
Reaction temperature too low.Gradually and carefully increase the reaction temperature while monitoring for by-product formation.
Incomplete reaction.Monitor the reaction by TLC. If starting material persists, consider extending the reaction time.
Formation of Isomeric By-products Suboptimal reaction conditions (temperature, solvent).Optimize the solvent and temperature. Lower temperatures and less polar solvents like chlorobenzene or 1,2-dichloroethane can favor para-substitution.[1]
Steric hindrance.While inherent to the substrate, using the Perrier addition method may offer some improvement in selectivity.
Presence of Polysubstituted Products Incorrect stoichiometry (excess acylating agent).Use a 1:1 molar ratio of biphenyl to succinic anhydride.
Highly activating aromatic ring (not applicable for biphenyl).N/A
Harsh reaction conditions (high temperature, long reaction time).Reduce the reaction temperature and shorten the reaction time.
Solvent Acylation Reactive solvent.Use a less reactive solvent. Chlorobenzene is a good choice as it is relatively resistant to acylation under these conditions.[1]
Difficult Product Isolation / Emulsion during Work-up Incomplete quenching of the AlCl₃-ketone complex.Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and concentrated HCl.
Formation of insoluble aluminum hydroxides.Ensure the aqueous phase remains acidic during work-up.

In-depth Technical Protocols

Protocol 1: Synthesis of 4-(4-biphenylyl)-4-oxo-butanoic acid

This protocol is adapted from a patented industrial process and is optimized for high yield and purity.[1]

Materials:

  • Biphenyl (100 g, 0.649 mol)

  • Succinic anhydride (64.9 g, 0.649 mol)

  • Anhydrous aluminum chloride (174 g, 1.30 mol)

  • Chlorobenzene (600 ml)

  • Water

  • 5% Sodium hydroxide solution

  • 6N Hydrochloric acid

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Condenser

  • Dropping funnel

  • Apparatus for steam distillation

Procedure:

  • To the 1 L three-necked flask, add biphenyl (100 g) and succinic anhydride (64.9 g) and dissolve them in chlorobenzene (600 ml).

  • With vigorous stirring, carefully add anhydrous aluminum chloride (174 g) in portions to manage the initial exotherm.

  • Slowly heat the mixture from room temperature to 80°C over 2 hours.

  • Once at 80°C, increase the temperature to 110°C and maintain for 4 hours.

  • After the reaction is complete, cool the mixture to 20°C.

  • Carefully decompose the reaction product by slowly adding water (300 ml) while stirring in an ice bath.

  • Set up for steam distillation and recover the chlorobenzene.

  • To the residue, add 5% aqueous sodium hydroxide solution (900 ml) and heat to dissolve the product as its sodium salt.

  • Filter the hot alkaline solution to remove any insoluble impurities.

  • Cool the filtrate to allow the sodium salt of 4-(4-biphenylyl)-4-oxo-butanoic acid to precipitate.

  • Collect the precipitated sodium salt by filtration.

  • Dissolve the sodium salt in hot water (1000 ml).

  • Acidify the solution to a pH of 1-2 with 6N hydrochloric acid to precipitate the free butanoic acid.

  • Filter the precipitated product, wash with water, and dry under reduced pressure.

Protocol 2: Purification by Recrystallization

Solvent Selection:

A common and effective method for purifying the crude product is through a basic-acidic workup as described in the synthesis protocol. If further purification is needed, recrystallization from a suitable organic solvent can be employed. A mixture of ethanol and water is a good starting point for solvent screening.

General Procedure:

  • Dissolve the crude 4-(4-biphenylyl)-4-oxo-butanoic acid in a minimal amount of hot ethanol.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • To the hot filtrate, slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Mechanistic Insights & Visualizations

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the acylium ion, electrophilic attack on the biphenyl ring, and subsequent deprotonation to restore aromaticity.

Friedel_Crafts_Acylation SA Succinic Anhydride Complex1 Succinic Anhydride-AlCl₃ Complex SA->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex1 Biphenyl Biphenyl Sigma Sigma Complex (Resonance Stabilized) Biphenyl->Sigma Acylium Acylium Ion (Electrophile) Complex1->Acylium Ring Opening Acylium->Sigma + Biphenyl (Electrophilic Attack) Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ HCl HCl Sigma->HCl + AlCl₄⁻ Product 4-(4-biphenylyl)-4-oxo-butanoic acid Product_Complex->Product Aqueous Workup AlCl3_regen AlCl₃ (regenerated after workup) Product_Complex->AlCl3_regen Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation of Biphenyl.

The regioselectivity for the para-position is primarily governed by steric factors. The phenyl substituent on one of the rings directs acylation to the ortho and para positions of the other ring. However, the bulky nature of the attacking acylium ion and the steric hindrance from the other phenyl ring make the para-position significantly more accessible.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Catalyst Is the AlCl₃ fresh and anhydrous? Start->Check_Catalyst Check_Stoichiometry Is the AlCl₃:Succinic Anhydride ratio ≥ 2:1? Check_Catalyst->Check_Stoichiometry Yes Action_Catalyst Use fresh, anhydrous AlCl₃ and dry glassware. Check_Catalyst->Action_Catalyst No Check_Temp Was the temperature carefully controlled? Check_Stoichiometry->Check_Temp Yes Action_Stoichiometry Increase the amount of AlCl₃. Check_Stoichiometry->Action_Stoichiometry No Check_Workup Was the workup performed with ice/HCl? Check_Temp->Check_Workup Yes Action_Temp Optimize temperature profile (slow ramp, then hold). Check_Temp->Action_Temp No Check_Isomers Are isomeric by-products present (TLC/NMR)? Check_Workup->Check_Isomers Yes Action_Workup Improve quenching procedure to avoid emulsions. Check_Workup->Action_Workup No Action_Purify Perform purification by recrystallization or chromatography. Check_Isomers->Action_Purify Yes End High Yield, Pure Product Check_Isomers->End No Action_Catalyst->Check_Stoichiometry Action_Stoichiometry->Check_Temp Action_Temp->Check_Workup Action_Workup->Check_Isomers Action_Isomers Optimize solvent and temperature for regioselectivity. Action_Isomers->Action_Purify Action_Purify->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Alternative catalysts for the synthesis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. The traditional approach to this synthesis, a Friedel-Crafts acylation of chlorobenzene with 2-methylsuccinic anhydride using stoichiometric aluminum chloride (AlCl₃), is often hampered by significant hazardous waste and catalyst deactivation issues.[1][2] This guide provides in-depth, practical advice on employing modern, alternative catalytic systems, complete with troubleshooting FAQs and detailed protocols to enhance efficiency, yield, and environmental sustainability in your research.

Section 1: Foundational Concepts & Common Challenges

This section addresses fundamental questions regarding the reaction and the rationale for seeking alternative catalysts.

Q1: What are the primary drawbacks of using traditional AlCl₃ for the synthesis of this compound?

A1: The classical Friedel-Crafts acylation, while effective, presents several significant challenges in a modern laboratory setting:

  • Stoichiometric Requirement: The product, a ketone, forms a stable complex with AlCl₃. This interaction deactivates the catalyst, necessitating its use in stoichiometric or even excess amounts, rather than catalytic quantities.[1][3] This leads to a poor atom economy.

  • Waste Generation: The aqueous workup required to decompose the catalyst-product complex generates large volumes of acidic aluminum hydroxide waste, which is toxic and costly to dispose of properly.[2][4]

  • Moisture Sensitivity: Anhydrous aluminum chloride is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze and deactivate the catalyst, leading to inconsistent results and low yields.[3][5] Rigorously anhydrous conditions are mandatory, complicating the experimental setup.

  • Substrate Limitations: The reaction fails with strongly deactivated aromatic rings.[6] While chlorobenzene is only moderately deactivated, its reactivity is still significantly lower than that of benzene or toluene, often requiring harsher conditions which can lead to side reactions.

Q2: My target molecule involves acylating a deactivated ring (chlorobenzene). How does this impact my choice of an alternative catalyst?

A2: The presence of the electron-withdrawing chlorine atom deactivates the aromatic ring towards electrophilic attack, making the reaction more challenging.[3] This is a critical factor in catalyst selection.

  • High Activity Required: You need a catalyst with strong Lewis or Brønsted acidity to sufficiently activate the 2-methylsuccinic anhydride and overcome the energy barrier of acylating the less nucleophilic chlorobenzene ring.

  • Potential for Harsher Conditions: To achieve a reasonable reaction rate, you may need higher temperatures or longer reaction times. Your chosen catalyst must be thermally stable under these conditions.

  • Regioselectivity Concerns: The chloro group is an ortho, para-director. The primary product will be the desired para-isomer due to steric hindrance from both the chloro group and the bulky incoming acyl group.[7][8] However, the choice of catalyst and solvent can influence the ortho:para ratio. Highly shape-selective catalysts like certain zeolites can be exploited to maximize the yield of the para product.[4]

Section 2: Heterogeneous Catalysts - Zeolites

Zeolites are microporous, crystalline aluminosilicates that function as reusable, shape-selective solid acid catalysts, offering a significant green chemistry advantage.[2]

Q3: Which type of zeolite is recommended for this acylation, and why?

A3: For the acylation of aromatic compounds, Zeolite H-Beta and Zeolite H-Y are excellent starting points.[2][9]

  • Zeolite H-Beta: It possesses a three-dimensional pore structure with large pores (around 6.5-7.0 Å), which can easily accommodate the reactants (chlorobenzene and 2-methylsuccinic anhydride) and the product. Its strong Brønsted acid sites are highly effective for activating the anhydride.

  • Zeolite H-Y: This zeolite also has a large pore structure and strong acidity. It has been shown to be an efficient catalyst for acylations, though it may be more prone to deactivation via coke formation than H-Beta under certain conditions.[9]

  • Rationale: The key is the combination of strong acid sites to drive the catalysis and a pore architecture large enough to avoid mass transfer limitations, where reactants or products get trapped, leading to low conversion and catalyst deactivation.[10]

Q4: My reaction with Zeolite H-Beta is showing very low conversion. What are the likely causes and how can I troubleshoot this?

A4: Low conversion in zeolite-catalyzed acylations is a common issue that can almost always be traced back to catalyst deactivation or sub-optimal conditions.

Troubleshooting Workflow: Zeolite Catalyst Inactivity

G start Low Conversion Observed q1 Is the zeolite properly activated? start->q1 s1_yes Yes q1->s1_yes s1_no No q1->s1_no q2 Are the reaction conditions rigorously anhydrous? s1_yes->q2 action1 Action: Activate zeolite by calcination (e.g., 550 °C, 4-6 hours) under dry air flow to remove physisorbed water. s1_no->action1 s2_yes Yes q2->s2_yes s2_no No q2->s2_no q3 Is the reaction temperature optimal? s2_yes->q3 action2 Action: Use freshly distilled, dry solvents. Dry all reagents and run the reaction under an inert atmosphere (N₂ or Ar). s2_no->action2 s3_yes Yes q3->s3_yes s3_no No q3->s3_no q4 Is catalyst deactivation by coke formation suspected? s3_yes->q4 action3 Action: Increase temperature incrementally (e.g., from 120 °C to 160 °C). Acylation of deactivated rings requires higher thermal energy. s3_no->action3 action4 Action: After reaction, filter, wash, and dry the catalyst. Perform calcination to burn off coke deposits and test the regenerated catalyst. q4->action4

Caption: Troubleshooting flowchart for low conversion with zeolite catalysts.

Section 3: Homogeneous Catalysts - Metal Triflates & Ionic Liquids

For researchers preferring homogeneous systems, metal triflates and ionic liquids offer compelling advantages, including mild reaction conditions and catalyst recyclability.[11][12]

Q5: What are metal triflates and why are they considered "greener" catalysts for Friedel-Crafts acylation?

A5: Metal triflates (M(OTf)ₓ) are salts of trifluoromethanesulfonic acid (triflic acid), a superacid. They are highly effective Lewis acids.[11] Their "green" credentials stem from several properties:

  • Water Tolerance: Unlike AlCl₃, many metal triflates are stable in the presence of small amounts of water, simplifying experimental setup.[11][12]

  • Catalytic Amounts: They are potent enough to be used in true catalytic amounts (typically 1-10 mol%), dramatically improving atom economy.[12]

  • Recyclability: Many can be recovered from the reaction mixture and reused with minimal loss of activity, especially when used in conjunction with ionic liquids or deep eutectic solvents.[11][12]

Q6: I am considering using an ionic liquid (IL) system. What is the advantage, and can you suggest a starting point?

A6: Ionic liquids (ILs) are salts with melting points below 100 °C, and they can act as both the solvent and a co-catalyst. The primary advantage is their ability to immobilize the metal catalyst, allowing for easy separation of the product and recycling of the catalyst/IL phase.[13]

A robust starting system would be Iron(III) chloride (FeCl₃) in an imidazolium-based ionic liquid .[13]

  • Catalyst: FeCl₃ is inexpensive, less toxic than AlCl₃, and has proven highly effective in catalytic amounts (e.g., 5 mol%) for acylations.[1][14]

  • Ionic Liquid: A common choice is 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄).[15] This IL can stabilize the charged intermediates in the reaction, potentially enhancing reaction rates and selectivity.

Q7: My acylation using Cu(OTf)₂ is giving me a mixture of ortho and para products. How can I improve the regioselectivity for the desired para isomer?

A7: Achieving high para-selectivity is crucial. While the para product is electronically and sterically favored, the ortho isomer can still form.[8]

  • Solvent Choice: The polarity of the reaction medium can influence the ortho/para ratio. Often, moving to a less polar solvent can increase steric hindrance for the ortho attack, favoring the para product. However, with ionic liquids, the IL itself has been shown to enhance para-selectivity compared to conventional molecular solvents like acetonitrile.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity. At higher temperatures, there is more energy to overcome the steric barrier for ortho substitution (kinetic vs. thermodynamic control).

  • Catalyst Bulk: While you can't easily change the size of Cu(OTf)₂, switching to a bulkier Lewis acid catalyst could theoretically increase the steric demand and favor para substitution. However, optimizing solvent and temperature is a more practical first step.

Section 4: Data Summary & Experimental Protocols

Comparative Data on Catalytic Systems

The following table summarizes conditions for Friedel-Crafts acylation using alternative catalysts on relevant aromatic substrates. This data provides a baseline for designing your experiment.

Catalyst SystemAromatic SubstrateAcylating AgentTemp. (°C)Time (h)Yield (%)Reference
Zeolite H-Beta AnisoleAcetic Anhydride1304~95[9]
Zeolite ZSM-5-CT AnisolePropionic Anhydride1002490[16]
5 mol% FeCl₃ AnisoleAcetic Anhydride80298[1]
10 mol% Cu(OTf)₂ AnisoleBenzoyl Chloride801>99
10 mol% FeCl₃·6H₂O AnisoleAcetic Anhydride602491[13]

Note: Data is for model reactions. Optimization will be required for the specific synthesis of this compound.

Protocol 1: Zeolite H-Beta Catalyzed Acylation (Heterogeneous)

This protocol outlines a general procedure for using a solid acid catalyst.

Workflow Diagram

Caption: Experimental workflow for zeolite-catalyzed acylation.

Methodology:

  • Catalyst Activation: Place Zeolite H-Beta (e.g., 2 g) in a furnace. Ramp the temperature to 550 °C and hold for 5 hours under a flow of dry air. Cool to room temperature under vacuum in a desiccator.

  • Reaction Setup: To a 100 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the activated Zeolite H-Beta (1.5 g), chlorobenzene (20 mL, 0.18 mol), and 2-methylsuccinic anhydride (5.0 g, 0.044 mol).

  • Reaction: Heat the mixture to reflux (approx. 140-150 °C in an oil bath) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS until the starting anhydride is consumed (typically 8-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to recover the zeolite catalyst. Wash the catalyst with hot toluene (3 x 15 mL) to recover any adsorbed product.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: FeCl₃ in [Bmim]BF₄ Catalyzed Acylation (Homogeneous)

This protocol details a method using an ionic liquid for catalyst immobilization and reuse.

Methodology:

  • Reaction Setup: In a 50 mL Schlenk flask under a nitrogen atmosphere, combine anhydrous Iron(III) chloride (0.13 g, 0.8 mmol, 5 mol%), 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) (5 mL), chlorobenzene (1.8 mL, 16 mmol), and 2-methylsuccinic anhydride (2.2 g, 19.2 mmol).

  • Reaction: Heat the mixture to 80 °C in an oil bath and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (dissolving an aliquot in ethyl acetate for spotting).

  • Product Extraction: After cooling to room temperature, add diethyl ether (20 mL) to the flask. The product will partition into the ether layer, while the FeCl₃/[Bmim]BF₄ phase will separate. Vigorously stir for 10 minutes.

  • Isolation: Carefully decant the ether layer. Repeat the extraction with diethyl ether (2 x 15 mL). Combine the organic extracts, wash with water (1 x 10 mL) and brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Catalyst Recycling: The remaining ionic liquid phase containing the catalyst can be placed under high vacuum for 1-2 hours to remove any residual solvent and reused for subsequent batches.[12]

References

Challenges in the work-up and extraction of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive laboratory experience. Our goal is to help you navigate the common challenges associated with the work-up and extraction of this compound, ensuring higher yields and purity.

Section 1: Understanding the Core Chemistry

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of chlorobenzene with 3-methylsuccinic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] While the reaction itself is well-established, the success of the synthesis hinges on a meticulous work-up and extraction procedure.

The work-up's primary role is to quench the reaction and decompose the AlCl₃ catalyst, which forms a stable complex with the ketone product.[2][3] This is an aggressive, often exothermic, process that requires careful handling. Following the quench, the purification relies on the dual nature of the target molecule: it is a ketone and a carboxylic acid.[4][5] This allows for a highly selective acid-base extraction. The molecule is converted to its water-soluble carboxylate salt under basic conditions, separating it from neutral organic impurities. It is then regenerated as a solid by acidifying the aqueous layer.[6]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.

Q1: My overall yield is critically low. I suspect problems during the work-up and extraction. What are the likely causes?

A1: Low yield is a frequent complaint, often stemming from issues beyond the initial reaction. Here are the primary culprits during work-up and extraction:

  • Incomplete Quenching: The aluminum chloride catalyst forms a tight complex with the carbonyl group of your product.[3] If you do not add enough acid during the work-up, this complex may not fully hydrolyze, trapping your product. This can lead to your product being lost in a gooey precipitate or remaining in the organic layer during the basic wash.

  • Incorrect pH Control During Extraction: This is the most common source of product loss.

    • During Basic Extraction: If the pH of the aqueous layer is not sufficiently high (ideally pH > 9-10), the carboxylic acid will not be fully deprotonated to its carboxylate salt. Consequently, a significant portion of your product will remain in the organic layer and be discarded.

    • During Acidification: To precipitate the product from the aqueous layer, the pH must be made strongly acidic (pH < 2).[6] If you only neutralize the solution (pH ~7), much of your product will remain dissolved as the carboxylate salt. Always check the pH with litmus or a pH meter.

  • Emulsion Formation: The presence of fine aluminum salts and other colloidal impurities can lead to the formation of a stable emulsion between the organic and aqueous layers, making clean separation impossible and causing significant product loss.[7]

Q2: I'm battling a persistent emulsion between my organic and aqueous layers during extraction. How can I resolve this?

A2: Emulsions are a common nuisance, especially in Friedel-Crafts work-ups. Do not discard a run due to an emulsion; it can almost always be resolved.

  • The Cause: Emulsions are stabilized by fine particulate matter (like aluminum hydroxide) at the interface of the two immiscible liquids. Vigorous shaking increases the surface area and exacerbates the problem.

  • Solutions:

    • Patience and Gentle Inversion: First, stop shaking the separatory funnel. Instead, gently rock or invert it multiple times. Allow the funnel to stand undisturbed for 10-20 minutes.

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion and force phase separation.[8]

    • Filtration: If the emulsion is caused by a solid precipitate, the most effective method is to filter the entire mixture through a pad of Celite® or glass wool in a Büchner funnel. This removes the solid particles stabilizing the emulsion. The filtrate can then be returned to the separatory funnel where it will separate cleanly.

    • Add More Solvent: Adding more of either the organic or aqueous solvent can sometimes dilute the stabilizing agents and break the emulsion.

Q3: When I quenched my reaction with water/acid, a thick, gelatinous white precipitate formed, making everything difficult to handle. What is this and what should I do?

A3: This is a very common occurrence. The precipitate is aluminum hydroxide (Al(OH)₃) or related hydrated aluminum oxides. It forms when the AlCl₃ catalyst is hydrolyzed.

  • Mechanism: AlCl₃ reacts vigorously with water to form HCl and aluminum hydroxides. The exact nature of the aluminum species is complex and pH-dependent.

  • Best Practice - The Quench: The best way to manage this is to control the quench. Instead of quenching into water, pour the reaction mixture slowly onto a stirred slurry of crushed ice and concentrated hydrochloric acid. The excess acid keeps the aluminum salts soluble as chloro-complexes (e.g., [Al(H₂O)₆]³⁺) and prevents the formation of the gelatinous hydroxide precipitate.[9]

  • If You Already Have the Precipitate: If you've already formed the precipitate, you must add enough concentrated HCl to the mixture with vigorous stirring until the solid redissolves. This will convert the insoluble Al(OH)₃ into soluble aluminum salts. The mixture can then be properly extracted.

Q4: After I acidified the basic aqueous extract, my product either didn't precipitate or separated as a sticky oil instead of a crystalline solid. What now?

A4: This indicates an issue with either nucleation, purity, or both. This is a critical step for isolating a solid product.

  • Cause of "Oiling Out": This often happens when the product is slightly impure or when it becomes supersaturated. The presence of even small amounts of organic solvent or other impurities can inhibit crystallization.

  • Troubleshooting Steps:

    • Ensure Complete Acidification: Double-check that the pH is below 2.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the solution to initiate crystallization.

      • Cooling: Place the flask in an ice bath. Lowering the temperature will decrease the solubility of your product and promote precipitation.

    • If It Remains an Oil: If the product steadfastly refuses to crystallize, it may be necessary to re-work it. Extract the oil back into an organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent.[6][9] Then, attempt to recrystallize the resulting crude solid or oil from a suitable solvent system (e.g., toluene/hexane, ethanol/water).[6]

Q5: My final product is an off-white or yellowish solid and the melting point is broad. What are the likely impurities and how can I improve purity?

A5: The most common impurities are unreacted starting materials or byproducts from the Friedel-Crafts reaction.

  • Likely Impurities:

    • 3-Methylsuccinic Acid: Formed if the 3-methylsuccinic anhydride starting material hydrolyzes.[10] This is a di-acid and should be removed during the acid-base extraction, but trace amounts might remain.

    • Unreacted Chlorobenzene: This is volatile and should be removed when the organic solvent is evaporated.

    • Positional Isomers: While the para-substituted product is strongly favored, a small amount of the ortho-isomer may have formed.[2]

  • Purification Strategy - Recrystallization: The most effective method for purifying the final solid product is recrystallization.[6]

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For this compound, solvent systems like toluene, aqueous ethanol, or ethyl acetate/hexane mixtures are good starting points.

    • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly and undisturbed to form well-defined crystals. Collect the pure crystals by vacuum filtration.

Section 3: Standardized Experimental Protocols

Protocol 1: Reaction Quench and Initial Work-Up

  • Prepare Quenching Solution: In a large beaker (at least 5x the volume of the reaction), prepare a slurry of crushed ice and add concentrated hydrochloric acid (approx. 1.5 equivalents relative to the AlCl₃ used).

  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath.

  • Perform Quench: Under vigorous stirring, slowly and carefully pour the cold reaction mixture into the ice/HCl slurry. This step is highly exothermic; control the rate of addition to maintain a manageable temperature.

  • Decomplexation: Continue stirring the mixture for 15-20 minutes. Any remaining solids (aluminum salts) should dissolve, resulting in two clear liquid phases (aqueous and organic).[11]

  • Transfer: Transfer the entire mixture to a separatory funnel of appropriate size. Allow the layers to fully separate.

Protocol 2: Acid-Base Extraction and Product Isolation

  • Separate Layers: Separate the organic and aqueous layers from the initial work-up. Retain the organic layer, which contains your product and neutral impurities.

  • First Basic Extraction: To the separatory funnel containing the organic layer, add a 1-2 M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

  • Extract Product: Stopper the funnel, invert, and vent frequently to release any pressure (especially if using carbonate). Gently rock the funnel for several minutes to allow for the acid-base reaction. Do not shake vigorously to avoid emulsions.[7]

  • Collect Aqueous Layer: Drain the lower aqueous layer into a clean flask labeled "Basic Extracts."

  • Repeat Extraction: Repeat the basic extraction (steps 2-4) on the organic layer two more times to ensure all the carboxylic acid product has been transferred to the aqueous phase. Combine all aqueous extracts in the labeled flask.

  • Wash (Optional): The remaining organic layer can be discarded. To ensure no neutral impurities are carried over, the combined basic extracts can be washed once with a small amount of an organic solvent like ether or dichloromethane.

  • Acidify to Precipitate: Cool the combined basic extracts in an ice bath. While stirring, slowly add concentrated HCl until the solution is strongly acidic (pH < 2, check with litmus paper). A white precipitate of your product should form.

  • Isolate Product: Allow the mixture to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Allow the product to air dry on the filter, then transfer to a watch glass to dry to a constant weight. Further drying in a vacuum desiccator is recommended.

Section 4: Summary of Key Parameters

ParameterRecommended Value/SolventRationale & Key Insights
Quenching Agent Crushed Ice / Conc. HClManages exothermicity and keeps aluminum salts soluble, preventing gelatinous precipitates.
Basification pH > 9Ensures complete deprotonation of the carboxylic acid to its water-soluble carboxylate form for efficient extraction.
Acidification pH < 2Ensures complete protonation of the carboxylate back to the insoluble carboxylic acid for maximum precipitation and yield.[6]
Extraction Solvent Ethyl Acetate, DichloromethaneCommon solvents that are immiscible with water and effectively dissolve the organic species.
Emulsion Breaker Saturated NaCl (Brine)Increases the ionic strength of the aqueous phase, destabilizing the emulsion.[8]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes trace amounts of water from the organic solution before solvent evaporation.
Recrystallization Solvents Toluene, Toluene/Hexane, Ethanol/WaterChosen based on the principle that the product is highly soluble when hot and poorly soluble when cold.

Section 5: Visual Workflow Diagrams

The following diagrams illustrate the key processes described in this guide.

ExtractionWorkflow cluster_reaction Reaction Mixture cluster_workup Work-Up & Extraction cluster_outputs Outputs RM Crude Reaction Mixture (Product, AlCl3 Complex, Solvent) Quench 1. Quench (Ice / Conc. HCl) RM->Quench SepFunnel1 2. Phase Separation (Organic / Aqueous) Quench->SepFunnel1 Two Phases Form BasicExt 3. Basic Extraction (add NaOH/Na2CO3) SepFunnel1->BasicExt SepFunnel2 4. Separate Layers BasicExt->SepFunnel2 Acidify 5. Acidify Aqueous Layer (add Conc. HCl, pH < 2) SepFunnel2->Acidify Aqueous Layer (contains Product Salt) OrgWaste Organic Waste (Solvent, Byproducts) SepFunnel2->OrgWaste Organic Layer (contains impurities) Isolate 6. Isolate Product (Filter & Dry) Acidify->Isolate Product Precipitates PureProduct Pure Solid Product Isolate->PureProduct

Caption: Overall workflow from reaction quench to final product isolation.

TroubleshootingTree Start Product 'oils out' or does not precipitate after acidification. CheckpH Is pH < 2? Start->CheckpH AddAcid Add more conc. HCl. Re-check pH. CheckpH->AddAcid No Scratch Scratch inner wall of flask with glass rod. CheckpH->Scratch Yes AddAcid->CheckpH CheckOil Still an oil? Scratch->CheckOil Seed Add a seed crystal (if available). CheckOil->Seed Yes Failure No precipitation. CheckOil->Failure No (Solid Forms) CheckOil2 Still an oil? Seed->CheckOil2 ReExtract Re-extract oil into fresh organic solvent (EtOAc). Dry and evaporate. CheckOil2->ReExtract Yes CheckOil2->Failure No (Solid Forms) Recrystallize Recrystallize from a suitable solvent system (e.g., Toluene/Hexane). ReExtract->Recrystallize Success Pure crystals obtained. Recrystallize->Success

Caption: Troubleshooting decision tree for product precipitation issues.

References

Degradation pathways of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and accuracy of your analytical results.

Introduction to the Molecule and its Challenges

This compound is a compound of interest in various research and development sectors. Its structure, featuring a carboxylic acid, a ketone, a chiral center, and a chlorinated aromatic ring, presents a unique set of analytical challenges. Understanding its potential degradation pathways is crucial for developing robust, stability-indicating analytical methods, a cornerstone of pharmaceutical development as mandated by regulatory bodies like the FDA and EMA.[1] Forced degradation studies, which involve subjecting the compound to stress conditions more severe than accelerated stability testing, are essential to identify likely degradation products and establish the specificity of analytical methods.[2][3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and analysis of this compound.

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The molecule possesses several reactive functional groups. The primary sites for degradation are the carboxylic acid and ketone functionalities. The aliphatic backbone can also be a site for certain reactions, and the chlorophenyl group, while generally stable, can undergo degradation under specific, harsh conditions.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against oxidation and hydrolysis. For long-term storage, refrigeration or freezing is advisable.

Q3: What are the likely degradation pathways for this molecule under common stress conditions?

A3: Based on the functional groups present, the following degradation pathways are plausible:

  • Hydrolysis: The carboxylic acid can undergo reactions, but the primary concern would be potential (though less likely) cleavage of the carbon-carbon bond adjacent to the ketone under extreme pH and temperature.

  • Oxidation: The benzylic position (the carbon atom between the phenyl ring and the ketone) and the carbon alpha to the carboxylic acid are susceptible to oxidative degradation.

  • Photodegradation: The aromatic ring and the ketone are chromophores that can absorb UV light, potentially leading to photolytic cleavage or rearrangement.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid is a potential degradation pathway.

Q4: What analytical techniques are best suited for monitoring the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and effective technique for separating the parent compound from its degradation products.[4] Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, but would likely require derivatization of the carboxylic acid to increase volatility.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Appearance of Unexpected Peaks in the Chromatogram During a Stability Study.

Possible Cause 1: Hydrolytic Degradation

  • Rationale: If your mobile phase is aqueous and has a low or high pH, or if your sample is stored in a non-buffered aqueous solution, hydrolysis may occur.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample: This will serve as your baseline (t=0) chromatogram.

    • Control pH: Ensure your sample diluent and mobile phase are buffered to a pH where the compound is stable. If unsure, a pH range of 3-7 is often a good starting point for many carboxylic acids.

    • Forced Degradation: Intentionally subject the sample to acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions to see if the unexpected peaks match the degradation products formed under these stress conditions.[2][3]

Possible Cause 2: Oxidative Degradation

  • Rationale: Dissolved oxygen in your mobile phase or sample solvent, or exposure to oxidizing agents, can lead to degradation. The benzylic position is particularly susceptible.

  • Troubleshooting Steps:

    • Degas solvents: Use sparging with an inert gas (like helium) or sonication to remove dissolved oxygen from your mobile phase.

    • Use fresh solvents: Older solvents, especially ethers like THF, can form peroxides which are potent oxidizing agents.[6]

    • Forced Oxidation Study: Treat your sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) to confirm if the unknown peaks are due to oxidation.[2]

Issue 2: Loss of Total Peak Area or Poor Mass Balance in a Forced Degradation Study.

Possible Cause 1: Formation of Non-UV Active Degradants

  • Rationale: A degradation pathway might lead to products that do not have a significant chromophore and are therefore not detected by a UV detector at the wavelength used for the parent compound.

  • Troubleshooting Steps:

    • Use a Photodiode Array (PDA) Detector: A PDA detector will allow you to examine the entire UV spectrum for each peak and identify degradation products that may have a different λmax than the parent compound.

    • Employ a Universal Detector: Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. These detectors are less dependent on the optical properties of the analyte.

    • LC-MS Analysis: Mass spectrometry can detect compounds regardless of their UV absorbance and is a powerful tool for ensuring mass balance.

Possible Cause 2: Precipitation of the Compound or Degradants

  • Rationale: Changes in pH or the formation of less soluble degradation products can cause precipitation, leading to a loss of analyte from the solution being analyzed.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your sample vials for any precipitate.

    • Solubility Studies: Determine the solubility of your compound under the stress conditions. You may need to use a co-solvent if solubility is an issue.[2]

    • Sample Preparation: After the stress study, consider a sample preparation step that involves dissolving any potential precipitate before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, heating block or water bath, calibrated UV light source

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and take samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and take samples at various time points.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) and analyze at different time points.

  • Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) and analyze. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Conditions and Potential Products
Stress ConditionReagent/ConditionPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CPotential for decarboxylation at higher temperatures.
Base Hydrolysis 0.1 M NaOH, RTPotential for cleavage reactions, though less common for this structure.
Oxidation 3% H₂O₂, RTOxidation at the benzylic position, potentially leading to a hydroxylated or cleaved product.
Thermal 80°C (solid & solution)Decarboxylation leading to 3-(4-chlorophenyl)-2-methylpropan-1-one.
Photolytic UV/Vis lightPotential for radical-induced cleavage or reactions involving the chlorophenyl ring.

Visualizations

Hypothesized Degradation Pathways

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products Main C₁₁H₁₁ClO₃ Decarboxylated Decarboxylation Product (C₁₀H₁₁ClO) Main->Decarboxylated Thermal Stress Oxidized Oxidized Product (e.g., Hydroxylated) Main->Oxidized Oxidative Stress Cleaved Cleavage Products Main->Cleaved Photolytic/Harsh Hydrolytic Stress

Caption: Hypothesized degradation pathways for this compound.

Troubleshooting Workflow for Unexpected Peaks

TroubleshootingWorkflow Start Unexpected Peak Observed CheckFresh Analyze Freshly Prepared Sample Start->CheckFresh PeakPresent Peak Still Present? CheckFresh->PeakPresent Impurity Likely an Impurity in the Starting Material PeakPresent->Impurity Yes Degradation Potential Degradation PeakPresent->Degradation No ForcedDeg Perform Forced Degradation Studies (Acid, Base, Peroxide) Degradation->ForcedDeg MatchFound Peak Matches a Forced Degradation Product? ForcedDeg->MatchFound IdentifyPathway Identify Degradation Pathway and Optimize Conditions MatchFound->IdentifyPathway Yes FurtherInvestigation Further Investigation Needed (e.g., LC-MS for identification) MatchFound->FurtherInvestigation No

Caption: A logical workflow for troubleshooting the appearance of unexpected peaks.

References

Validation & Comparative

A Guide to the Structural Confirmation of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. The synthesized compound, 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid, presents a distinct set of structural features—a substituted aromatic ring, a ketone, a carboxylic acid, and a chiral center—that necessitate a robust analytical approach for verification.

This guide provides an in-depth, practical comparison of analytical methodologies, focusing on a multi-dimensional Nuclear Magnetic Resonance (NMR) strategy as the gold standard for structural elucidation in solution. We will move beyond a simple recitation of data to explain the causality behind the experimental choices, demonstrating how a logical sequence of 1D and 2D NMR experiments provides a self-validating system for structural confirmation.

Why NMR? A Comparative Overview of Structural Elucidation Techniques

While several techniques can provide structural information, they are often complementary rather than comprehensive. For a molecule like this compound, understanding the full atomic connectivity is paramount.

  • Mass Spectrometry (MS): This powerful technique excels at providing a highly accurate molecular weight and elemental composition, confirming the molecular formula (C₁₁H₁₁ClO₃). Fragmentation patterns can offer clues about substructures, but they cannot definitively establish the isomeric connectivity.

  • Infrared (IR) Spectroscopy: IR is excellent for identifying the presence of specific functional groups. For our target molecule, we would expect to see characteristic stretches for the carboxylic acid O-H, the two carbonyl (C=O) groups (ketone and carboxylic acid), and C-Cl bonds. However, it cannot map the carbon-hydrogen framework.

  • X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state.[1][2] Its primary limitations are the absolute requirement for a high-quality single crystal, which can be challenging to grow, and the fact that the solid-state conformation may not be the same as the biologically relevant conformation in solution.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy , in contrast, provides a complete picture of the molecular structure in solution.[3][4][5] It is non-destructive and yields a wealth of information through a series of experiments:[6]

  • ¹H NMR: Reveals all unique proton environments and their neighboring protons.[4]

  • ¹³C NMR: Identifies all unique carbon environments, mapping the carbon skeleton.[3]

  • 2D NMR (COSY, HSQC): Establishes direct correlations between atoms, connecting the pieces of the puzzle.[7][8]

This multi-faceted approach allows for the unambiguous assignment of every proton and carbon, confirming the precise arrangement of atoms and validating the molecular structure.

The Experimental Workflow for Unambiguous Confirmation

The logical flow of NMR experiments is designed to build a complete structural picture piece by piece. Each step provides data that informs the interpretation of the next, creating a self-validating cascade of evidence.

G cluster_prep Step 1: Preparation cluster_1d Step 2: 1D NMR Acquisition cluster_2d Step 3: 2D NMR Acquisition cluster_analysis Step 4: Analysis & Confirmation Prep Sample Preparation (Dissolve in CDCl₃ with TMS) H1 ¹H NMR (Proton Blueprint) Prep->H1 Acquire Proton Data C13 ¹³C NMR & DEPT (Carbon Skeleton) Prep->C13 Acquire Carbon Data COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Correlate Protons HSQC ¹H-¹³C HSQC (C-H Connectivity) H1->HSQC C13->HSQC Correlate C & H Confirm Structural Confirmation COSY->Confirm Synthesize Data HSQC->Confirm Synthesize Data

Figure 1: A logical workflow for NMR-based structural elucidation.

Experimental Protocol: A Self-Validating Approach

Sample Preparation

The quality of the data begins with meticulous sample preparation.

  • Methodology:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Causality and Trustworthiness:

    • Deuterated Solvent (CDCl₃): The vast majority of protons in the solvent are replaced with deuterium (²H). Since the NMR spectrometer is tuned to the resonance frequency of protons (¹H), the solvent signal is rendered invisible, preventing it from overwhelming the much smaller sample signals.[9]

    • Internal Standard (TMS): TMS is chemically inert and provides a single, sharp signal that is defined as 0.00 ppm.[4] All other chemical shifts are measured relative to this peak, ensuring data is accurate and reproducible across different instruments.

¹H NMR: The Proton Blueprint

The first experiment is always the ¹H NMR spectrum, as it is the most sensitive and provides a foundational overview of the molecule's proton framework.[10]

  • Predicted ¹H NMR Data: Based on the structure, we can predict the signals we expect to observe.

LabelProton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H-a-COOH~10.0-12.0Broad Singlet1HThe carboxylic acid proton is highly deshielded, acidic, and often exchanges, resulting in a broad signal.[11]
H-bAr-H~7.90Doublet2HAromatic protons ortho to the electron-withdrawing carbonyl group are significantly deshielded.
H-cAr-H~7.50Doublet2HAromatic protons meta to the carbonyl group are less deshielded than H-b.
H-d-CH-~3.60Multiplet1HMethine proton adjacent to both a carbonyl and a methylene group.
H-e-CH₂-~2.80 & ~3.20Multiplet (dd)2HMethylene protons adjacent to a chiral center (diastereotopic) and a carbonyl group.
H-f-CH₃~1.30Doublet3HMethyl group adjacent to the methine (H-d), split into a doublet.
¹³C NMR and DEPT: Mapping the Carbon Skeleton

Next, we acquire the ¹³C spectrum to identify all carbon environments. To simplify this, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. DEPT-135, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like C=O or C-Cl) are absent.[3][10]

  • Predicted ¹³C NMR Data:

LabelCarbonPredicted δ (ppm)DEPT-135Rationale
C-1-C =O (Ketone)~198AbsentKetone carbonyl carbons are highly deshielded.[12][13]
C-2-C OOH~178AbsentCarboxylic acid carbonyl carbons are also strongly deshielded.[12][13]
C-3Ar-C -C=O~135AbsentAromatic carbon directly attached to the carbonyl group.
C-4Ar-C -Cl~140AbsentAromatic carbon bearing the electronegative chlorine atom.
C-5Ar-CH~129PositiveAromatic carbons ortho to the chlorine.
C-6Ar-CH~130PositiveAromatic carbons meta to the chlorine.
C-7-C H-~45PositiveAliphatic methine carbon.
C-8-C H₂-~35NegativeAliphatic methylene carbon.
C-9-C H₃~15PositiveAliphatic methyl carbon.
2D NMR: Assembling the Structure

With the proton and carbon blueprints in hand, 2D NMR experiments provide the definitive connections.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[7][14] A cross-peak between two signals in the COSY spectrum means those protons are neighbors. This allows us to trace the connectivity of the entire aliphatic chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for final confirmation. It creates a correlation peak for every proton that is directly attached to a carbon.[7][8][10] By correlating the known proton signals from the ¹H NMR with the carbon signals, we can definitively assign each carbon in the skeleton.

G C9 C-9 (CH₃) C7 C-7 (CH) C9->C7 H_f H-f H_f->C9 HSQC H_d H-d H_f->H_d COSY C8 C-8 (CH₂) C7->C8 C1 C-1 (C=O) C7->C1 H_d->C7 H_e H-e H_d->H_e C2 C-2 (COOH) C8->C2 H_e->C8 Aromatic Aromatic Ring (C-3 to C-6) C1->Aromatic

Figure 2: Key COSY and HSQC correlations confirming the aliphatic chain connectivity.

Data Synthesis: The Final Confirmation

  • Assign the Aliphatic Chain: The COSY spectrum will show a clear correlation between the methyl doublet (H-f) and the methine multiplet (H-d).[7] A further correlation will exist between H-d and the methylene multiplet (H-e). This confirms the CH₃-CH-CH₂ fragment.

  • Link Protons to Carbons: The HSQC spectrum will show a cross-peak linking the signal for H-f (~1.30 ppm) to the carbon signal at ~15 ppm (C-9). Similarly, H-d (~3.60 ppm) will correlate to C-7 (~45 ppm), and H-e (~2.80/3.20 ppm) will correlate to C-8 (~35 ppm).[8][10] This definitively assigns the protonated carbons of the aliphatic chain.

  • Confirm the Aromatic System: The two doublets in the aromatic region of the ¹H spectrum (H-b, H-c) are characteristic of a 1,4-disubstituted benzene ring. HSQC will link these protons to their corresponding aromatic carbons (C-5, C-6).

  • Identify Quaternary Carbons: The remaining four signals in the ¹³C NMR spectrum that have no correlations in the HSQC spectrum must be the quaternary carbons: the ketone (C-1), the carboxylic acid (C-2), and the two aromatic carbons attached to the substituents (C-3 and C-4). Their distinct chemical shifts allow for their unambiguous assignment.

By following this logical progression, every signal in every spectrum is accounted for and cross-correlated. This web of interconnected data provides irrefutable proof, confirming the structure of this compound and ruling out any other potential isomers.

Conclusion

The structural elucidation of a novel compound is a cornerstone of chemical and pharmaceutical research. While various analytical techniques provide valuable pieces of the puzzle, a comprehensive workflow utilizing 1D and 2D NMR spectroscopy remains the most powerful and reliable method for unambiguous structural confirmation in solution. The combination of ¹H, ¹³C, DEPT, COSY, and HSQC experiments creates a self-validating dataset that allows researchers to proceed with confidence, knowing their material is precisely what they intended to synthesize.

References

A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of drug development and chemical synthesis, the purity of a compound is not merely a quality metric; it is the cornerstone of safety, efficacy, and reproducibility. For a synthesized molecule like 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid, which possesses structural motifs common in pharmacologically active agents, rigorous purity assessment is paramount. Impurities, which can include starting materials, by-products, intermediates, or degradation products, can significantly alter the compound's biological activity, toxicity, and stability.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a robust and validated HPLC protocol, and compare its performance against viable alternatives.

Part 1: HPLC as the Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the purity assessment of non-volatile organic compounds in the pharmaceutical industry.[1][2] Its suitability for analyzing this compound stems from the molecule's intrinsic properties:

  • Polarity and Non-Volatility: The presence of a carboxylic acid and a ketone group makes the molecule polar and non-volatile, rendering it unsuitable for direct analysis by Gas Chromatography (GC) without derivatization.

  • UV Chromophore: The 4-chlorophenyl group is a strong chromophore, allowing for highly sensitive detection using a UV-Vis detector, a standard component of HPLC systems.[3]

  • Versatility of Separation: Reversed-phase (RP) HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is exceptionally effective at separating compounds based on hydrophobicity.[4] This allows for the resolution of the main compound from structurally similar impurities.

The Criticality of Chiral Purity

A crucial aspect often overlooked in preliminary purity assessments is stereochemistry. The target molecule possesses a chiral center at the C3 position (the carbon atom bearing the methyl group). Enantiomers, being non-superimposable mirror images, can have drastically different pharmacological and toxicological profiles. A standard achiral HPLC method will not distinguish between the (R)- and (S)-enantiomers. Therefore, a complete purity profile must include an assessment of enantiomeric excess (e.e.), which requires a specialized chiral HPLC method.[5][6]

Part 2: A Validated RP-HPLC Method for Achiral Purity Assessment

The following protocol is a self-validating system, designed for robustness and reproducibility in determining the purity of this compound and quantifying any related achiral impurities. The method's development is grounded in established principles for analyzing acidic organic compounds.[7][8]

Experimental Workflow: From Sample to Result

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing MobilePhase Mobile Phase Preparation (A: 0.1% H3PO4 in H2O, B: ACN) SystemEquil System Equilibration (C18 Column, 30 min) MobilePhase->SystemEquil StandardSol Standard Solution Preparation (1.0 mg/mL in Diluent) SST System Suitability Test (Inject Standard 5x) StandardSol->SST SampleSol Sample Solution Preparation (1.0 mg/mL in Diluent) Analysis Sample & Standard Injection SampleSol->Analysis SystemEquil->SST SST->Analysis If SST passes Integration Peak Integration (Identify and quantify peaks) Analysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: High-level workflow for HPLC purity analysis.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Reference Standard: this compound (>99.5% purity)

  • Synthesized Sample: Batch of this compound to be tested

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or Milli-Q

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality: The acidic pH ensures the carboxylic acid moiety of the analyte is protonated (non-ionized), leading to consistent retention and sharp peak shapes on a C18 column.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

  • Causality: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted from the column, from highly polar (eluting early) to highly non-polar (eluting late).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm. Causality: This wavelength provides a good response for the chlorophenyl chromophore while minimizing baseline noise.

3. Solution Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform a System Suitability Test (SST) by injecting the Standard Solution five times. The %RSD for the peak area and retention time should be ≤ 2.0%.[3]

  • Inject a blank (diluent), followed by the Standard Solution, and then the Sample Solution.

Data Analysis and Purity Calculation

Purity is typically calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data_Logic Chromatogram HPLC Chromatogram Retention Time (min) Signal (mAU) Peak_List Peak List Peak # RT Area Height Chromatogram->Peak_List Integration Main_Peak Identify Main Peak Based on RT of Standard Peak_List->Main_Peak Impurity_Peaks Identify Impurity Peaks All other peaks Peak_List->Impurity_Peaks Sum_Areas Sum Peak Areas A_total = Σ(A_impurities) + A_main Main_Peak->Sum_Areas Impurity_Peaks->Sum_Areas Calculate_Purity Calculate Purity % Purity = (A_main / A_total) * 100 Sum_Areas->Calculate_Purity Result Final Purity Value Calculate_Purity->Result

Caption: Logic flow from chromatogram to purity calculation.

Part 3: Method Validation for Trustworthiness (ICH Q2(R1) Framework)

To ensure the described protocol is a self-validating system, it must be validated according to the International Conference on Harmonization (ICH) guidelines.[9][10] This process provides documented evidence that the method is suitable for its intended purpose.

Validation ParameterPurpose & ProcedureAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities.The main peak is free from interference from blank and known impurities. Peak purity analysis (using DAD) should pass.
Linearity To verify a proportional relationship between concentration and detector response over a specified range.Prepare solutions at 5-6 concentrations (e.g., 50-150% of nominal). Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80-120% of the test concentration for assay.[11]
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). Mean recovery should be 98.0-102.0%.[10]
Precision Repeatability (Intra-assay): Analysis of 6 samples at 100% concentration by one analyst on one day. Intermediate Precision: Repeatability test performed by a different analyst on a different day or instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) of ~10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters should remain within acceptable limits.

Part 4: Comparison with Alternative Purity Assessment Techniques

While HPLC is the preferred method, other techniques can provide complementary information or serve as preliminary screening tools.[2] Their suitability must be judged against the specific requirements of the analysis.

TechniquePrincipleAdvantages for this MoleculeLimitations for this Molecule
HPLC (High-Performance Liquid Chromatography) Differential partitioning of components between a liquid mobile phase and a solid stationary phase.High resolution & sensitivity; excellent for quantitative analysis of impurities; directly applicable without derivatization.[12]Requires specialized equipment and solvents; achiral method cannot separate enantiomers.
GC (Gas Chromatography) Partitioning of volatile components between a gaseous mobile phase and a stationary phase.High efficiency for volatile compounds.Not suitable for direct analysis. The molecule is non-volatile and thermally labile; requires derivatization (e.g., esterification), adding complexity and potential for artifacts.[2]
NMR (Nuclear Magnetic Resonance) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Provides structural confirmation; can identify and quantify major impurities (>1%) without a reference standard for the impurity.[13]Low sensitivity for minor impurities (<1%); complex spectra can make quantification of trace impurities difficult.
LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC coupled with a mass spectrometer detector.Provides molecular weight information, aiding in the identification of unknown impurities. [14]Response factors can vary significantly, making quantification without specific standards challenging; more complex and expensive than HPLC-UV.
TLC (Thin-Layer Chromatography) Chromatography on a planar surface.Rapid and inexpensive for a quick qualitative check of reaction progress or presence of major impurities.Poor resolution and sensitivity compared to HPLC; primarily qualitative or semi-quantitative at best.[13]
Melting Point Determination Measures the temperature range over which a solid melts.A very simple, fast, and inexpensive preliminary check.[15][16]Non-specific and insensitive. A sharp melting point suggests high purity, but a depressed/broad range only indicates the presence of impurities without identifying or quantifying them.

Conclusion: An Integrated Approach to Purity Assurance

The purity assessment of a synthesized compound like this compound is a multi-faceted task that demands a robust primary analytical method, complemented by an understanding of its potential alternatives. A validated reverse-phase HPLC method stands as the gold standard, offering the necessary precision, accuracy, and sensitivity for reliable quantification of achiral impurities. However, a complete purity profile must also address enantiomeric purity through chiral HPLC. By integrating these chromatographic techniques and adhering to rigorous validation standards as outlined by ICH, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, paving the way for reliable downstream research and development.

References

A Comparative Guide to the Biological Activity of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid and its structurally related analogs. Drawing upon research into 4-oxo-4-arylbutanoic acid derivatives, this document synthesizes structure-activity relationships (SAR) and presents experimental data to inform researchers, scientists, and drug development professionals. The primary focus of this analysis will be on the potential anti-inflammatory and peroxisome proliferator-activated receptor (PPAR) modulatory activities, which are prominent biological functions associated with this class of compounds.

While direct comparative studies on this specific molecule and its immediate analogs are not extensively documented in single publications, by examining the broader class of substituted phenylpropanoic and butanoic acids, we can infer and construct a robust comparative framework. This guide will therefore extrapolate from existing data on related compounds to predict the biological activities and SAR of the target series.

Core Compound and Rationale for Comparison

This compound possesses a pharmacophore—the 4-oxo-4-arylbutanoic acid scaffold—that is a known privileged structure in medicinal chemistry. The presence of a chloro substituent on the phenyl ring and a methyl group on the butanoic acid chain are key features that can significantly influence its biological activity. Understanding how modifications to these positions affect efficacy and selectivity is crucial for the rational design of more potent and specific therapeutic agents.

This guide will compare the parent compound with a series of hypothetical, yet synthetically accessible, analogs to elucidate the SAR. The selected analogs for this comparative analysis are:

  • Analog 1: 4-(4-Methoxyphenyl )-3-methyl-4-oxobutanoic acid (Modification of the chloro group to a methoxy group)

  • Analog 2: 4-(4-Chlorophenyl)-4-oxobutanoic acid (Removal of the methyl group)

  • Analog 3: 4-(Phenyl )-3-methyl-4-oxobutanoic acid (Removal of the chloro group)

Predicted Biological Activities and Structure-Activity Relationship (SAR)

Based on the literature for related compounds, the primary biological targets for this class of molecules are likely to be involved in inflammatory pathways and metabolic regulation, particularly as modulators of Peroxisome Proliferator-Activated Receptors (PPARs).

Anti-Inflammatory Activity

Compounds containing the 4-oxo-4-arylbutanoic acid scaffold have been reported to possess anti-inflammatory properties.[1][2] The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

  • Effect of the 4-Chlorophenyl Group: The presence of a halogen, such as chlorine, at the para-position of the phenyl ring is a common feature in many anti-inflammatory drugs. This is often associated with increased lipophilicity, which can enhance cell membrane permeability and binding to hydrophobic pockets of target enzymes. Therefore, this compound and Analog 2 are predicted to exhibit significant anti-inflammatory activity. Analog 3, lacking the chloro group, may have reduced, but still present, activity.

  • Effect of the 3-Methyl Group: The methyl group at the 3-position can influence the conformational flexibility of the butanoic acid chain. This can impact how the molecule fits into the active site of an enzyme. Its removal in Analog 2 might alter the potency or selectivity of COX inhibition.

  • Effect of the 4-Methoxyphenyl Group: Replacing the chloro group with a methoxy group (Analog 1) introduces a bulkier, electron-donating group. This could alter the binding mode to target proteins and potentially shift the activity profile.

PPAR Agonism

Phenylpropanoic and butanoic acid derivatives are well-documented as ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism and have anti-inflammatory effects.[3][4] There are three main subtypes: PPARα, PPARγ, and PPARδ.

  • The Carboxylic Acid Moiety: The carboxylic acid group is a key feature for PPAR agonism, as it typically forms a hydrogen bond network with key amino acid residues in the ligand-binding domain of the receptor.[5]

  • The Phenyl Group: The substituted phenyl group interacts with a hydrophobic pocket within the ligand-binding domain. The nature and position of substituents on the phenyl ring can determine the potency and selectivity for different PPAR subtypes.[6]

  • Predicted SAR for PPAR Agonism:

    • The 4-chlorophenyl moiety in the parent compound and Analog 2 is expected to confer potent PPAR agonistic activity.

    • The 3-methyl group can enhance potency and may influence subtype selectivity.[5] Its absence in Analog 2 could lead to a decrease in activity compared to the parent compound.

    • The 4-methoxyphenyl group in Analog 1 may also support PPAR agonism, with the potential for altered subtype selectivity compared to the chloro-substituted analogs.

    • Analog 3, with an unsubstituted phenyl ring, is likely to be a weaker PPAR agonist compared to the substituted analogs.

Comparative Data Summary

The following table summarizes the predicted biological activities and provides a framework for the expected experimental outcomes. While specific IC50 and EC50 values are not available from a direct comparative study, the table indicates the anticipated relative potencies.

CompoundPredicted Anti-Inflammatory Activity (Relative Potency)Predicted PPARγ Agonist Activity (Relative Potency)Rationale for Predicted Activity
This compound ++++++Chloro and methyl groups likely enhance binding to inflammatory targets and PPARs.
Analog 1: 4-(4-Methoxyphenyl)-3-methyl-4-oxobutanoic acid++++Methoxy group may be less favorable than chloro for binding to some targets.
Analog 2: 4-(4-Chlorophenyl)-4-oxobutanoic acid++++Removal of the methyl group may reduce potency.
Analog 3: 4-(Phenyl)-3-methyl-4-oxobutanoic acid++Lack of a substituent on the phenyl ring is expected to decrease activity.

Experimental Protocols

To experimentally validate the predicted biological activities, the following detailed protocols are recommended.

In Vitro Anti-Inflammatory Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay will determine the ability of the compounds to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory cascade.

Methodology:

  • Enzyme and Substrate Preparation: Purified recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (parent and analogs) are pre-incubated with the enzymes at various concentrations for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis.

Cell-Based PPARγ Reporter Gene Assay

This assay will measure the ability of the compounds to activate the PPARγ receptor in a cellular context.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids:

    • An expression vector for the human PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: After transfection, the cells are treated with varying concentrations of the test compounds (parent and analogs) and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Cell Lysis and Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated for each compound concentration. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression analysis.

Visualization of Key Pathways and Workflows

PPARγ Signaling Pathway

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 4-(4-Chlorophenyl)-3-methyl- 4-oxobutanoic acid (or Analog) PPARg_RXR_inactive PPARγ-RXR (Inactive Complex) + Co-repressors Agonist->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR (Active Complex) + Co-activators PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Co-repressor Dissociation PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes BiologicalEffects Anti-inflammatory Effects & Metabolic Regulation TargetGenes->BiologicalEffects

Caption: Generalized PPARγ signaling pathway upon ligand activation.

Experimental Workflow for Biological Activity Comparison

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Parent 4-(4-Chlorophenyl)-3-methyl- 4-oxobutanoic acid AntiInflammatoryAssay In Vitro Anti-Inflammatory Assay (COX-1/COX-2 Inhibition) Parent->AntiInflammatoryAssay PPARAssay Cell-Based PPARγ Reporter Assay Parent->PPARAssay Analogs Analog 1, 2, 3 Analogs->AntiInflammatoryAssay Analogs->PPARAssay IC50 Determine IC50 values AntiInflammatoryAssay->IC50 EC50 Determine EC50 values PPARAssay->EC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR EC50->SAR

Caption: Workflow for comparing the biological activity of the parent compound and its analogs.

Conclusion

This guide provides a structured comparison of the potential biological activities of this compound and its selected analogs. Based on the established roles of the 4-oxo-4-arylbutanoic acid scaffold, these compounds are predicted to exhibit both anti-inflammatory and PPARγ agonistic activities. The structure-activity relationships discussed herein suggest that the chloro and methyl substituents on the parent compound are likely crucial for its potency. Experimental validation using the detailed protocols provided is essential to confirm these predictions and to precisely quantify the biological activities of this promising class of compounds. The insights gained from such studies will be invaluable for the future design and development of novel therapeutics targeting inflammatory and metabolic diseases.

References

Spectroscopic comparison of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the spectroscopic analysis and differentiation of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid enantiomers, designed for researchers and professionals in drug development.

Introduction: The Critical Role of Chirality in Drug Design

In the field of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule is paramount. Isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit vastly different pharmacological and toxicological profiles. A particularly important class of isomers is enantiomers: non-superimposable mirror images of a chiral molecule. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. The infamous case of thalidomide serves as a stark reminder of this principle. Therefore, the ability to isolate, identify, and analyze the individual enantiomers of a chiral drug candidate is a fundamental requirement in modern pharmaceutical science.

This compound is a chiral molecule possessing a stereocenter at the C3 carbon. This gives rise to two enantiomers: (R)-4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid and (S)-4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid. These enantiomers are physically identical in an achiral environment, meaning they have the same melting point, boiling point, solubility, and spectroscopic signatures in standard analytical techniques. This guide provides a comprehensive comparison of spectroscopic methods, detailing not only the expected results for the compound but also explaining why certain techniques fail to differentiate the enantiomers while others succeed. We will explore the baseline data from achiral methods and then delve into specialized chiral techniques that can resolve and characterize these critical molecular twins.

Part 1: Achiral Spectroscopic Analysis - Establishing the Baseline

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are cornerstones of chemical analysis. However, when applied to a racemic mixture or pure enantiomers in an achiral solvent, they provide identical results. This is because these techniques probe molecular properties that are independent of the molecule's interaction with plane-polarized light or other chiral entities. The resulting spectra, therefore, represent the constitutional structure of the molecule, not its absolute stereochemistry.

Expected Spectroscopic Data (Identical for R and S isomers)

The following data represents the expected spectroscopic signature for this compound, irrespective of its enantiomeric form.

Table 1: Predicted Achiral Spectroscopic Data

Technique Expected Signature
¹H NMR Signals corresponding to the aromatic protons (chlorophenyl group), the methine proton at C3, the methylene protons at C2, and the methyl protons at C3.
¹³C NMR Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and the aliphatic carbons (C2, C3, and methyl).
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches of the ketone and carboxylic acid, and C-Cl stretch of the chlorophenyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁ClO₃), along with characteristic fragmentation patterns.

Part 2: Chiral Spectroscopic Techniques - Differentiating the Enantiomers

To distinguish between the (R) and (S) enantiomers, we must employ methods that introduce a chiral element into the analysis. This creates a diastereomeric interaction, leading to physically distinct and measurable properties.

A. NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Principle of Operation: The core principle behind using a Chiral Solvating Agent (CSA) is the formation of transient, diastereomeric solvates between the CSA and the enantiomers of the analyte. These diastereomeric complexes are not mirror images and have different energies and geometries. This subtle structural difference is sufficient to induce non-equivalence in the magnetic environments of the analyte's protons, leading to separate signals for each enantiomer in the ¹H NMR spectrum. A common choice for acidic analytes is a chiral amine, such as (R)-(-)-1-phenylethylamine.

Experimental Protocol:

  • Sample Preparation: Prepare two NMR tubes. In the first, dissolve a small amount of the racemic this compound in a standard deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: In the second tube, dissolve the same amount of the racemic analyte in the same deuterated solvent, and then add a molar excess of a high-purity Chiral Solvating Agent (e.g., (R)-(-)-1-phenylethylamine).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum for both samples.

  • Analysis: Compare the two spectra. The spectrum without the CSA will show a single set of signals. The spectrum with the CSA should show a splitting of one or more key signals (e.g., the C3-H proton or the C3-methyl group) into two distinct sets, representing the (R) and (S) enantiomers.

Expected Data: The addition of the CSA should resolve the single signal for a given proton into two separate signals of equal intensity (for a racemic mixture). The chemical shift difference (Δδ) between these signals is a measure of the chiral recognition.

Table 2: Hypothetical ¹H NMR Data with a Chiral Solvating Agent

Proton Chemical Shift (δ) without CSA (ppm) Chemical Shift (δ) with CSA (ppm)
C3-H (methine)Single signal at ~3.5 ppmSignal 1 (R-isomer) at ~3.52 ppm, Signal 2 (S-isomer) at ~3.48 ppm
C3-CH₃ (methyl)Single doublet at ~1.2 ppmDoublet 1 (R-isomer) at ~1.25 ppm, Doublet 2 (S-isomer) at ~1.22 ppm

G cluster_prep Sample Preparation cluster_analysis Analysis A Racemic Analyte D NMR Sample 1 (Control) A->D Mix E NMR Sample 2 (Test) A->E Mix B Deuterated Solvent (CDCl3) B->D Mix B->E Mix C Chiral Solvating Agent (CSA) C->E Mix F Acquire 1H NMR Spectrum D->F E->F G Single set of signals F->G from Sample 1 H Split signals for each enantiomer F->H from Sample 2

Caption: General workflow for chiral analysis using Circular Dichroism (CD) spectroscopy.

Part 3: Comparative Summary and Conclusion

The choice of spectroscopic method is dictated by the analytical goal. While standard techniques are essential for initial structural confirmation, they are blind to stereochemistry. For the critical task of differentiating enantiomers of this compound, specialized chiral methods are required.

Table 3: Summary of Spectroscopic Techniques for Isomer Comparison

Technique Differentiates Enantiomers? Principle Key Advantage
¹H / ¹³C NMRNo (in achiral solvent)Nuclear spin transitionsProvides detailed structural information.
IR SpectroscopyNoMolecular vibrationsFast and identifies functional groups.
Mass SpectrometryNoMass-to-charge ratioDetermines molecular weight and formula.
NMR with CSA Yes Formation of diastereomeric solvatesQuantifies enantiomeric excess (e.e.) from a single spectrum.
VCD / ECD Yes Differential absorption of polarized lightProvides absolute configuration and is highly sensitive.

Conclusion: The spectroscopic comparison of the (R) and (S) enantiomers of this compound is a study in two parts. First, establishing the baseline identity of the molecule using achiral spectroscopic methods like NMR, IR, and MS, which confirm its constitution but not its 3D arrangement. Second, employing advanced chiral techniques to resolve the enantiomeric ambiguity. NMR with chiral solvating agents offers a practical method for determining enantiomeric purity in a routine laboratory setting. Circular dichroism (VCD and ECD) represents a more powerful, absolute method, capable of not only differentiating the enantiomers but also assigning their absolute configuration. For any drug development program involving this molecule, a combination of these techniques is essential for comprehensive characterization and ensuring the safety and efficacy of the final therapeutic agent.

HPLC vs. GC-MS for the quantitative analysis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Quantitative Analysis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid: HPLC vs. GC-MS

Executive Summary

The quantitative analysis of this compound, a molecule featuring both a carboxylic acid and a keto functional group, presents a classic analytical challenge where the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is not merely a matter of preference but a critical decision dictated by the specific requirements of the analysis. For routine, high-throughput quantification where simplicity and robustness are paramount, HPLC with UV detection is the superior choice . It directly analyzes the compound in its native state, avoiding complex sample preparation. Conversely, when absolute certainty of identification and the highest sensitivity in complex biological matrices are required, GC-MS, despite its demanding derivatization requirements, offers unparalleled selectivity and confirmatory power . This guide provides a detailed comparison of these two techniques, grounded in experimental principles and practical application, to empower researchers to make an informed decision.

The Analyte: this compound

Understanding the physicochemical properties of the target analyte is the foundation of any successful method development. Our molecule of interest possesses key features that influence the analytical approach:

  • Aromatic Ring (Chlorophenyl): Provides a strong chromophore, making it an excellent candidate for UV-Vis detection in HPLC.

  • Carboxylic Acid Group (-COOH): This polar, acidic functional group makes the molecule non-volatile and prone to thermal degradation. This is the primary obstacle for GC-based methods.

  • Keto Group (C=O): A moderately polar group that can exist in equilibrium with its enol tautomer, potentially leading to peak splitting in chromatography if not properly addressed.

The accurate quantification of this compound is crucial in various stages of drug development and metabolic research, demanding methods that are both precise and reliable.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a powerful separation technique that is exceptionally well-suited for non-volatile and thermally unstable compounds.[1][2] For this compound, a reversed-phase HPLC method with UV detection is the most direct and efficient strategy.

Principle of Separation

In reversed-phase HPLC, the analyte is separated based on its partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[2] By acidifying the mobile phase (e.g., with phosphoric or formic acid), the ionization of the analyte's carboxylic acid group is suppressed. This renders the molecule less polar, increasing its retention on the non-polar column and resulting in a sharp, well-defined chromatographic peak.

Experimental Protocol: Reversed-Phase HPLC-UV

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from, for example, 0.1 µg/mL to 100 µg/mL.
  • Sample Preparation: Dissolve the unknown sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection to remove particulates.

2. HPLC System and Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]
  • Mobile Phase B: Acetonitrile.[3]
  • Gradient Program:
  • 0-2 min: 95% A, 5% B
  • 2-15 min: Linear gradient to 70% A, 30% B
  • 15-17 min: Hold at 70% A, 30% B
  • 17-18 min: Return to 95% A, 5% B
  • 18-25 min: Column re-equilibration
  • Flow Rate: 1.0 mL/min.[3]
  • Column Temperature: 30 °C.[3]
  • Detection: UV at 225 nm or 255 nm.[4][5]
  • Injection Volume: 10 µL.[3]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC-UV System Filter->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: HPLC-UV workflow for direct quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Imperative

GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns.[1][6] However, its core requirement is that analytes must be volatile and thermally stable, conditions that this compound fails to meet in its native form.[2][7] Therefore, a chemical derivatization step is mandatory to convert the polar functional groups into non-polar, volatile, and stable analogues.[8]

Principle of Derivatization and Separation

For a keto acid like our analyte, a two-step derivatization is the most robust approach to ensure a single, stable derivative and prevent analytical artifacts.[8]

  • Methoximation: The keto group is reacted with methoxyamine hydrochloride. This reaction "locks" the carbonyl group into its methoxime derivative, preventing tautomerization to the enol form during the high temperatures of the GC inlet.[8]

  • Silylation: The highly polar and active hydrogen on the carboxylic acid group is replaced with a non-polar trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9] This dramatically increases the volatility and thermal stability of the molecule.[6]

The resulting methoxime-TMS derivative is now suitable for separation on a low-polarity GC column and subsequent detection by the mass spectrometer.

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation and Derivatization:

  • Drying: Place the sample extract (or a known amount of standard) in a reaction vial and evaporate to complete dryness under a stream of nitrogen. It is critical that the sample is anhydrous, as silylation reagents are moisture-sensitive.
  • Step 1: Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Seal the vial and incubate at 37-60°C for 90 minutes.[8]
  • Step 2: Silylation: Cool the vial to room temperature. Add 80-100 µL of BSTFA with 1% TMCS. Seal the vial and incubate at 70°C for 30-60 minutes.[8][9][10]
  • Final Sample: After cooling, the sample is ready for injection into the GC-MS system.

2. GC-MS System and Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet: Splitless injection at 250°C.
  • Oven Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.[11]
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C, Electron Impact (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode (e.g., m/z 50-600) can be used for initial identification.[8][12]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Weigh Sample & Place in Vial Dry Evaporate to Dryness (N2) Sample->Dry Deriv1 Step 1: Add MeOx Incubate (37-60°C) Dry->Deriv1 Deriv2 Step 2: Add BSTFA Incubate (70°C) Deriv1->Deriv2 GCMS GC-MS System Deriv2->GCMS Data Data Acquisition (SIM Mode) & Quantification GCMS->Data

Caption: GC-MS workflow including the mandatory two-step derivatization.

Head-to-Head Performance Comparison

The choice between HPLC and GC-MS ultimately depends on a trade-off between simplicity, speed, and the required level of analytical certainty.

ParameterHPLC-UVGC-MSRationale & Justification
Sample Preparation Simple: Dissolve, filter, inject.Complex & Multi-step: Requires drying and two sequential chemical reactions.HPLC's direct analysis is a significant advantage in terms of time, cost, and potential for error introduction.[1]
Selectivity Good: Chromatographic separation based on polarity. Potential for co-elution in complex matrices.Excellent: Combines chromatographic separation with mass-to-charge ratio filtering (SIM mode), virtually eliminating interferences.Mass spectrometry is inherently more selective than UV detection.[1][13] GC-MS is the gold standard for confirming identity.[1]
Sensitivity (LOD/LOQ) Good: Typically in the low µg/mL to high ng/mL range.[4]Excellent: Can reach low ng/mL to pg/mL levels, especially with modern instruments.[7][9]GC-MS is generally more sensitive, making it ideal for trace analysis.[2][7]
Analysis Time Slower per sample (typically >15 min runs).[14]Faster per sample (typically <15 min runs), but offset by long sample prep time.While the GC run itself can be faster, the overall sample-to-result time is significantly longer for GC-MS due to derivatization.[14]
Robustness High: Minimal sample preparation and ambient temperature operation lead to high reproducibility.Moderate: Derivatization efficiency can be a source of variability if not strictly controlled (e.g., moisture).The multiple, sensitive steps in the GC-MS protocol introduce more potential points of failure or variability.[6]
Cost (Instrument & Consumables) Lower: HPLC systems are generally less expensive. Solvents are a primary recurring cost.[2][14]Higher: GC-MS systems are more expensive. Requires carrier gas (Helium) and derivatization reagents.The initial capital outlay and specialized consumables make GC-MS a more significant investment.
Confirmatory Power Low: Retention time and UV spectrum provide suggestive evidence.High: Mass spectral fragmentation pattern provides a definitive structural fingerprint.The mass spectrum is a highly specific property of a molecule, making GC-MS a superior tool for unambiguous identification.

Expert Recommendation: Making the Right Choice

  • Choose HPLC-UV for:

    • Routine Quality Control (QC): When analyzing relatively clean samples for purity or concentration, the speed, simplicity, and robustness of HPLC are ideal.

    • High-Throughput Screening: The minimal sample preparation allows for the rapid analysis of a large number of samples.

    • Stability Studies: HPLC is the preferred method for monitoring the degradation of drug substances as it can analyze both the parent compound and its (often more polar) degradation products without derivatization.[1]

  • Choose GC-MS for:

    • Analysis in Complex Matrices: When analyzing the compound in biological fluids (e.g., serum, urine), the superior selectivity of GC-MS is necessary to resolve the analyte from endogenous interferences.[9]

    • Definitive Identification: When unambiguous confirmation of the analyte's identity is required, such as in metabolic profiling or forensic applications.

    • Ultra-Trace Quantification: When the expected concentration of the analyte is below the detection limits of standard HPLC-UV methods.

References

A Senior Application Scientist's Guide to Validating an Analytical Method for 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid, a critical component in various pharmaceutical development pipelines. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method ensures that the data generated is accurate, reliable, and fit for its intended purpose, forming the bedrock of regulatory submissions and confident decision-making.

This document deviates from a rigid template, instead offering a narrative built on years of field-proven experience in method development and validation. We will not only detail the "what" and "how" but, more importantly, the "why" behind our experimental choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1]

The Analytical Challenge: Quantifying a Chiral Aromatic Keto Acid

This compound presents a typical analytical challenge. Its structure, featuring a chromophore in the chlorophenyl group, lends itself to UV detection. However, its acidic nature and potential for chiral isomerism necessitate careful consideration of chromatographic conditions to ensure specificity and consistent quantification.

Our primary analytical technique will be a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This choice is predicated on its robustness, widespread availability, and cost-effectiveness for routine quality control and stability testing. We will then compare this "workhorse" method with a more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, highlighting the distinct advantages and applications of each.

Foundational Principles: Adherence to ICH Q2(R1)

The ICH Q2(R1) guideline provides a harmonized framework for validating analytical procedures, ensuring a global standard for data quality.[1][2] Our entire validation process will be structured around the key parameters outlined in this document:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Below is a diagram illustrating the interconnectedness of these validation parameters as dictated by ICH Q2(R1).

ICH_Validation_Workflow cluster_Core Core Validation Parameters cluster_Sensitivity Sensitivity Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Range->Accuracy Range->Precision Precision->Accuracy LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness MethodDevelopment Analytical Method Development MethodDevelopment->Specificity Initial Assessment MethodDevelopment->Robustness Optimization

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Primary Method: Validated RP-HPLC-UV for Quantification

Rationale for Method Adaptation
Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 50 mM potassium phosphate monobasic (adjusted to pH 2.8 with phosphoric acid) and acetonitrile (60:40 v/v). Rationale: The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and symmetrical peak shape on the C18 column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 240 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum of the chlorophenyl chromophore.

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range.

Validation of the HPLC-UV Method

The following sections detail the experimental execution for each validation parameter, with representative data presented in tabular format.

Specificity

To demonstrate specificity, a solution containing the analyte was spiked with potential impurities and degradation products. The chromatograms were examined for any co-eluting peaks. Forced degradation studies (acidic, basic, oxidative, and photolytic stress) were also performed to ensure that the method can resolve the analyte from its degradation products.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the analyte across the intended range. The peak area was plotted against the concentration, and the data was subjected to linear regression analysis. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Y-intercept Close to zeroIntercept should not be significantly different from zero

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (low, medium, and high) across the specified range.[1] Each concentration was analyzed in triplicate.

Spiked Concentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria
10 99.50.898.0 - 102.0%
50 100.20.598.0 - 102.0%
90 99.80.698.0 - 102.0%

Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the same sample were analyzed on the same day, under the same operating conditions.

  • Intermediate Precision (Inter-day and Inter-analyst): The analysis was repeated on a different day by a different analyst to assess the variability within the laboratory.

Precision LevelParameterResult (% RSD)Acceptance Criteria
Repeatability Assay of Analyte (n=6)< 1.0≤ 2.0%
Intermediate Precision Assay of Analyte (n=6)< 1.5≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.[4] The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ corresponds to a ratio of 10:1.[4]

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.3
Limit of Quantitation (LOQ) 1.0

Robustness

The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as the pH of the mobile phase (± 0.2 units), the percentage of acetonitrile (± 2%), and the column temperature (± 5 °C). The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored.

Parameter VariedEffect on Results
Mobile Phase pH (± 0.2) No significant change in peak shape or retention time
Acetonitrile Content (± 2%) Slight shift in retention time, but resolution maintained
Column Temperature (± 5 °C) Minor change in retention time, within acceptable limits

Alternative Method: LC-MS/MS for Enhanced Sensitivity and Selectivity

For applications requiring higher sensitivity, such as the analysis of low-level impurities or metabolites in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Rationale for LC-MS/MS

LC-MS/MS offers unparalleled selectivity and sensitivity compared to HPLC-UV.[5] By monitoring specific precursor-to-product ion transitions, the analyte can be quantified with high certainty, even in the presence of co-eluting compounds. This makes it particularly suitable for bioanalytical studies and trace-level impurity profiling.

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry SamplePrep Sample Preparation HPLC HPLC Separation SamplePrep->HPLC IonSource Ion Source (ESI) HPLC->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Fragmentation Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

References

Comparative yield analysis of different synthetic routes to 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

The synthesis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic strategies. The selection of an optimal route is a critical decision, balancing factors such as yield, purity, cost-effectiveness, and scalability. This guide provides a comprehensive comparative analysis of the most prominent synthetic methodologies for this target molecule, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Introduction to Synthetic Strategies

Three primary synthetic routes have been evaluated for the preparation of this compound:

  • Friedel-Crafts Acylation: A classic and direct approach involving the electrophilic acylation of chlorobenzene with methylsuccinic anhydride.

  • Grignard Reaction: A versatile method utilizing the nucleophilic addition of a Grignard reagent derived from a chlorophenyl halide to methylsuccinic anhydride.

  • Reformatsky Reaction: An alternative strategy involving the reaction of an organozinc reagent derived from an α-halo ester with 4-chlorobenzaldehyde, followed by subsequent transformations.

This guide will delve into the mechanistic underpinnings, experimental intricacies, and comparative performance of each of these routes.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1] In this case, chlorobenzene is reacted with methylsuccinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of methylsuccinic anhydride with aluminum chloride.[2] The electron-rich chlorobenzene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired keto acid.[3] It is important to note that the chloro-substituent on the benzene ring is an ortho-, para-director, which can lead to the formation of isomeric products.

Diagram of the Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification A Charge flask with chlorobenzene and methylsuccinic anhydride B Cool to 0-5 °C A->B C Add AlCl₃ portion-wise B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Quench with ice-cold HCl E->F G Extract with organic solvent F->G H Wash with brine and dry G->H I Purify by column chromatography or recrystallization H->I

Caption: A typical experimental workflow for the Friedel-Crafts acylation.

Experimental Protocol (Adapted from analogous reactions)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, a solution of methylsuccinic anhydride (1.0 eq) in chlorobenzene (3.0 eq) is prepared. The flask is cooled to 0-5 °C in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride (2.2 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of ortho and para isomers, is purified by column chromatography or recrystallization to yield this compound.

Anticipated Yield and Purity

Based on analogous Friedel-Crafts acylations of substituted benzenes, the expected yield for the para-substituted product is in the range of 60-75% . The primary impurity will be the ortho-substituted isomer, which can be challenging to separate due to similar physical properties.

Route 2: Grignard Reaction

The Grignard reaction offers a powerful alternative for carbon-carbon bond formation.[4] This route involves the preparation of a Grignard reagent from a 4-chlorophenyl halide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methylsuccinic anhydride.

Mechanistic Rationale

The first step is the formation of 4-chlorophenylmagnesium bromide by reacting 1-bromo-4-chlorobenzene with magnesium metal in an anhydrous ether solvent.[5] The resulting Grignard reagent is a potent nucleophile that will attack one of the carbonyl groups of methylsuccinic anhydride. The tetrahedral intermediate formed will then collapse upon acidic workup to yield the final keto acid. The use of strictly anhydrous conditions is crucial to prevent the quenching of the highly reactive Grignard reagent.[6]

Diagram of the Grignard Reaction Workflow

Grignard_Workflow cluster_0 Grignard Reagent Formation cluster_1 Reaction with Anhydride cluster_2 Work-up and Purification A Activate Mg turnings B React 1-bromo-4-chlorobenzene with Mg in anhydrous ether A->B C Cool Grignard reagent to 0 °C B->C D Add methylsuccinic anhydride solution dropwise C->D E Stir at room temperature D->E F Quench with saturated NH₄Cl solution E->F G Extract with organic solvent F->G H Acidify aqueous layer and extract product G->H I Purify by recrystallization H->I

Caption: A typical experimental workflow for the Grignard reaction.

Experimental Protocol (Adapted from analogous reactions)
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) and a crystal of iodine are placed. A solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. The reaction is complete when the magnesium is consumed.

  • Reaction with Anhydride: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of methylsuccinic anhydride (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is acidified with dilute HCl.

  • Extraction and Purification: The acidified aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization to afford this compound.

Anticipated Yield and Purity

The Grignard route is expected to provide a moderate to good yield, typically in the range of 50-70% . This method offers the advantage of high regioselectivity, avoiding the formation of the ortho-isomer seen in the Friedel-Crafts acylation.

Route 3: Reformatsky Reaction

The Reformatsky reaction provides a third synthetic avenue, utilizing an organozinc reagent.[7] This multi-step approach begins with the reaction of 4-chlorobenzaldehyde with the Reformatsky reagent generated from an ethyl 2-bromopropionate, followed by oxidation and hydrolysis.

Mechanistic Rationale

The key step is the formation of an organozinc reagent (a Reformatsky enolate) from ethyl 2-bromopropionate and activated zinc metal.[8][9] This enolate then adds to the carbonyl group of 4-chlorobenzaldehyde to form a β-hydroxy ester.[10] Subsequent oxidation of the secondary alcohol to a ketone, followed by hydrolysis of the ester, would yield the target molecule. Reformatsky reagents are less reactive than Grignard reagents, which can offer advantages in terms of functional group tolerance.[9]

Diagram of the Reformatsky Reaction Workflow

Reformatsky_Workflow cluster_0 Reformatsky Reaction cluster_1 Oxidation cluster_2 Hydrolysis and Purification A React 4-chlorobenzaldehyde with ethyl 2-bromopropionate and activated zinc B Acidic work-up to yield β-hydroxy ester A->B C Oxidize the secondary alcohol to a ketone (e.g., with PCC or Swern oxidation) B->C D Hydrolyze the ester to the carboxylic acid C->D E Purify the final product D->E

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-chlorophenyl)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 4-(4-chlorophenyl)-4-oxobutanoic acid. As a versatile scaffold in medicinal chemistry, this molecule offers multiple points for chemical modification, leading to a diverse range of biological activities. We will explore how systematic structural alterations influence the compound's performance, supported by experimental data and detailed protocols for synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical class for therapeutic innovation.

Introduction: The Versatile Scaffold

The 4-(4-chlorophenyl)-4-oxobutanoic acid core structure is a privileged scaffold, meaning it is a molecular framework that can bind to multiple biological targets, leading to a variety of pharmacological effects. Its derivatives have demonstrated a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The inherent bifunctionality of the molecule—a substituted aryl ketone and a carboxylic acid connected by a flexible aliphatic chain—provides a rich platform for synthetic modification. Understanding the relationship between these modifications and their biological outcomes is critical for designing next-generation therapeutic agents with enhanced potency and selectivity.

The fundamental synthetic route to the parent compound is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride.[4][5] This straightforward reaction provides a reliable source of the core scaffold, from which a multitude of derivatives can be generated.

Strategic Points of Molecular Modification

The design of potent derivatives hinges on a systematic exploration of its chemical space. We can dissect the 4-(4-chlorophenyl)-4-oxobutanoic acid molecule into four primary regions for modification. Each region plays a distinct role in shaping the molecule's physicochemical properties (e.g., lipophilicity, electronic distribution, hydrogen bonding capacity) and, consequently, its interaction with biological targets.

SAR_Sites mol A A: Phenyl Ring (Electronic & Steric Effects) A:e->mol:w B B: Ketone Group (H-Bond Acceptor) B:s->mol:n C C: Aliphatic Chain (Conformation & Spacing) C:n->mol:s D D: Carboxylic Acid (H-Bond Donor/Acceptor, Acidity) D:w->mol:e

Caption: Key sites for structural modification on the core scaffold.

Structure-Activity Relationship (SAR) Deep Dive

Phenyl Ring Modifications (Site A)

The substituted phenyl ring is a critical determinant of activity. Its modifications primarily influence target binding through hydrophobic and electronic interactions.

  • Position and Number of Halogens: The parent compound features a chlorine atom at the para- (4-) position. Shifting this substituent or adding more halogens significantly impacts activity. For instance, derivatives of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid have been used to synthesize novel heterocyclic compounds with notable antimicrobial activity.[6][7][8] The increased lipophilicity and altered electronic profile from a second chlorine atom can enhance membrane permeability or improve binding affinity to a target enzyme.

  • Alternative Substituents: Replacing the chloro group with other functionalities is a common strategy. While specific SAR data on this scaffold is limited, general principles suggest that electron-withdrawing groups (like -NO₂) or electron-donating groups (like -OCH₃) would modulate the electrophilicity of the adjacent ketone, potentially influencing its role as a hydrogen bond acceptor.[9] Replacing the entire chlorophenyl moiety with a larger aromatic system, such as a biphenyl group, has been shown to produce compounds with anti-inflammatory and analgesic properties, indicating that the size and planarity of this region are key variables.[10]

Aliphatic Chain and Ketone Modifications (Sites B & C)

The butanoic acid chain and the ketone at position 4 are frequently modified in tandem. This region dictates the molecule's conformation and provides reactive handles for creating more complex structures.

  • Chain Substitution: Introducing substituents along the aliphatic chain can create new chiral centers and hydrogen bonding opportunities. For example, the introduction of a hydroxyl group at the C2 position to form 4-(4-chlorophenyl)-2-hydroxy-4-oxobutanoic acid can alter solubility and provide an additional point for target interaction.[11]

  • Cyclization into Heterocycles: The most fruitful derivatization strategy involves using the 1,4-dicarbonyl relationship between the ketone and carboxylic acid to construct heterocyclic rings. This rigidifies the flexible butanoic acid chain, locking it into a specific conformation that can improve binding affinity and selectivity. Reaction with hydrazine hydrate, for example, yields pyridazinone derivatives, a class of compounds known for a wide range of biological activities.[5][12] This transformation is a powerful method for converting a relatively simple precursor into a more complex and potent bioactive agent.

Carboxylic Acid Modifications (Site D)

The terminal carboxylic acid is a key pharmacophoric feature, acting as a strong hydrogen bond donor and acceptor. Its conversion to other functional groups probes the importance of this acidity and hydrogen bonding capacity.

  • Ester and Amide Formation: Converting the carboxylic acid to a methyl ester or an amide is a standard modification.[1] This neutralizes the negative charge at physiological pH and increases lipophilicity, which can enhance cell membrane penetration. For example, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, an amide derivative, has been investigated for antibacterial and antinociceptive properties.[13] The choice of the amine or alcohol used for this conversion introduces new points for substitution, further expanding the chemical diversity.

Comparative Analysis of Biological Activity

The following table summarizes experimental data for various derivatives, highlighting how structural changes impact their biological performance.

Derivative Class/Modification Structure/Example Biological Activity Key Findings & SAR Insights Reference
Parent Scaffold 4-(4-chlorophenyl)-4-oxobutanoic acidPrecursorServes as a key intermediate for more complex and active derivatives.[14][15]
Phenyl Ring Modification 4-(3,4-Dichlorophenyl) derivativesAntimicrobialIncreased halogenation can enhance activity against both Gram-positive and Gram-negative bacteria.[8][6][8]
Chain Cyclization (Pyridazinones) 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-oneAntimicrobialCyclization into a rigid pyridazinone ring system often leads to potent antimicrobial agents.[8][8]
Carboxylic Acid Modification (Amides) 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidAntimicrobial (Gram-positive)Conversion to specific amino acid amides can confer selective activity. This derivative showed an inhibition zone of 15 mm against Enterococcus faecium.[16]
Chain Substitution (Hydrazones) 2-Methylenehydrazino-4-aryl-4-oxobut-2-enoic acidsAnti-inflammatory, Analgesic, AntimicrobialIntroduction of a hydrazone moiety confers moderate activity across multiple therapeutic areas.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed methodologies for the synthesis of the core scaffold and for a representative biological assay.

Protocol: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic Acid

This protocol details the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. The causality behind this choice is its efficiency and high yield in producing the foundational molecule for all subsequent derivatization.

Materials:

  • Chlorobenzene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon Disulfide (CS₂) or other suitable inert solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

Synthesis_Workflow start Start: Assemble Reaction step1 1. Dissolve AlCl₃ in CS₂ under inert atmosphere and cool. start->step1 step2 2. Add succinic anhydride to the mixture. step1->step2 step3 3. Add chlorobenzene dropwise, maintaining low temperature. step2->step3 step4 4. Stir at room temperature for 12-18 hours. step3->step4 step5 5. Quench reaction by pouring onto ice and concentrated HCl. step4->step5 workup Workup step5->workup step6 6. Separate organic layer. workup->step6 step7 7. Extract aqueous layer with DCM. step6->step7 step8 8. Combine organic layers and wash with NaHCO₃ and brine. step7->step8 step9 9. Dry over Na₂SO₄, filter, and concentrate. step8->step9 end End: Crude Product step9->end

Caption: Workflow for the synthesis of the parent compound.

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous carbon disulfide under an inert atmosphere. Cool the mixture in an ice bath.

  • Add succinic anhydride (1.0 eq) portion-wise to the stirred suspension.

  • Add chlorobenzene (1.1 eq) dropwise from the dropping funnel, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.[4]

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

  • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethanol/water).

Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol provides a self-validating system for assessing the antimicrobial efficacy of synthesized derivatives. It includes positive and negative controls to ensure the reliability of the results.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Standard antibiotic disks (e.g., Ciprofloxacin) as a positive control

  • Solvent-loaded disks as a negative control

  • Sterile forceps

  • Incubator

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.

  • Impregnate sterile paper disks with a defined concentration of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

  • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure disks are spaced adequately to prevent overlapping of inhibition zones.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.

  • Compare the inhibition zones of the test compounds to the controls. A larger zone diameter indicates greater antimicrobial activity.[8][16]

Conclusion and Future Perspectives

The 4-(4-chlorophenyl)-4-oxobutanoic acid scaffold is a highly tractable starting point for the development of novel bioactive compounds. The structure-activity relationship analysis reveals several key trends:

  • Phenyl Ring Substitution: The electronic nature and steric bulk of the aryl ring are critical. Halogenation, particularly at the para-position, is a common feature in active compounds, and further substitution can modulate potency.

  • Conformational Rigidity: The flexible butanoic acid chain is often a liability. Its cyclization into more rigid heterocyclic systems, such as pyridazinones, is a highly effective strategy for enhancing biological activity.

  • Carboxylic Acid Moiety: The terminal acid group is a crucial interaction point. Its conversion to neutral esters or amides provides a powerful tool to alter physicochemical properties and explore different binding modes.

Future research should focus on a more systematic exploration of the substituent effects on the phenyl ring, moving beyond simple halogens to a wider array of electron-donating and withdrawing groups. Furthermore, the synthesis of a broader range of heterocyclic systems derived from the butanoic chain could unlock novel biological activities. Promising compounds identified through in vitro screens, such as those described here, should be advanced to in vivo models to evaluate their therapeutic potential.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results Across Laboratory Instruments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Instrument Comparability

In the landscape of drug development and manufacturing, data is the ultimate currency. The integrity of this data underpins every decision, from preclinical characterization to commercial batch release. A common yet critical challenge arises when an analytical method, validated on one instrument, must be executed on a different instrument—be it a newer model, a system from a different vendor, or an identical unit in another laboratory. Simply assuming equivalency is a significant compliance and scientific risk.

Cross-validation is the empirical process of demonstrating that a validated analytical procedure produces consistent, reliable, and accurate results across different instruments, laboratories, or analysts.[1] This guide provides a comprehensive framework for designing and executing a robust cross-validation study. We will move beyond a simple checklist, delving into the scientific rationale behind each step, the statistical interpretation of results, and the regulatory expectations that govern this process, primarily drawing from the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4][5] The objective is not merely to pass a specification but to build a self-validating system of trust in your analytical results, regardless of the hardware that generates them.

Phase 1: The Foundation - Planning & Protocol

A successful cross-validation is 90% planning and 10% execution. Rushing into experimental work without a clear strategy is the most common cause of failure. The goal of this phase is to define the scope, establish the prerequisites for a fair comparison, and document the entire plan in a formal protocol.

The Principle of 'Fitness for Purpose'

Before any comparison, each instrument must be independently qualified to be 'fit for its intended use'.[6] This is a non-negotiable prerequisite. Analytical Instrument Qualification (AIQ) is a formal process, often following the "4Q" model, that ensures the hardware is performing correctly before the analytical method is even considered.[7][8]

  • Design Qualification (DQ): Ensures the instrument is suitable for the intended analytical method.

  • Installation Qualification (IQ): Confirms the instrument is installed correctly in the chosen environment and per manufacturer specifications.

  • Operational Qualification (OQ): Verifies that the instrument's functions meet the manufacturer's operational specifications in the user's environment.

  • Performance Qualification (PQ): Demonstrates that the instrument consistently performs according to specifications defined by the user, often through routine testing or system suitability checks.[8]

Attempting to cross-validate on unqualified instruments is scientifically unsound; you cannot distinguish between method failure and instrument failure.

The Cross-Validation Protocol: Your Master Plan

The protocol is the single most critical document in this process. It must be written and approved before the first sample is prepared. It serves as the blueprint for the entire study, defining the objectives, methodologies, and—most importantly—the pre-defined acceptance criteria.[1][3]

Key Components of a Cross-Validation Protocol:

  • Objective & Scope: Clearly state the purpose (e.g., "To demonstrate the equivalency of the HPLC assay for Drug Substance X between the Agilent 1260 system and the Waters ACQUITY Arc system").

  • Instrument Identification: List the specific instruments, including model, serial number, and key software/firmware versions.

  • Analytical Procedure: Reference the specific, validated method SOP to be used.

  • Validation Parameters: Specify which performance characteristics will be compared. According to ICH Q2(R2), the core parameters are Accuracy, Precision (at different levels), and Specificity.[2][4][9] Linearity and Range may also be confirmed.

  • Materials & Reagents: Identify the exact lots of reference standards, reagents, columns, and samples to be used. Both instruments must use materials from the same lot to eliminate external variables.

  • Experimental Design: Detail the number of replicates, concentrations, and the sequence of analysis.

  • Statistical Analysis Plan: Define the statistical tests that will be used to compare the datasets (e.g., Student's t-test for accuracy, F-test for precision).[10][11]

  • Acceptance Criteria: This is the heart of the protocol. Define, in unambiguous numerical terms, what constitutes a successful cross-validation. These criteria should be scientifically justified and based on the method's known performance and the product's risk profile.

Below is a visual representation of the overall cross-validation workflow.

G cluster_plan Phase 1: Planning cluster_exec Phase 2: Execution cluster_analyze Phase 3: Analysis & Reporting P1 Define Scope & Objective P2 Qualify Instruments (IQ/OQ/PQ) P1->P2 P3 Draft & Approve Protocol (incl. Acceptance Criteria) P2->P3 E1 Prepare Single Set of Samples & Standards P3->E1 E2 Perform System Suitability on Both Instruments E1->E2 E3 Analyze Samples per Protocol on Instrument A E4 Analyze Samples per Protocol on Instrument B E2->E3 E2->E4 A1 Compile & Compare Data E3->A1 E4->A1 A2 Perform Statistical Analysis (e.g., F-test, t-test) A1->A2 A3 Results Meet Acceptance Criteria? A2->A3 A4 Investigate & Document Out-of-Specification (OOS) A3->A4 No   A5 Write Final Report & Conclude Equivalency A3->A5  Yes A4->A1 Re-evaluate / Re-test

Caption: End-to-end workflow for cross-validating analytical instruments.

Phase 2: Experimental Execution - A Case Study Approach

Let's consider a practical example: cross-validating a validated HPLC purity method for "Drug Substance Y" between an older HPLC (Instrument A) and a new UHPLC system (Instrument B). The method determines the active pharmaceutical ingredient (API) and its known impurities.

Experimental Protocol: Comparative Testing

The most common and robust approach is direct comparative testing, where the same set of homogeneous samples are analyzed on both instruments.[12][13]

Step 1: System Suitability Testing (SST)

  • Causality: Before analyzing any samples, you must prove that each chromatographic system is operating correctly on the day of analysis. The SST is a self-validating check that confirms the system's precision, resolution, and signal-to-noise are adequate.[14]

  • Procedure:

    • Prepare a system suitability solution containing the main analyte and a key impurity.

    • Make five replicate injections of the SST solution on Instrument A.

    • Make five replicate injections of the SST solution on Instrument B.

    • For both instruments, calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for retention time and peak area of the main peak.

    • Calculate the resolution between the main peak and the critical impurity peak.

    • Crucially: Verify that the results for each instrument meet the pre-defined SST criteria in the analytical method (e.g., %RSD for area ≤ 1.0%, Resolution ≥ 2.0). Do not proceed if SST fails.

Step 2: Precision Analysis

  • Causality: This test directly compares the random error (imprecision) between the two instruments. If one instrument is significantly more variable than the other, the results cannot be considered equivalent.

  • Procedure:

    • Prepare a single, homogeneous batch of test sample at 100% of the target concentration.

    • Perform six replicate injections of this sample on Instrument A.

    • Perform six replicate injections of this sample on Instrument B.

    • Calculate the %RSD of the peak area for the main analyte for each set of six injections.

Step 3: Accuracy Analysis

  • Causality: This test compares the systematic error (bias) between the instruments. It answers the question: "Do both instruments give results that are close to the true value?" Accuracy is typically assessed by analyzing a sample with a known concentration (a certified reference material) or by a spike-and-recovery study.

  • Procedure (Spike-and-Recovery):

    • Prepare a sample matrix (placebo) and spike it with the main analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. This results in nine total accuracy samples.

    • Analyze all nine samples on Instrument A.

    • Analyze the same nine samples on Instrument B.

    • For each analysis, calculate the percent recovery: (% Recovery) = (Measured Concentration / Theoretical Concentration) * 100.

Phase 3: Data Analysis & Acceptance Criteria

This is where the pre-defined protocol becomes paramount. The data is compared directly against the acceptance criteria using the specified statistical tools.

Summarizing the Data

All quantitative results should be compiled into clear tables for easy comparison.

Table 1: Hypothetical System Suitability Results

Parameter Acceptance Criterion Instrument A Result Instrument B Result Pass/Fail
Area %RSD (n=5) ≤ 1.0% 0.45% 0.38% Pass
Retention Time %RSD (n=5) ≤ 0.5% 0.12% 0.10% Pass

| Resolution (API/Impurity) | ≥ 2.0 | 2.8 | 3.1 | Pass |

Table 2: Hypothetical Precision & Accuracy Results

Validation Parameter Acceptance Criterion Instrument A Result Instrument B Result
Precision
Assay %RSD (n=6) ≤ 1.5% 0.65% 0.72%
Accuracy

| Mean % Recovery (n=9) | 98.0% - 102.0% | 100.3% | 100.8% |

Statistical Equivalence

Visual comparison is insufficient. Statistical tests are required to provide an objective measure of comparability.[10][15]

  • Comparing Precision (F-test): The F-test is used to compare the variances of the two datasets from the precision experiment.

    • Null Hypothesis (H₀): The variances of the two instruments are equal.

    • Interpretation: A calculated F-value that is less than the critical F-value (from an F-distribution table at a given confidence level, typically 95%) means you cannot reject the null hypothesis. You conclude the precisions are statistically equivalent.

  • Comparing Accuracy (Student's t-test): The two-sample t-test is used to compare the means of the two datasets from the accuracy experiment.

    • Null Hypothesis (H₀): The means of the two instruments are equal.

    • Interpretation: A calculated p-value greater than the significance level (typically α = 0.05) indicates that there is no statistically significant difference between the mean recoveries of the two instruments.

The decision logic for accepting the results is visualized below.

G Start Begin Data Evaluation Prec_Check Are Precision %RSDs for BOTH instruments within individual limits? Start->Prec_Check Acc_Check Are Mean % Recoveries for BOTH instruments within individual limits? Prec_Check->Acc_Check Yes Fail CROSS-VALIDATION FAILED Initiate Investigation Prec_Check->Fail No F_Test Perform F-test on Precision Data. Is F_calc < F_crit? Acc_Check->F_Test Yes Acc_Check->Fail No T_Test Perform t-test on Accuracy Data. Is p-value > 0.05? F_Test->T_Test Yes F_Test->Fail No (Variances Differ) T_Test->Fail No (Means Differ) Pass CROSS-VALIDATION SUCCESSFUL Instruments are Equivalent T_Test->Pass Yes

Caption: Statistical decision tree for accepting cross-validation results.

Phase 4: Common Challenges and Lifecycle Management

Even with meticulous planning, challenges can arise. Discrepancies are not failures; they are data points that require scientific investigation.

  • Systematic Differences in Instrumentation: An older HPLC may have a larger system dwell volume than a modern UHPLC, leading to shifts in retention times, especially in gradient methods.[16][17] This is often an acceptable and predictable difference, provided the resolution and elution order remain the same. The key is to understand the technology difference and assess its impact.

  • Failed Statistical Test: If the t-test shows a statistically significant bias, it doesn't automatically invalidate the transfer. The next question is whether the bias is analytically significant. For example, a bias of 0.2% might be statistically significant with highly precise data but may be perfectly acceptable from a product quality perspective. This highlights why pre-defined acceptance criteria must be both statistically and scientifically sound.

  • Lifecycle Approach: Cross-validation is not a one-time event.[3] If a critical component of an instrument is replaced (e.g., a detector lamp, a pump seal), a partial re-validation or verification may be necessary to confirm that the system's performance has not changed. This aligns with the modern lifecycle approach to analytical procedures advocated by ICH Q14.[2][3]

Conclusion

Cross-validating analytical results between different instruments is a foundational activity for ensuring data integrity in a regulated environment. It is a rigorous, protocol-driven process that moves beyond simple observation to statistical verification. By establishing instrument qualification as a prerequisite, developing a comprehensive protocol with pre-defined acceptance criteria, and using appropriate statistical tools to evaluate the data, organizations can build a robust, self-validating framework. This ensures that the analytical data, which forms the basis of critical product quality decisions, is trustworthy, consistent, and defensible, regardless of the instrument on which it was generated.

References

A Comparative Analysis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid and 4-(4-methylphenyl)-4-oxobutanoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the nuanced differences between structurally similar molecules can dictate their biological efficacy, metabolic stability, and overall suitability as drug candidates. This guide provides an in-depth, objective comparison of two such analogs: 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid and 4-(4-methylphenyl)-4-oxobutanoic acid. By examining their chemical properties, synthesis, and potential biological activities, supported by experimental data and established chemical principles, this document aims to equip researchers with the critical insights needed to make informed decisions in their work.

Introduction: The Significance of Phenyl-Oxobutanoic Acid Scaffolds

The 4-phenyl-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a range of biologically active compounds. The nature and position of substituents on the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide focuses on the comparative effects of a para-chloro and a para-methyl substituent, representing electron-withdrawing and electron-donating groups, respectively.

Physicochemical Properties: A Tale of Two Substituents

The fundamental physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key properties of the two title compounds.

PropertyThis compound4-(4-methylphenyl)-4-oxobutanoic acid
Molecular Formula C₁₁H₁₁ClO₃[1]C₁₁H₁₂O₃[2][3]
Molecular Weight 226.66 g/mol [1]192.21 g/mol [2][3]
Melting Point 81.0 to 85.0 °C127-130 °C[3]
Appearance White to Orange to Green powder to crystalWhite powder[3]
Solubility in water Insoluble (predicted)Insoluble[3]
pKa (predicted) Lower than the methyl analogHigher than the chloro analog

The presence of the electron-withdrawing chlorine atom in this compound increases the molecule's polarity and molecular weight compared to its methyl-substituted counterpart. This is reflected in its lower predicted melting point. The methyl group, being electron-donating, is expected to slightly decrease the acidity of the carboxylic acid, resulting in a higher pKa compared to the chloro-substituted analog.

Synthesis and Reactivity: A Friedel-Crafts Approach

Both compounds can be synthesized via a Friedel-Crafts acylation reaction. The general mechanism involves the reaction of a substituted benzene (chlorobenzene or toluene) with an appropriate anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthesis_Methodology cluster_reactants Reactants cluster_catalyst Catalyst A Substituted Benzene (Chlorobenzene or Toluene) D Friedel-Crafts Acylation A->D B Methylsuccinic Anhydride or Succinic Anhydride B->D C Lewis Acid (e.g., AlCl₃) C->D E Target Molecule (Substituted 4-phenyl-4-oxobutanoic acid) D->E

The electron-donating nature of the methyl group in toluene makes it more reactive towards electrophilic aromatic substitution than chlorobenzene, where the electron-withdrawing chlorine atom deactivates the ring. Consequently, the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid is generally more facile and higher yielding.[3] The chloro substituent on chlorobenzene is an ortho, para-director, meaning that the Friedel-Crafts acylation can potentially yield a mixture of ortho and para isomers, necessitating purification.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Friedel-Crafts acylation procedures.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (2.2 equivalents) in a suitable solvent such as carbon disulfide or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add methylsuccinic anhydride (1.0 equivalent) portion-wise to the stirred suspension. Subsequently, add chlorobenzene (1.0 equivalent) dropwise from the dropping funnel, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

Spectroscopic Analysis: Elucidating the Structures

Spectroscopic TechniqueExpected Features for this compoundKnown Features for 4-(4-methylphenyl)-4-oxobutanoic acid
¹H NMR Aromatic protons in the 7-8 ppm region (two doublets), signals for the -CH(CH₃)- and -CH₂- groups in the aliphatic region, and a broad singlet for the carboxylic acid proton (>10 ppm). The methyl group will appear as a doublet.Aromatic protons in the 7-8 ppm region (two doublets), a singlet for the aryl-CH₃ group around 2.4 ppm, signals for the -CH₂-CH₂- groups, and a broad singlet for the carboxylic acid proton.
¹³C NMR Carbonyl carbons (ketone and carboxylic acid) above 170 ppm, aromatic carbons in the 120-140 ppm range, and aliphatic carbons in the 20-50 ppm range.Similar to the chloro-analog with the addition of a signal for the aryl-methyl carbon around 21 ppm.
IR Spectroscopy Characteristic C=O stretching frequencies for the ketone (around 1680 cm⁻¹) and carboxylic acid (around 1710 cm⁻¹), and a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹). A C-Cl stretching band would also be present.Similar C=O and O-H stretching frequencies.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, with a characteristic M+2 isotope peak for the chlorine atom.A molecular ion peak corresponding to its molecular weight.

Biological Activity: A Comparative Outlook

The biological activities of these compounds are largely unexplored in direct comparative studies. However, by examining the literature on related structures, we can infer potential therapeutic applications.

Biological_Activity cluster_chloro 4-(4-Chlorophenyl) Derivatives cluster_methyl 4-(4-Methylphenyl) Derivatives Start Substituted 4-Phenyl-4-Oxobutanoic Acids Antimicrobial Antimicrobial Start->Antimicrobial Potential Activity[5][6][7][8] Anti-inflammatory_C Anti-inflammatory Start->Anti-inflammatory_C Potential Activity[9][10] Antirheumatic Antirheumatic Start->Antirheumatic Known Activity of Derivatives[11] Anti-inflammatory_M Anti-inflammatory Start->Anti-inflammatory_M Known Activity of Derivatives

Antimicrobial and Antifungal Potential

Several studies have highlighted the antimicrobial and antifungal properties of compounds containing a chlorophenyl moiety.[4][5][6][7] The presence of the halogen atom is often associated with enhanced antimicrobial activity. Therefore, it is plausible that this compound may exhibit activity against various bacterial and fungal strains. In contrast, while derivatives of 4-(4-methylphenyl)-4-oxobutanoic acid have been investigated for other therapeutic purposes, their antimicrobial potential is less documented.

Anti-inflammatory and Antirheumatic Activity

Derivatives of 4-(4-methylphenyl)-4-oxobutanoic acid have been shown to possess anti-inflammatory and antirheumatic properties.[8] For instance, 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid has been investigated as an antirheumatic agent.[8] Given the structural similarity, it is reasonable to hypothesize that both title compounds could serve as scaffolds for the development of novel anti-inflammatory agents. The electronic differences between the chloro and methyl substituents would likely influence their potency and selectivity towards specific inflammatory targets.

Conclusion: Guiding Future Research

This comparative guide has illuminated the key differences and similarities between this compound and 4-(4-methylphenyl)-4-oxobutanoic acid. The choice between these two scaffolds will depend on the specific therapeutic target and desired ADME properties.

  • This compound may be a promising starting point for the development of antimicrobial agents, leveraging the known bioactivity of organochlorine compounds. Its synthesis, while potentially lower yielding and requiring more rigorous purification, is achievable through standard organic chemistry techniques.

  • 4-(4-methylphenyl)-4-oxobutanoic acid , with its electron-donating methyl group, offers a different electronic and steric profile. Its derivatives have shown promise as anti-inflammatory and antirheumatic agents, making it a valuable scaffold for continued exploration in these therapeutic areas.

Further experimental investigation is warranted to directly compare the biological activities and physicochemical properties of these two compounds. Such studies will provide invaluable data for the rational design of new and improved therapeutic agents based on the versatile 4-phenyl-4-oxobutanoic acid framework.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Process-related impurities, which are chemical entities that arise during synthesis, can introduce significant variability and potential toxicity into a final drug product.[1] This guide provides an in-depth, objective comparison of analytical methodologies for the identification and quantification of process-related impurities in batches of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid, a key intermediate in various synthetic pathways.

Our discussion is grounded in the principles of the International Council for Harmonisation (ICH) Q3A(R2) guidelines, which mandate the identification and characterization of impurities in new drug substances.[2][3] We will explore the genesis of potential impurities from the likely synthetic route and compare the primary analytical techniques used for their detection, offering field-proven insights into experimental design and data interpretation.

The Synthetic Landscape: Predicting Potential Impurities

This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[4] This classic electrophilic aromatic substitution involves reacting chlorobenzene with methylsuccinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6][7] Understanding this pathway is critical, as it allows us to anticipate the most probable process-related impurities.

Key Potential Impurities:

  • Unreacted Starting Materials: Chlorobenzene and methylsuccinic anhydride.

  • Isomeric By-products: Friedel-Crafts acylation can sometimes lead to substitution at different positions on the aromatic ring, resulting in ortho- and meta-isomers of the desired para-substituted product.

  • Over-acylated Products: Though less common with acylation than alkylation, polysubstitution can occur under certain conditions.

  • Products from Side Reactions: Impurities from the starting materials themselves or reactions with residual solvents can lead to unexpected by-products.

  • Degradation Products: The product may degrade under the reaction or storage conditions.

The following diagram illustrates the core synthesis and the potential branching points that lead to impurity formation.

G cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Products & Impurities Chlorobenzene Chlorobenzene Reaction AlCl₃ Catalyst Chlorobenzene->Reaction Unreacted Unreacted Starting Materials (Impurity) Chlorobenzene->Unreacted MSA Methylsuccinic Anhydride MSA->Reaction MSA->Unreacted API Target Product: 4-(4-Chlorophenyl)-3-methyl -4-oxobutanoic acid Reaction->API Desired Para-substitution Ortho Ortho-isomer (Impurity) Reaction->Ortho Side Reaction Meta Meta-isomer (Impurity) Reaction->Meta Side Reaction

Caption: Genesis of impurities in the synthesis of the target molecule.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the chemical nature of the target molecule and its potential impurities, as well as the required sensitivity and specificity.[] For a carboxylic acid like this compound, several high-performance techniques are suitable. The primary methods for impurity profiling include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated mass spectrometry techniques.[1][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pharmaceutical impurity analysis due to its versatility and sensitivity for non-volatile organic compounds.[10] For organic acids, reversed-phase HPLC with UV detection is the most common approach.[11][12]

Experimental Choices & Causality:

  • Column Chemistry: A standard C18 column is often the first choice for its broad applicability. However, for aromatic compounds, a phenyl-hexyl column can provide alternative selectivity through π-π interactions, potentially resolving isomers that co-elute on a C18 phase.

  • Mobile Phase: A buffered aqueous mobile phase with an organic modifier (like acetonitrile or methanol) is typical. The pH of the aqueous phase is crucial; maintaining a pH around 2.5-3.0 ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.[13]

  • Detection: UV detection at a wavelength around 210 nm is effective for detecting the carboxyl group, while a higher wavelength (e.g., 254 nm) can be used to specifically detect the aromatic ring.[12][14] A Diode Array Detector (DAD) is preferable as it provides spectral data, which can help distinguish between impurities and the main peak.

Below is a comparison of two hypothetical HPLC methods developed for this analysis.

ParameterMethod A: General PurposeMethod B: High-Resolution Isomer Separation
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 30-90% B in 20 min40-70% B in 25 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection DAD, 254 nmDAD, 254 nm
Resolution (API/ortho-isomer) 1.8> 2.5
LOD/LOQ 0.01% / 0.03%0.005% / 0.015%

Trustworthiness through Self-Validation: Any HPLC method must incorporate a System Suitability Test (SST) to ensure its performance. Key SST parameters include retention time reproducibility, peak asymmetry (tailing factor), theoretical plates, and resolution between the main peak and the closest eluting impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile impurities. For a carboxylic acid like our target molecule, direct analysis is challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).

Experimental Choices & Causality:

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common choice for creating trimethylsilyl (TMS) esters, which are volatile and thermally stable.

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of derivatized compounds.

  • Mass Spectrometry: Electron Ionization (EI) provides reproducible fragmentation patterns that can be used to identify known impurities by comparison to a spectral library and to elucidate the structure of unknown impurities.

While highly sensitive, the need for derivatization adds a step to sample preparation, which can introduce variability. It is best employed for identifying specific, volatile impurities or when HPLC methods fail to provide adequate resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is the gold standard for impurity identification. An Electrospray Ionization (ESI) source is typically used, which can analyze the molecule in both positive and negative ion modes. For a carboxylic acid, negative ion mode (detecting [M-H]⁻) is often more sensitive. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, allowing for the determination of elemental compositions for unknown impurities.

Step-by-Step Experimental Protocols

Protocol 1: High-Resolution HPLC-DAD Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water.

    • Mobile Phase B: HPLC-grade methanol.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound batch into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Use the parameters outlined for Method B in the comparison table.

  • System Suitability:

    • Inject a standard solution containing the API and a known impurity (e.g., the ortho-isomer).

    • Verify that the resolution is > 2.0, the tailing factor for the API is < 1.5, and the retention time reproducibility (%RSD) is < 1.0% for six replicate injections.

  • Analysis:

    • Inject the sample solution. Integrate all peaks with an area greater than the reporting threshold (typically 0.05% as per ICH Q3A).[3]

    • Use the DAD to check for peak purity and compare the UV spectra of the impurity peaks with that of the main component.

The following workflow diagram outlines the general process for impurity analysis.

G cluster_workflow Impurity Analysis Workflow Sample Receive Batch Sample Prep Sample Preparation (Dilution/Derivatization) Sample->Prep Analysis Analytical Technique Selection Prep->Analysis HPLC HPLC / LC-MS Analysis Analysis->HPLC Non-volatile GCMS GC-MS Analysis Analysis->GCMS Volatile Data Data Acquisition & Processing HPLC->Data GCMS->Data ID Impurity Identification (> Identification Threshold) Data->ID Quant Impurity Quantification (> Qualification Threshold) ID->Quant Report Generate Certificate of Analysis Quant->Report

Caption: A typical workflow for process impurity analysis.

Conclusion and Recommendations

The analysis of process-related impurities in this compound requires a multi-faceted and robust analytical strategy.

  • Primary Workhorse: A well-developed, validated HPLC-DAD method is the most effective tool for routine quality control and quantification of known and unknown impurities. The use of a phenyl-hexyl column (Method B) is recommended to ensure the resolution of potential isomeric by-products.

  • Identification Powerhouse: For batches that show significant unknown impurities (e.g., >0.10%), LC-HRMS is indispensable for structural elucidation.

  • Complementary Technique: GC-MS with derivatization should be considered as a complementary technique to screen for volatile impurities that may not be detected by HPLC.

Ultimately, a comprehensive impurity profile is built by leveraging the strengths of each of these techniques. This not only ensures compliance with global regulatory standards like ICH Q3A but also fundamentally guarantees the quality and safety of the final pharmaceutical product.[9][15]

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical intermediate, from synthesis to disposal, is a fundamental responsibility in modern research and development. The proper handling of waste, particularly for novel or specialized compounds like 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid, is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks.

Section 1: Hazard Assessment & Characterization

Hazard ClassDescriptionRationale & Recommended Precautions
Acute Toxicity, Oral Harmful if swallowed.[3][4][5]Ingestion can lead to adverse health effects. Do not eat, drink, or smoke in laboratory areas.[6] In case of ingestion, rinse the mouth with water and seek immediate medical attention.[1][3][7]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]Direct contact can cause redness, itching, and inflammation. Always wear chemically resistant gloves and a lab coat.[3] If contact occurs, wash the affected area with soap and plenty of water.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]The compound can cause significant pain, redness, and potential damage upon contact with eyes. ANSI-approved safety glasses or goggles are mandatory.[3] In case of eye contact, rinse cautiously with water for at least 15 minutes and seek medical attention.[1][3][7]
Respiratory Tract Irritation May cause respiratory irritation.[2][3][4]Inhaling dust or aerosols can irritate the nose, throat, and lungs. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][4]
Environmental Hazards Potentially harmful to aquatic life.[5]Chlorinated organic compounds can be persistent in the environment. It is imperative that this chemical is not allowed to enter drains or waterways.[1][2][3]
Hazardous Decomposition Combustion may produce toxic gases.Thermal decomposition can release hazardous substances such as carbon oxides (CO, CO2) and hydrogen chloride gas.[1][7][8]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.

Engineering Controls:

  • Fume Hood: All transfers of the solid compound and preparations of its waste container should be conducted inside a certified chemical fume hood to prevent the inhalation of dust.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the waste.[1][3]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[3]

Section 3: Waste Segregation & Containerization: A Self-Validating System

The foundation of proper chemical disposal is rigorous segregation. This compound must be treated as a regulated hazardous waste.[9] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous materials, meaning the generator is responsible for the waste from its creation to its final disposal.[10]

Container Selection & Labeling:

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is free from damage and compatible with the chemical.[11][12] Ensure the container has a secure, leak-proof lid.[11]

  • Designate as "Halogenated Organic Solid Waste": This specific categorization is critical. Halogenated waste requires special disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases like HCl. Mixing it with non-halogenated waste can complicate and increase the cost of disposal for the entire waste stream.

  • Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled.[13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first amount of waste is added)

    • The name of the principal investigator and laboratory location.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization Protocol cluster_2 Accumulation & Disposal gen Generate Waste (Unused Reagent, Contaminated Materials) classify Classify Waste: Halogenated Organic Solid gen->classify spill Spill Occurs? gen->spill container Select Approved, Compatible Container classify->container label_waste Attach Hazardous Waste Label (Name, Date, Hazards) container->label_waste saa Store in Satellite Accumulation Area (SAA) (Keep Container Closed) label_waste->saa pickup Arrange Pickup by Licensed Disposal Vendor saa->pickup final_disp Incineration at TSDF Facility pickup->final_disp spill->classify spill_proc Follow Spill Cleanup Protocol (See Section 5) spill->spill_proc Yes

Caption: Waste Disposal Workflow for this compound.

Section 4: Step-by-Step Disposal Procedure

  • Point of Generation: Waste must be managed at or near the point of its generation, under the control of laboratory personnel.[11]

  • Waste Transfer: Carefully transfer the solid this compound waste into the pre-labeled "Halogenated Organic Solid Waste" container inside a fume hood. Also, dispose of any contaminated materials, such as weighing paper or gloves, in this same container.

  • Secure Containment: After adding waste, securely close the container lid. Hazardous waste containers must remain closed at all times except when actively adding or removing waste.[9] This is an EPA requirement to prevent spills and the release of vapors.

  • Storage in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area must be under the control of the lab personnel and away from drains, heat sources, or incompatible chemicals.[13][14]

  • Request for Pickup: Once the container is full or you are approaching the regulatory time limit for accumulation (e.g., 180 days for Small Quantity Generators), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.[13] Do not overfill waste containers.[12]

  • Documentation: Your EH&S office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final treatment, storage, and disposal facility (TSDF).[15]

Section 5: Spill & Emergency Procedures

Accidents require immediate and correct action. All spills of this material, regardless of size, should be treated as hazardous waste spills.[9]

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact your institution's emergency line.

  • Isolate & Ventilate: Restrict access to the spill area. Ensure the fume hood is operational to ventilate the area.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 2 (goggles, gloves, lab coat).

  • Contain & Clean:

    • For a small, manageable spill of the solid, gently sweep it up without creating dust and place it in the designated hazardous waste container.[1][3][7]

    • Use absorbent pads or inert material (like vermiculite or sand) for spills of solutions containing the compound.[2]

    • All cleanup materials are now considered hazardous waste and must be placed in the same sealed container.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EH&S office, as required by institutional policy.

By adhering to these rigorous, procedure-driven protocols, you ensure that the disposal of this compound is conducted with the highest standards of safety, protecting yourself, your colleagues, and the environment.

References

Navigating the Safe Handling of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous attention to safety is the bedrock of innovative research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid (CAS 52240-25-2). Our goal is to empower you with the knowledge to not only use this compound effectively but also to cultivate a culture of safety within your laboratory.

Hazard Assessment: Understanding the Risks

This compound is a solid organic compound that, while not acutely toxic, presents several hazards that demand respect and proper handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Based on available safety data sheets (SDS) for this compound and structurally similar chemicals, the primary hazards are:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1][2][3]

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[3]

  • Eye Irritation, Category 2A (H319): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 (H335): May cause respiratory irritation.[3]

It is crucial to recognize that the toxicological properties of many research chemicals have not been exhaustively investigated. Therefore, treating this compound with a high degree of caution is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transferring) Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a significant risk of dust generation.Nitrile or Neoprene gloves. Double gloving is recommended.A fully buttoned laboratory coat.A NIOSH-approved N95 or P100 particulate respirator is recommended, especially when handling larger quantities or if dust is generated. An air-purifying respirator with organic vapor cartridges and particulate pre-filters may be necessary for prolonged operations.[4][5][6]
Preparing Solutions Chemical safety goggles. A face shield is recommended.Nitrile or Neoprene gloves. Ensure gloves are compatible with the solvent being used.A fully buttoned laboratory coat. Consider a chemical-resistant apron.Work should be performed in a certified chemical fume hood to minimize inhalation of solvent vapors and any potential aerosols of the compound.
General Laboratory Use Safety glasses with side shields.Nitrile or Neoprene gloves.A fully buttoned laboratory coat.Not generally required if solutions are handled in a closed system or within a fume hood.
A Deeper Dive into Glove Selection:

While nitrile gloves are a common choice in many laboratories, it's important to understand their limitations with chlorinated compounds. Nitrile gloves offer good resistance to weak acids and some organic solvents but can have poor resistance to halogenated hydrocarbons.[7][8] Neoprene gloves generally offer better resistance to a broader range of chemicals, including some chlorinated solvents.[9][10][11] For handling this compound, either thick-gauge nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before and during use, and change them immediately if any contamination is suspected.

Respiratory Protection Explained:

For handling the solid form of this compound, particularly when dust may be generated, respiratory protection is crucial. A NIOSH-approved N95 respirator will filter at least 95% of airborne particles but is not resistant to oil. A P100 filter is at least 99.97% efficient and is strongly resistant to oil.[6] If you are also working with volatile organic solvents, a combination cartridge with both an organic vapor and a particulate filter (e.g., P100/OV) is the appropriate choice.[4][5][6][12]

Operational Plans: Step-by-Step Guidance

Adherence to standardized procedures is essential for minimizing exposure and ensuring the integrity of your research.

Weighing the Solid Compound:
  • Preparation: Don all required PPE as outlined in the table above. Ensure a certified chemical fume hood or a powder containment hood is operational.

  • Work Area: Designate a specific area for weighing the compound. Cover the work surface with absorbent, disposable bench paper.

  • Tare the Container: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid creating dust by performing this action slowly and deliberately.

  • Seal and Clean: Securely close the stock container. Gently wipe the spatula and the exterior of the stock container with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning material as hazardous waste.

  • Record: Record the weight and proceed with your experimental protocol.

Preparing a Solution:
  • Preparation: Don all required PPE, including chemical safety goggles and appropriate gloves. All work must be conducted in a certified chemical fume hood.

  • Solvent Dispensing: Add the desired volume of the appropriate solvent to a suitable flask or beaker.

  • Addition of Solid: Slowly add the pre-weighed this compound to the solvent.

  • Dissolution: Use a magnetic stirrer or gentle swirling to facilitate dissolution. Avoid splashing. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Transfer and Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, solvent, date, and your initials.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. Being prepared to respond swiftly and correctly is critical.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Inhaled: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:

For a small spill of the solid material:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator, gloves, and eye protection.

  • Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

  • Clean-up: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all contaminated materials, including PPE, into a sealed bag for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated.

For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is a legal and ethical responsibility. As a chlorinated organic compound, it is considered hazardous waste.

  • Unused Product: Unwanted or expired solid material should be disposed of in its original container through a licensed hazardous waste disposal company. Do not attempt to dispose of it in the regular trash or down the drain.

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, bench paper, weighing boats, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Solutions: Waste solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste.[13][14][15] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs.[16]

  • Empty Containers: The original container, even if "empty," will contain residue. It should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste. The defaced or removed-label container can then be disposed of according to your institution's procedures.[17]

Consult your institution's EHS department for specific guidance on hazardous waste collection and disposal procedures. Adherence to EPA and local regulations is mandatory.[18][19][20][21]

Visual Workflow: PPE Selection

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Requirements Start Start Handling_Solid Handling Solid? Start->Handling_Solid Assess Task Preparing_Solution Preparing Solution? Handling_Solid->Preparing_Solution No Solid_PPE Goggles/Face Shield Nitrile/Neoprene Gloves Lab Coat N95/P100 Respirator Handling_Solid->Solid_PPE Yes General_Use General Lab Use? Preparing_Solution->General_Use No Solution_PPE Goggles/Face Shield Nitrile/Neoprene Gloves Lab Coat/Apron Fume Hood Preparing_Solution->Solution_PPE Yes General_PPE Safety Glasses Nitrile/Neoprene Gloves Lab Coat General_Use->General_PPE Yes

Caption: PPE selection workflow for handling this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

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